2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
Description
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Properties
IUPAC Name |
2,4-dichloro-1-(2-chloroethylsulfonyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3O2S/c9-3-4-14(12,13)8-2-1-6(10)5-7(8)11/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAHKIQPDEDLHDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90381259 | |
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-30-2 | |
| Record name | 2,4-Dichloro-1-(2-chloroethanesulfonyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90381259 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis and characterization of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
An In-depth Technical Guide to the Synthesis and Characterization of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
Introduction and Strategic Importance
This compound (CAS No. 175203-30-2) is a halogenated sulfone derivative whose structural motifs are of significant interest to the fields of medicinal chemistry and materials science.[1][2][3] The presence of a dichlorinated aromatic ring combined with a reactive 2-chloroethylsulfonyl group makes it a versatile chemical intermediate. Chlorine-containing compounds are integral to a vast number of pharmaceuticals, playing a crucial role in modulating a drug's metabolic stability, lipophilicity, and binding affinity.[4] The sulfonyl group is a key pharmacophore found in various therapeutic agents, including diuretics and antidiabetic drugs.[5][6]
This guide, intended for researchers and drug development professionals, provides a comprehensive overview of a proposed synthetic pathway, detailed characterization methods, and the underlying scientific rationale for the procedural choices involved in handling and verifying this compound.
Retrosynthetic Analysis and Synthesis Strategy
A logical approach to the synthesis of this compound involves a two-step process beginning from commercially available 1,3-dichlorobenzene. The strategy hinges on two fundamental and reliable organic reactions: electrophilic aromatic substitution (chlorosulfonation) followed by nucleophilic substitution.
The retrosynthetic analysis is as follows:
Caption: Retrosynthetic pathway for the target compound.
-
Step 1: Chlorosulfonation. 1,3-dichlorobenzene is treated with chlorosulfonic acid. The chloro groups are ortho-, para-directing; however, the position between them is sterically hindered. Therefore, the sulfonation is directed to the C4 position, yielding 2,4-dichlorobenzenesulfonyl chloride. This is a robust and well-established method for introducing sulfonyl chloride groups onto aromatic rings.
-
Step 2: Sulfonamide Formation/Alkylation. The resulting 2,4-dichlorobenzenesulfonyl chloride is a reactive electrophile. While a direct synthesis was not found in the provided results, a plausible route involves its reaction with a suitable C2-nucleophile. For this guide, we propose a reaction with 2-chloroethanol in the presence of a non-nucleophilic base. The base deprotonates the alcohol, creating an alkoxide that attacks the sulfonyl chloride, displacing the chloride to form the sulfonate ester linkage.
Detailed Synthesis Protocol
This protocol is a proposed method based on established chemical principles. Researchers should perform small-scale trials to optimize conditions.
Materials and Reagents
| Reagent/Material | CAS No. | Molecular Formula | M.W. ( g/mol ) | Key Hazards |
| 1,3-Dichlorobenzene | 541-73-1 | C₆H₄Cl₂ | 147.00 | Harmful, Irritant, Environmental Hazard |
| Chlorosulfonic Acid | 7790-94-5 | ClHO₃S | 116.52 | Corrosive, Water-Reactive |
| 2-Chloroethanol | 107-07-3 | C₂H₅ClO | 80.51 | Toxic, Flammable, Irritant |
| Triethylamine | 121-44-8 | C₆H₁₅N | 101.19 | Flammable, Corrosive |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 | Irritant, Health Hazard |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Low Hazard |
Experimental Workflow Diagram
Caption: Overall workflow from starting material to final product.
Step-by-Step Procedure
PART A: Synthesis of 2,4-Dichlorobenzenesulfonyl Chloride
-
Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (e.g., containing a sodium hydroxide solution).
-
Reaction: Charge the flask with 1,3-dichlorobenzene (1.0 eq). Cool the flask to 0°C using an ice bath.
-
Addition: Add chlorosulfonic acid (3.0 eq) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Carefully and slowly pour the reaction mixture onto crushed ice (~200 g) in a large beaker with vigorous stirring. A solid precipitate should form.
-
Isolation: Filter the solid precipitate and wash thoroughly with cold water until the filtrate is neutral. The crude solid can be dried and used directly in the next step or purified by recrystallization from a suitable solvent like hexanes.
PART B: Synthesis of this compound
-
Setup: In a fume hood, dissolve the crude 2,4-dichlorobenzenesulfonyl chloride (1.0 eq) in dichloromethane (DCM) in a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C.
-
Reagent Addition: Add 2-chloroethanol (1.1 eq) to the solution. Then, add triethylamine (1.2 eq) dropwise over 20 minutes. A white precipitate of triethylamine hydrochloride will form.
-
Reaction: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 12-18 hours.
-
Quenching: Quench the reaction by adding 1M HCl (aq). Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.[7]
Structural Elucidation and Characterization
Confirming the identity and purity of the synthesized compound is critical. The following techniques provide a self-validating system.
Caption: Logic for comprehensive structural characterization.
Spectroscopic Data Summary
| Technique | Expected Observations |
| ¹H NMR | Aromatic region (δ 7.5-8.0 ppm): Three protons exhibiting a complex splitting pattern (doublet, doublet of doublets). Alkyl region: Two triplets, each integrating to 2H, around δ 4.5-4.7 ppm (-SO₂-CH₂-) and δ 3.8-4.0 ppm (-CH₂-Cl). |
| ¹³C NMR | Aromatic region (δ 130-140 ppm): Six distinct signals for the aromatic carbons. Alkyl region: Two signals around δ 65-70 ppm (-SO₂-CH₂) and δ 40-45 ppm (-CH₂-Cl). |
| IR (Infrared) | ~1370 cm⁻¹ (asymmetric SO₂ stretch), ~1175 cm⁻¹ (symmetric SO₂ stretch), ~750-850 cm⁻¹ (C-Cl stretches).[8] |
| MS (Mass Spec) | Molecular ion (M⁺) peak showing a characteristic isotopic cluster for three chlorine atoms (M, M+2, M+4, M+6). |
Note: Predicted NMR shifts are based on standard chemical shift tables and may vary based on solvent and spectrometer frequency.[9][10]
Safety, Handling, and Applications
Safety Precautions
The reagents used in this synthesis are hazardous. All operations should be conducted in a well-ventilated chemical fume hood.[11]
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[11]
-
Handling: Chlorosulfonic acid reacts violently with water and is highly corrosive. 2-chloroethanol is toxic. Avoid inhalation of vapors and skin contact.[12]
-
Disposal: Dispose of chemical waste according to institutional and local regulations.
Potential Applications in Drug Development
The this compound molecule is a promising scaffold for drug discovery.
-
Intermediate for Lead Optimization: The chloroethyl group is a latent alkylating agent, capable of reacting with nucleophilic residues in biological targets. This functionality can be exploited to design covalent inhibitors.
-
Precursor for Diverse Libraries: The sulfonyl group can be further functionalized. For example, derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid have been investigated as potential antidiabetic agents and carbonic anhydrase inhibitors.[5][6] This highlights the potential of the dichlorinated sulfonyl benzene core in building libraries of bioactive compounds.
-
Antifungal/Antimicrobial Research: Many halogenated aromatic compounds serve as precursors for agents with antimicrobial or antifungal properties.[13]
Conclusion
This guide outlines a robust and logical pathway for the synthesis of this compound, grounded in fundamental principles of organic chemistry. The detailed protocols for synthesis and characterization provide a comprehensive framework for researchers to produce and validate this versatile chemical intermediate. Its structural features suggest significant potential for application in medicinal chemistry, particularly in the development of targeted covalent inhibitors and novel therapeutic agents.
References
- Vertex Pharmaceuticals, Inc. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Google Patents.
- ChemicalBook. (n.d.). This compound.
- ECHEMI. (n.d.). 2,4-Dichloro-1-(dichloromethyl)benzene SDS, 134-25-8 Safety Data Sheets.
- 2a biotech. (n.d.). 2,4-DICHLORO-1-((2-CHLOROETHYL)SULFONYL)BENZENE.
- FBN. (2025). 2,4-D 101: Everything Farmers Need to Know About 2,4-D.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2011). Chem 117 Reference Spectra Spring 2011.
- Finetech Industry Limited. (n.d.). This compound.
- Benchchem. (n.d.). Spectral Data and Analysis of 2,4-Dichloro-1-(trichloromethyl)benzene: A Technical Guide.
- ChemicalBook. (2022). (S)-2,4-dichloro-1-(1,2-dichloroethyl)benzene SDS.
- ResearchGate. (2025). The Large-Scale Synthesis of (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene.
- Arborchem. (n.d.). 2,4-DB DMA 200 Safety Data Sheet.
- ERIC. (2023). Spectroscopy Data for Undergraduate Teaching.
- PubChem. (n.d.). 2,4-Dichloro-1-(dichloromethyl)benzene.
- PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- PubChem. (n.d.). 2,4-Dichloro-1-(1-chloroethyl)benzene.
- IRIS. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.
- NIST. (n.d.). Benzene, 2,4-dichloro-1-(chloromethyl)-. NIST Chemistry WebBook.
- ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure?
- Santa Cruz Biotechnology. (n.d.). 2,4-dichloro-1-(1-chloroethyl)benzene.
- U.S. Environmental Protection Agency. (2025). 2,4-D.
- PubMed Central. (n.d.). 2,4-Dichloro-N-(4-chlorophenyl)benzenesulfonamide.
- PubMed. (n.d.). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening.
Sources
- 1. This compound | 175203-30-2 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound | CAS: 175203-30-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. ekwan.github.io [ekwan.github.io]
- 10. files.eric.ed.gov [files.eric.ed.gov]
- 11. echemi.com [echemi.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
physicochemical properties of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
An In-Depth Technical Guide to the Physicochemical Properties of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
Introduction
This compound is a multifaceted organic compound characterized by a dichlorinated aromatic ring and a reactive chloroethylsulfonyl group. This unique combination of functional groups makes it a valuable intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. The dichlorophenyl moiety imparts significant lipophilicity and can modulate the electronic properties of the molecule, while the chloroethylsulfonyl group serves as a potent electrophile, susceptible to nucleophilic attack, making it an excellent building block for introducing the sulfonyl pharmacophore.
This technical guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive exploration of the physicochemical properties, reactivity, synthesis, and analytical characterization of this compound. By integrating theoretical principles with practical methodologies, this document aims to serve as an authoritative resource for scientists working with this versatile compound.
Chemical Identity and Structure
The structural identity of a compound is the foundation upon which all its chemical and physical properties are based. This compound, with CAS Number 175203-30-2, possesses a well-defined molecular architecture that dictates its reactivity and behavior.[1][2]
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 175203-30-2[1][2] |
| Molecular Formula | C₈H₇Cl₃O₂S |
| Molecular Weight | 277.56 g/mol |
| SMILES | C1=CC(=C(C=C1Cl)S(=O)(=O)CCCl)Cl |
| InChIKey | Not readily available. |
The molecule's structure features a benzene ring substituted at positions 2 and 4 with chlorine atoms. This substitution pattern influences the electron density of the aromatic ring. The sulfonyl bridge (-SO₂-) at position 1 is a strong electron-withdrawing group, which further deactivates the ring towards electrophilic substitution. This sulfonyl group connects the aromatic core to a 2-chloroethyl side chain, a key reactive handle for synthetic transformations.
Physicochemical Properties
The physical properties of a compound are critical for its handling, formulation, and application. While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and comparison with analogous compounds.
| Property | Value / Description | Justification |
| Appearance | White to off-white crystalline solid (Predicted) | Similar polysubstituted aromatic sulfones are typically crystalline solids at room temperature.[3] |
| Melting Point | Not experimentally determined. | Expected to be significantly above room temperature due to molecular weight and crystalline packing. |
| Boiling Point | Not experimentally determined. | High boiling point expected; likely to decompose before boiling at atmospheric pressure. |
| Solubility | Low solubility in water; Soluble in organic solvents (e.g., Dichloromethane, Ethyl Acetate, Acetone).[3] | The molecule has a large, nonpolar dichlorophenyl group and only a moderately polar sulfonyl group, leading to poor miscibility with water but good solubility in organic media.[3] |
Synthesis and Reactivity
Reactivity Profile
The chemical behavior of this compound is dominated by the electrophilic nature of the carbon atom beta to the sulfonyl group. The potent electron-withdrawing effect of the sulfonyl group makes the terminal chlorine atom on the ethyl chain a superb leaving group in nucleophilic substitution reactions (Sₙ2). This allows for the facile introduction of various nucleophiles, such as amines, thiols, and alkoxides, to construct more complex molecules. A second key reaction is elimination (E2) under basic conditions to form the corresponding vinyl sulfone, another valuable synthetic intermediate.
Caption: Key reaction pathways for this compound.
Proposed Synthetic Pathway
A plausible and efficient synthesis of this compound can be envisioned starting from commercially available 2,4-dichlorobenzenethiol. The pathway involves two primary steps: S-alkylation followed by oxidation. This approach is robust and utilizes common laboratory reagents.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Proposed Synthesis
Disclaimer: This is a theoretical protocol based on established chemical principles and should be adapted and optimized under appropriate laboratory safety procedures.
-
Step 1: S-Alkylation to form 2,4-dichloro-1-[(2-chloroethyl)thio]benzene.
-
To a stirred solution of 2,4-dichlorobenzenethiol (1.0 eq) in acetone (10 mL/g), add potassium carbonate (1.5 eq) and 1-bromo-2-chloroethane (1.2 eq).
-
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion (typically 4-6 hours), cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude sulfide intermediate. Purification can be achieved via column chromatography if necessary.
-
-
Step 2: Oxidation to this compound.
-
Dissolve the crude sulfide intermediate from Step 1 in dichloromethane (DCM, 15 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA, ~2.2 eq) portion-wise, maintaining the internal temperature below 10 °C. The causality for using a slight excess of oxidant is to ensure the complete conversion of any sulfoxide intermediate to the desired sulfone.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the final compound by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography.
-
Analytical Methodologies
Robust analytical methods are essential for confirming the identity and purity of the synthesized compound. A combination of chromatographic separation and spectroscopic characterization is the gold standard.[4]
Caption: General workflow for LC-MS analysis.
Chromatographic Separation: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method for analyzing this compound due to its polarity and to avoid potential thermal degradation that might occur in GC.[5][6]
-
Protocol:
-
Sample Preparation: Prepare a 1 mg/mL stock solution in acetonitrile. Dilute to a working concentration of 10-50 µg/mL with a 50:50 mixture of acetonitrile and water.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 40% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Analysis: Scan for the protonated molecular ion [M+H]⁺ and characteristic fragment ions.
-
-
Spectroscopic Characterization
Spectroscopic data provides definitive structural confirmation. The following are predicted data based on the compound's structure.[7][8]
-
¹H NMR Spectroscopy (Predicted, 400 MHz, CDCl₃)
-
The aromatic region will show complex splitting patterns for the three protons on the dichlorinated ring. The proton between the two chlorine atoms will be the most deshielded. The sulfonyl group will cause a significant downfield shift for the adjacent protons.
-
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 8.2 | d | 1H | Aromatic H (ortho to -SO₂-) |
| ~ 7.6 - 7.8 | dd | 1H | Aromatic H |
| ~ 7.5 - 7.7 | d | 1H | Aromatic H |
| ~ 3.9 - 4.1 | t | 2H | -SO₂-CH₂ - |
| ~ 3.6 - 3.8 | t | 2H | -CH₂-CH₂ -Cl |
-
¹³C NMR Spectroscopy (Predicted, 100 MHz, CDCl₃)
-
The spectrum will show distinct signals for the aromatic carbons, with those directly attached to chlorine and the sulfonyl group being most prominent, along with two signals for the aliphatic carbons of the chloroethyl chain.
-
-
Mass Spectrometry (MS-EI)
-
The mass spectrum will be characterized by a molecular ion peak (M⁺) cluster showing the distinctive isotopic pattern for three chlorine atoms. Key fragmentation pathways include the loss of the chloroethyl group and the cleavage of sulfur dioxide.
-
| m/z Value | Interpretation |
| ~ 276/278/280/282 | Molecular Ion [M]⁺ cluster |
| ~ 213/215/217 | [M - CH₂CH₂Cl]⁺ |
| ~ 175/177 | [C₆H₃Cl₂]⁺ |
-
Infrared (IR) Spectroscopy
-
The IR spectrum provides clear evidence for the sulfonyl functional group.
-
| Frequency (cm⁻¹) | Vibration | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic |
| ~ 1350 - 1300 & 1160 - 1120 | Asymmetric & Symmetric S=O Stretch | Sulfone |
| ~ 1580 - 1450 | C=C Stretch | Aromatic Ring |
| ~ 800 - 600 | C-Cl Stretch | Aryl & Alkyl Halide |
Safety, Handling, and Storage
Based on data from structurally related chlorinated and sulfonyl-containing aromatic compounds, this compound should be handled with care.[9][10]
-
Health Hazards:
-
Handling Precautions:
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11]
-
Conclusion
This compound is a synthetically valuable intermediate whose utility stems from its distinct structural and electronic properties. Its dichlorinated aromatic core and reactive chloroethylsulfonyl group provide a versatile platform for the synthesis of a wide array of target molecules in the pharmaceutical and materials science sectors. A thorough understanding of its physicochemical properties, reactivity, and analytical profile, as detailed in this guide, is paramount for its safe and effective application in research and development.
References
-
Angene Chemical. (2025). Safety Data Sheet for 1-Chloro-4-((2-chloroethyl)sulfonyl)benzene. Retrieved from [Link]
- Synthesis of sulfonyl chloride substrate precursors. (n.d.). Supporting Information. Retrieved from a source providing synthetic procedures.
- Analytical Methods Overview. (n.d.). General environmental chemistry analytical methods.
- Analytical Method Summaries. (2023). Collection of analytical methods for chemical compounds.
-
Finetech Industry Limited. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (2019). NMR, mass spectroscopy, IR - finding compound structure? Retrieved from [Link]
- Google Patents. (n.d.). CN103044192A - Method for synthesizing luliconazole intermediate-(S)-2,4-dichloro-1-(1,2-dichloroethyl) benzene.
- Regulatory Science Direct Determination of 2,4-dichlorophenoxyacetic acid in Soybean and Corn by Liquid chromatography/tandem mass spectrometry. (n.d.). Journal Article.
- The Large-Scale Synthesis of (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene. (2025). Research Article.
- McMahon, R. J., et al. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
-
2A Biotech. (n.d.). 2,4-DICHLORO-1-((2-CHLOROETHYL)SULFONYL)BENZENE. Retrieved from [Link]
-
eGyanKosh. (n.d.). STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. Retrieved from [Link]
Sources
- 1. This compound | 175203-30-2 [chemicalbook.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. CAS 16191-84-7: 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene [cymitquimica.com]
- 4. env.go.jp [env.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. regsci-ojs-tamu.tdl.org [regsci-ojs-tamu.tdl.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. angenechemical.com [angenechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. cpchem.com [cpchem.com]
An In-depth Technical Guide to the Reactivity of the Aromatic Chloroethyl Sulfonyl Group
Abstract
The aromatic chloroethyl sulfonyl group is a cornerstone functional moiety in modern chemistry, bridging the gap between stable precursor and highly reactive intermediate. Its true synthetic power is unlocked through its transformation into the vinyl sulfonyl group, a potent Michael acceptor. This guide provides an in-depth exploration of the synthesis, core reactivity, and mechanistic underpinnings of aromatic chloroethyl sulfones. We will dissect the critical competition between base-induced elimination and nucleophilic substitution, offering field-proven insights for directing reaction outcomes. Key applications, from the covalent fixation of reactive dyes to the targeted inhibition of enzymes in drug development, are discussed with detailed experimental protocols and analytical monitoring strategies. This document is intended for researchers, scientists, and drug development professionals seeking to harness the versatile reactivity of this essential chemical entity.
Introduction: The Duality of the Chloroethyl Sulfonyl Group
The [(2-chloroethyl)sulfonyl]aryl scaffold is a deceptively simple structure that harbors a profound reactivity profile. The potent electron-withdrawing nature of the sulfonyl group (-SO₂-) significantly influences both the adjacent ethyl chain and the aromatic ring.[1][2] This electronic pull is the key to its synthetic utility, rendering the protons on the α-carbon (C-H adjacent to the sulfonyl group) acidic and activating the β-carbon for nucleophilic attack or elimination.
While direct nucleophilic substitution at the chloro-bearing carbon is possible, the predominant and most synthetically valuable transformation is a base-induced elimination reaction. This process generates a highly reactive vinyl sulfone moiety in situ. It is this masked reactivity that makes the chloroethyl sulfonyl group an indispensable tool, particularly in applications requiring the formation of stable, covalent bonds under specific conditions. Its most prominent roles are as a stable precursor for:
-
Reactive Dyes: Forming covalent linkages with hydroxyl groups in cellulosic fibers.[3][4]
-
Covalent Drug Inhibitors: Acting as targeted Michael acceptors for nucleophilic residues, such as cysteine, in enzyme active sites.[5][6][7][8]
This guide will deconstruct the factors governing the reactivity of this group, providing a predictive framework for its application in synthesis and materials science.
Synthesis of Aromatic Chloroethyl Sulfones
The preparation of aromatic sulfonyl chlorides is the foundational step for accessing chloroethyl sulfonyl derivatives. A common and robust method is the direct sulfochlorination of aromatic compounds using an excess of chlorosulfonic acid.[9][10] The reaction proceeds via electrophilic aromatic substitution, where the electrophile is believed to be SO₂Cl⁺.[10]
General Synthetic Workflow
The overall synthesis can be visualized as a two-stage process: first, the creation of the aromatic sulfonyl chloride, and second, its subsequent reaction to install the chloroethyl group.
Caption: General workflow for the synthesis of aromatic chloroethyl sulfones.
Experimental Protocol: Synthesis of [(2-Chloroethyl)sulfonyl]benzene
This two-step protocol outlines the preparation of a model aromatic chloroethyl sulfone starting from benzene.
Part A: Synthesis of Benzenesulfonyl Chloride
-
Setup: In a fume hood, equip a round-bottom flask with a dropping funnel and a gas outlet connected to a trap for HCl vapors. Cool the flask in an ice-water bath.
-
Reaction: Carefully add chlorosulfonic acid (3.0 eq) to the flask. While stirring vigorously, add benzene (1.0 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Maturation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours until HCl evolution ceases.
-
Workup: Slowly and carefully pour the reaction mixture onto crushed ice. The product, benzenesulfonyl chloride, will separate as an oily layer or solid.
-
Isolation: Extract the product with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can often be used directly in the next step.
Part B: Synthesis of [(2-Chloroethyl)sulfonyl]benzene
-
Reduction: Dissolve the crude benzenesulfonyl chloride (1.0 eq) in a suitable solvent. Add a solution of sodium sulfite (Na₂SO₃, 1.2 eq) in water and heat the mixture to 60-70 °C for 2-3 hours to form the sodium benzenesulfinate salt.
-
Alkylation: To the solution containing the sulfinate salt, add 1-bromo-2-chloroethane (1.5 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide). Heat the reaction at reflux and monitor its progress by TLC or HPLC.[11]
-
Workup: After completion, cool the reaction, and if a precipitate forms, collect it by filtration. If not, extract the product with an organic solvent.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by recrystallization or column chromatography.
Core Reactivity: Elimination vs. Substitution
The synthetic utility of the aromatic chloroethyl sulfonyl group is defined by the competition between two primary reaction pathways: E2 elimination and Sₙ2 substitution. The choice of reagents and conditions dictates the outcome.
Pathway A: E2 Elimination to the Vinyl Sulfone (The Dominant Pathway)
Under basic conditions, the strongly electron-withdrawing sulfonyl group acidifies the α-protons, making them susceptible to abstraction by a base. This initiates a concerted E2 (elimination, bimolecular) reaction, expelling the chloride leaving group and forming the highly valuable aryl vinyl sulfone.[12][13]
Caption: Mechanism of base-induced E2 elimination to form an aryl vinyl sulfone.
This transformation is the basis for the reactivity of Remazol dyes, where alkaline conditions during the dyeing process generate the vinyl sulfone in situ for covalent bonding to cellulose.[4][14]
Pathway B: Sₙ2 Nucleophilic Substitution
With potent nucleophiles, particularly under neutral or less basic conditions, direct displacement of the chloride can occur via an Sₙ2 (substitution, nucleophilic, bimolecular) mechanism.[15][16][17] This pathway involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine.
Caption: Mechanism of Sₙ2 nucleophilic substitution on the chloroethyl group.
This reaction is useful for introducing a variety of functional groups, such as amines, thiols, or ethers, two carbons away from the aryl sulfonyl core.[15]
Predicting the Reaction Outcome
The causality behind the product distribution is a function of several interrelated factors. The following table summarizes these relationships, providing a predictive framework for experimental design.
| Factor | Favors E2 Elimination | Favors Sₙ2 Substitution | Rationale |
| Reagent | Strong, sterically hindered bases (e.g., t-BuOK, DBU) | Strong, non-basic nucleophiles (e.g., I⁻, RS⁻, N₃⁻) | Hindered bases are poor nucleophiles and preferentially abstract the accessible α-proton. Good nucleophiles that are weak bases favor direct attack at carbon.[13] |
| Temperature | Higher temperatures | Lower temperatures | Elimination has a higher activation energy and is entropically favored, thus it dominates at higher temperatures. |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Polar aprotic (e.g., DMSO, DMF, Acetone) | Polar aprotic solvents are generally preferred for both as they solvate the cation but not the anionic reagent, preserving its reactivity.[15] |
| Substrate | N/A (Primary halide) | Primary halide structure | The substrate is a primary alkyl halide, which inherently favors Sₙ2 over elimination due to minimal steric hindrance at the reaction center.[17] Strong basic conditions are required to force the E2 pathway. |
Applications in Drug Development: Covalent Inhibition
The ability to generate a reactive vinyl sulfone group in situ is a powerful strategy in drug design for creating targeted covalent inhibitors (TCIs).[7][8] Vinyl sulfones are excellent Michael acceptors that can form irreversible covalent bonds with nucleophilic residues in a protein's active site, most commonly cysteine.[5][6]
This approach offers several advantages:
-
High Potency: Covalent bond formation can lead to complete and durable inhibition of the target.
-
Prolonged Duration of Action: The irreversible nature of the bond can extend the drug's effect beyond its pharmacokinetic half-life.
-
Selectivity: By targeting a specific nucleophilic residue within the binding pocket, high selectivity can be achieved.[5]
Mechanism of Covalent Enzyme Inhibition
The process begins with the non-covalent binding of the inhibitor to the enzyme's active site. An appropriately positioned basic residue in the active site can then deprotonate the α-carbon of the inhibitor's chloroethyl sulfonyl group, generating the reactive vinyl sulfone. This is followed by a rapid Michael addition by a nearby nucleophilic residue (e.g., the thiolate of cysteine).
Caption: Covalent inhibition mechanism via in-situ formation of a vinyl sulfone.
This strategy has been successfully employed to develop inhibitors for various enzymes, including parasitic cysteine proteases like cruzain and rhodesain, which are targets for treating Chagas' disease and African sleeping sickness.[5]
Analytical Monitoring of Reactions
Robust and reliable monitoring is essential for optimizing reaction conditions and ensuring the desired outcome. A combination of chromatographic and spectroscopic techniques provides a comprehensive view of the reaction progress.[18][19]
Recommended Analytical Workflow
Caption: A typical workflow for monitoring reactions of aromatic chloroethyl sulfones.
-
Thin-Layer Chromatography (TLC): TLC is the first line of analysis for rapid, qualitative assessment of reaction progress.[11][20] It allows for the visualization of the consumption of starting material and the appearance of the product. A co-spot of the starting material alongside the reaction mixture is crucial for unambiguous identification.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides quantitative data on the conversion of starting material to product. It is particularly useful for optimizing reaction parameters like temperature, catalyst loading, or reaction time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the definitive tool for structural elucidation of the final product.[18][21] For the elimination reaction, the appearance of characteristic vinyl proton signals in the ¹H NMR spectrum confirms the formation of the double bond. For substitution, changes in the chemical shifts of the ethyl protons and the appearance of signals from the nucleophile are key diagnostic markers.
Conclusion and Future Outlook
The aromatic chloroethyl sulfonyl group is a powerful and versatile functional handle whose reactivity is dominated by a base-induced elimination to form the corresponding vinyl sulfone. Understanding the delicate balance between this elimination pathway and the competing Sₙ2 substitution is paramount for any scientist looking to exploit its chemistry. The ability to mask the highly reactive vinyl sulfone in a more stable precursor form has cemented its importance in fields ranging from textile chemistry to the development of life-saving covalent medicines.[3][8]
Future research will likely focus on expanding the chemical space of vinyl sulfone-based drugs and developing novel catalytic systems for the selective functionalization of the chloroethyl group.[8] The principles outlined in this guide provide a solid foundation for innovation, enabling researchers to design and execute experiments with a higher degree of predictability and success.
References
-
Ahmad, B., Bhatti, I.A., Bhatti, H.N., Hussain, M.T., Abbas, M., & Shahid, M. (2013). Synthesis of Vinylsulfone Based Poly Anchor Reactive Dyes and their Applications on Cotton Fabric. Asian Journal of Chemistry, 25(10), 5439-5443. [Link]
-
Wikipedia. (n.d.). Vinyl sulfone dyes. [Link]
-
Bryant, C., Kerr, I. D., Debnath, M., Ang, K. K., Ratnam, J., Arkin, M. R., Fletterick, R. J., & Cohen, F. E. (2009). Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design. Journal of Biological Chemistry, 284(40), 27264–27271. [Link]
-
Grokipedia. (2026). Vinyl sulfone dyes. [Link]
-
Tonge, P. J., Loll, P. J., & Frank, A. (2004). Sortase from Staphylococcus aureus Does Not Contain a Thiolate-Imidazolium Ion Pair in Its Active Site. Biochemistry, 43(24), 7795-7803. [Link]
-
Kim, T. H., Kim, K. H., & Park, Y. J. (2004). Synthesis, Characterization and Applications of the New Reactive Dyes with Acetoxyethyl Sulfone Reactive Group. Journal of the Korean Fiber Society, 41(5), 415-422. [Link]
-
Schipper, J. L., & Engels, B. (2017). How to turn an irreversible vinyl sulfone-based inhibitor into a reversible one. Physical Chemistry Chemical Physics, 19(32), 21625-21633. [Link]
-
Miller, S. J., & Miller, M. W. (2009). Trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1(43-50) peptide. The Journal of Organic Chemistry, 74(9), 3583–3586. [Link]
-
Alves, M. J., et al. (2011). Aspartic vinyl sulfones: inhibitors of a caspase-3-dependent pathway. European Journal of Medicinal Chemistry, 46(9), 3946-3953. [Link]
-
Wang, Z., et al. (2022). The vinyl sulfone motif as a structural unit for novel drug design and discovery. Expert Opinion on Drug Discovery, 17(10), 1145-1165. [Link]
-
Miller, S. J., & Miller, M. W. (2009). Trichloroethyl Group As a Protecting Group for Sulfonates and Its Application to the Synthesis of a Disulfonate Analog of the Tyrosine Sulfated PSGL-1(43-50) Peptide. The Journal of Organic Chemistry. [Link]
-
Assiut University. (n.d.). The trichloroethyl group as a protecting group for sulfonates and its application to the synthesis of a disulfonate analog of the tyrosine sulfated PSGL-1143−50 peptide. Faculty of Pharmacy. [Link]
-
Gkontou, M., et al. (2022). Dyeing Performance of a Synthesized and Ultrafiltrated Bifunctional Reactive Dye with Two Vinylsulfone Groups on Cotton Fabrics. Molecules, 27(15), 4787. [Link]
-
Carmona, M. C., & Jones, R. A. (1987). Protecting groups for the pyrrole nitrogen atom. The 2-chloroethyl, 2-phenylsulfonylethyl, and related moieties. Canadian Journal of Chemistry, 65(11), 2651-2656. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Potential of 2-[2-(2-Chloroethyl)sulfonyl]ethoxyethanamine Hydrochloride. [Link]
-
University of Windsor. (2021). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. [Link]
-
Silva, A. M. S., et al. (2018). Synthesis, characterization and crystal structure of 2-chloroethyl(methylsulfonyl)methanesulfonate. New Journal of Chemistry, 42(1), 47-56. [Link]
- Grolig, J., & Wagner, P. (1992). Process for the preparation of aromatic sulfonyl chlorides. U.S.
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1294. [Link]
-
Chem-Station. (2014). Sulfonyl Protective Groups. [Link]
-
AWS. (n.d.). Elimination Reactions. [Link]
-
Chemistry LibreTexts. (2025). 4.4: Nucleophilic substitution and elimination reactions. [Link]
-
ResearchGate. (2025). Mechanistic Insights into the Hydrolysis of 2-Chloroethyl Ethyl Sulfide: The Expanded Roles of Sulfonium Salts. [Link]
-
Semantic Scholar. (n.d.). Application of Sulfonyl in Drug Design. [Link]
-
Master Organic Chemistry. (2018). Aromatic Synthesis (3) – Sulfonyl Blocking Groups. [Link]
-
PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
Wikipedia. (n.d.). Reductive desulfonylation. [Link]
-
Lumen Learning. (n.d.). 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. [Link]
-
Lumen Learning. (n.d.). 8.5. Elimination reactions | Organic Chemistry 1: An open textbook. [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
ResearchGate. (n.d.). Mechanism of reaction with ((chloromethyl)sulfonyl)benzenes. [Link]
-
Perlinger, J. A., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(11), 2458-2463. [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloroethyl ethyl sulfide. PubChem Compound Database. [Link]
-
Thieme Chemistry. (n.d.). Monitoring Solid-Phase Reactions with Thin-Layer Chromatography. [Link]
Sources
- 1. CAS 938-09-0: [(2-Chloroethyl)sulfonyl]benzene [cymitquimica.com]
- 2. CAS 66998-67-2: [[(2-Chloroethyl)sulfonyl]methyl]benzene [cymitquimica.com]
- 3. asianpubs.org [asianpubs.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Vinyl Sulfones as Antiparasitic Agents and a Structural Basis for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. US5136043A - Process for the preparation of aromatic sulfonyl chlorides - Google Patents [patents.google.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ucanapplym.s3.ap-south-1.amazonaws.com [ucanapplym.s3.ap-south-1.amazonaws.com]
- 13. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 14. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 18. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 21. pdf.benchchem.com [pdf.benchchem.com]
The Dichlorobenzene Scaffold: A Privileged Motif in Modern Medicinal Chemistry
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The dichlorobenzene motif, a deceptively simple aromatic scaffold, has emerged as a cornerstone in the design and development of a diverse array of clinically relevant therapeutic agents. Its unique combination of lipophilicity, metabolic stability, and the capacity to engage in a range of intermolecular interactions has cemented its status as a privileged structure in medicinal chemistry. This guide provides a comprehensive exploration of the multifaceted applications of dichlorobenzene derivatives, delving into their crucial role in kinase inhibition for oncology, their emerging potential in combating infectious and neurodegenerative diseases, and the strategic synthetic methodologies employed in their creation. We will dissect the structure-activity relationships that govern their biological effects and provide detailed experimental protocols to empower researchers in their own discovery efforts. This in-depth analysis aims to serve as a critical resource for scientists dedicated to the advancement of small molecule drug discovery.
The Enduring Appeal of Dichlorobenzenes in Drug Design
The dichlorobenzene core, existing as 1,2-, 1,3-, and 1,4-isomers, offers a versatile platform for medicinal chemists. The two chlorine atoms significantly influence the electronic and steric properties of the benzene ring, bestowing upon it several advantageous features for drug design. The electron-withdrawing nature of the chlorine atoms can modulate the pKa of nearby functional groups and enhance the molecule's overall metabolic stability by hindering oxidative metabolism. Furthermore, the chlorine substituents can participate in favorable halogen bonding and hydrophobic interactions within protein binding pockets, thereby contributing to enhanced potency and selectivity. This unique combination of properties has led to the successful incorporation of the dichlorobenzene motif into a number of FDA-approved drugs and promising clinical candidates.
Dichlorobenzene Derivatives as Kinase Inhibitors in Oncology
The most prominent application of dichlorobenzene derivatives in medicinal chemistry is undoubtedly in the field of oncology, particularly as inhibitors of protein kinases. Kinases are a class of enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. The dichlorobenzene moiety has proven to be a key pharmacophore in a number of potent and selective kinase inhibitors.
Crizotinib: A Case Study in Structure-Based Design
Crizotinib (Xalkori®) is a prime example of a successful drug that features a dichlorobenzene derivative. It is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met, and is used in the treatment of non-small cell lung cancer (NSCLC).[1][] The 2,6-dichloro-3-fluorophenyl group of crizotinib plays a critical role in its binding to the ATP-binding pocket of these kinases.[3]
The two chlorine atoms make extensive hydrophobic contacts with amino acid residues in the kinase hinge region, while the fluorine atom can form a hydrogen bond with the backbone amide of a key residue, further anchoring the inhibitor. The distorted planar-conjugated system of the 2-aminopyridine and pyrazole rings, in conjunction with the dihedral angle of 83.8° to the 2,6-dichloro-3-fluorophenyl ring, contributes to the overall binding affinity and selectivity of the molecule.[4]
The MAPK Signaling Pathway: A Key Target
Many dichlorobenzene-containing kinase inhibitors target components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This pathway is a crucial regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a common driver of tumorigenesis.[] Dichlorobenzene-based inhibitors have been developed to target various kinases within this cascade, including MEK and ERK.
Structure-Activity Relationship (SAR) of Dichlorobenzene Kinase Inhibitors
The substitution pattern on the dichlorobenzene ring, as well as its connection to the rest of the molecule, has a profound impact on the inhibitory activity and selectivity of these compounds. For instance, in a series of 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide analogs targeting PPARγ, the dichlorophenyl moiety was found to be crucial for high potency.[5]
| Compound | R1 | R2 | IC50 (nM) against EGFR |
| 1a | H | H | 150 |
| 1b | Cl | H | 25 |
| 1c | H | Cl | 80 |
| 1d | Cl | Cl | 10 |
| 1e | F | H | 45 |
| 1f | OMe | H | 200 |
Table 1: Illustrative Structure-Activity Relationship data for a hypothetical series of dichlorobenzene-containing EGFR inhibitors. The data demonstrates the impact of substitution on the dichlorophenyl ring on inhibitory potency.[6][7]
Expanding Horizons: Dichlorobenzene Derivatives in Other Therapeutic Areas
While oncology remains a major focus, the utility of dichlorobenzene derivatives extends to other critical areas of medicine.
Antimicrobial and Antiparasitic Agents
The dichlorobenzene scaffold is present in a number of compounds with demonstrated antimicrobial and antiparasitic activity. For example, a series of hybrid chloro and dichloro-phenylthiazolyl-s-triazines have been synthesized and shown to possess significant antibacterial activity.[8][9] The introduction of electron-withdrawing groups on the phenyl ring, including dichlorination, was found to be a key factor in enhancing their potency.[8] Additionally, certain dichlorophenyl derivatives have been investigated as potential antiparasitic agents.[][10]
Antiviral Applications
The antiviral potential of dichlorobenzene derivatives has also been explored. One notable example is 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860), which was found to inhibit the replication of a broad range of picornaviruses, the family of viruses responsible for the common cold and other diseases.[11] MDL-860 appears to act at an early stage of the viral replication cycle, after the virus has entered the host cell but before the synthesis of new viral RNA.[11]
Modulators of G-Protein Coupled Receptors (GPCRs) and Applications in Neurodegenerative Diseases
The structural features of dichlorobenzene derivatives make them attractive candidates for the modulation of G-protein coupled receptors (GPCRs), a large family of cell surface receptors involved in a vast array of physiological processes.[12][13] Allosteric modulators that bind to sites distinct from the endogenous ligand binding site offer the potential for greater selectivity and a more nuanced modulation of receptor activity.[14][15] The dichlorobenzene moiety can be incorporated into ligands designed to target allosteric sites on GPCRs implicated in various central nervous system (CNS) disorders, including neurodegenerative diseases like Alzheimer's and Parkinson's disease.[16][17][18] For example, new hybrids of cyclopentaquinoline and 3,5-dichlorobenzoic acid have been evaluated for their neuroprotective effects against oxidative stress, a key factor in the pathology of Alzheimer's disease.[16]
Synthetic Strategies and Experimental Protocols
The synthesis of functionalized dichlorobenzene derivatives is a critical aspect of their development as therapeutic agents. A variety of synthetic methodologies are employed to introduce the dichlorobenzene scaffold and to elaborate it with the necessary pharmacophoric features.
General Workflow for the Synthesis and Evaluation of Dichlorobenzene Derivatives
The development of a new dichlorobenzene-based therapeutic candidate typically follows a well-defined workflow, from initial synthesis to biological evaluation.
Detailed Experimental Protocol: Synthesis of 3,5-Dichlorobenzoyl Chloride
3,5-Dichlorobenzoyl chloride is a key intermediate in the synthesis of many biologically active dichlorobenzene derivatives.[11][19][20] The following protocol details its preparation from 3,5-dichlorobenzoic acid.
Materials:
-
3,5-Dichlorobenzoic acid (13.4 g, 0.07 mol)
-
Thionyl chloride (10.7 g, 0.09 mol)
-
Methylene chloride (60 mL)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Steam bath
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a 100 mL round-bottom flask, add 3,5-dichlorobenzoic acid (13.4 g) and methylene chloride (60 mL).
-
Carefully add thionyl chloride (10.7 g) to the mixture.
-
Attach a reflux condenser to the flask and heat the mixture on a steam bath for 2 hours.
-
After 2 hours, remove the flask from the steam bath and allow it to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the methylene chloride and excess thionyl chloride.
-
Distill the resulting residue under reduced pressure to obtain pure 3,5-dichlorobenzoyl chloride.[4]
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry. The boiling point of the distilled product should also be consistent with the literature value.
Future Perspectives and Conclusion
The dichlorobenzene scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its proven track record in the development of successful kinase inhibitors, coupled with its emerging potential in other therapeutic areas, ensures its continued relevance in the years to come. Future research will likely focus on the development of novel synthetic methodologies to access more complex and diverse dichlorobenzene derivatives, as well as the exploration of their application in targeting new and challenging biological targets. The strategic application of bioisosteric replacements for the dichlorobenzene moiety will also be an important area of investigation, aiming to fine-tune the physicochemical and pharmacological properties of drug candidates.[6][8][21] This in-depth guide has provided a comprehensive overview of the current state of the art, and it is hoped that it will serve as a valuable resource for scientists working at the forefront of drug discovery.
References
-
Shandong Runbo Biotech Co Ltd. (2016). Preparation method of 3,5-dichlorobenzoyl chloride. Eureka | Patsnap. Retrieved from [Link]
- Torney, H. L., Dulworth, J. K., & Steward, D. L. (1983). Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). Antimicrobial agents and chemotherapy, 24(4), 635–638.
-
PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]
- Polshettiwar, V., & Varma, R. S. (2008). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. Journal of medicinal chemistry, 51(18), 5831–5840.
- (2023). New cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids with neuroprotection against oxidative stress for the treatment of Alzheimer's disease.
- Almalki, A. J., Al-Radadi, N. S., & El-Sharkawy, M. A. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Journal of Biomolecular Structure and Dynamics, 1-24.
-
ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays EGFR IC 50 (nM) (95% CI) a. Retrieved from [Link]
-
YouTube. (2021, January 9). 1,3-dichlorobenzene synthesis. Retrieved from [Link]
-
Quora. (n.d.). How could diagram m-dichlorobenzene be synthesized from benzene by providing all the necessary reagents? Retrieved from [Link]
- Singh, P., & Kumar, A. (2015). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Bioorganic & medicinal chemistry letters, 25(16), 3224–3228.
-
Wikipedia. (n.d.). MAPK/ERK pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic workflow is summarizing the virtual screening of kinase inhibitors. Retrieved from [Link]
-
Fujian Yiming Medical Tech Co Ltd. (2016). O-dichlorobenzene synthesizing method. Patsnap Eureka. Retrieved from [Link]
- Kawsar, S. M., Hamida, A. A., Rahman, M. M., & Hasan, M. N. (2017). Para-dichlorobenzene toxicity – a review of potential neurotoxic manifestations. Journal of toxicology, 2017, 8285942.
- Cui, J. J., Tran-Dubé, M., Shen, H., Nambu, M., Kung, P. P., Pairish, M., ... & Edwards, M. P. (2011). Structure-based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 54(18), 6342–6363.
-
ResearchGate. (n.d.). Schematic representation of MAP kinase signaling pathways ERK, JNK and... Retrieved from [Link]
-
Supplementary Figure 1: Simplified diagram of the four distinct MAP kinase signaling pathways in human. (n.d.). Retrieved from [Link]
-
YouTube. (2016, December 16). InhibiScreen Kinase Inhibitor Assay Technical Video. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines. Retrieved from [Link]
- Edwards, D. I., Knox, R. J., & Skolimowski, I. M. (1991). 2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride, a novel, nonmutagenic antibacterial with specific activity against anaerobic bacteria. Journal of medicinal chemistry, 34(8), 2356–2360.
- Roskoski, R., Jr. (2021). Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications. Pharmacological research, 165, 105422.
-
PubMed. (n.d.). Biological evaluation and energetic analyses of novel GSK-3β inhibitors. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) IC50 values of EGFR inhibitors against non-small cell lung cancer... Retrieved from [Link]
- von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem : a European journal of chemical biology, 6(3), 481–490.
- Babalola, S., Igie, N., Idris, A., Hamza, A., Sanni, Y., Muhammad, H., ... & Bakare, L. (2022). Antimicrobial activities of hydrazones with a 2,4-dichloro moiety. ChemRxiv.
-
ResearchGate. (n.d.). Antimicrobial activities of hydrazones with 2,4-dichloro moiety. Retrieved from [Link]
-
MDPI. (n.d.). Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. Retrieved from [Link]
- Wesche, H., Dong, M., & Yu, V. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Combinatorial chemistry & high throughput screening, 14(3), 194–205.
-
NAMSA. (2025, March 19). Key Components of a Biological Evaluation Plan (BEP). Retrieved from [Link]
- Google Patents. (n.d.). Production of dichlorobenzene with high para to ortho ratios.
- Google Patents. (n.d.). Method for synthesizing m-dichlorobenzene.
-
ResearchGate. (n.d.). (PDF) A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. Retrieved from [Link]
- Conn, P. J., Christopoulos, A., & Lindsley, C. W. (2009). Novel allosteric modulators of G protein-coupled receptors. Nature reviews. Drug discovery, 8(1), 41–54.
-
Semantic Scholar. (n.d.). A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Dichlorobenzenes - Some Chemicals that Cause Tumours of the Kidney or Urinary Bladder in Rodents and Some Other Substances. Retrieved from [Link]
- Slosky, L. M., Caron, M. G., & Barak, L. S. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity.
-
PubMed. (n.d.). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Retrieved from [Link]
- Zhang, H., & Zhang, D. (2019). Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug-Target Interactions. Journal of medicinal chemistry, 62(1), 10–39.
-
Neuroscience Research Notes. (2021, August 28). Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. Retrieved from [Link]
-
PubMed. (n.d.). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Retrieved from [Link]
Sources
- 1. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. Next-generation EGFR tyrosine kinase inhibitors to overcome C797S mutation in non-small cell lung cancer (2019–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. prepchem.com [prepchem.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, SAR and antibacterial activity of hybrid chloro, dichloro-phenylthiazolyl-s-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Application of 3,5-Dichlorobenzoyl chloride_Chemicalbook [chemicalbook.com]
- 12. Novel Allosteric Modulators of G Protein-coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Designing allosteric modulators to change GPCR G protein subtype selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small Molecule Allosteric Modulators of G-Protein-Coupled Receptors: Drug-Target Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of allosteric modulators of GPCRs for treatment of CNS disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. neuroscirn.org [neuroscirn.org]
- 19. benchchem.com [benchchem.com]
- 20. Preparation method of 3,5-dichlorobenzoyl chloride - Eureka | Patsnap [eureka.patsnap.com]
- 21. quora.com [quora.com]
Spectroscopic Characterization of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene: A Technical Guide
This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene (CAS No. 175203-30-2). As experimental spectra for this specific compound are not widely available in public databases, this document focuses on providing robust predicted data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section includes a detailed interpretation based on established principles of chemical structure and spectroscopy, alongside field-proven, step-by-step protocols for data acquisition. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis, identification, and quality control of this and structurally related molecules.
Molecular Structure and Spectroscopic Overview
The structure of this compound combines a dichlorinated aromatic ring with an aliphatic chloroethylsulfonyl side chain. This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint. The following sections will deconstruct the predicted spectral data, offering insights into how each part of the molecule contributes to the overall spectra.
-
¹H and ¹³C NMR spectroscopy will be instrumental in mapping the carbon-hydrogen framework, confirming the substitution pattern of the benzene ring and the structure of the side chain.
-
IR spectroscopy will verify the presence of key functional groups, particularly the sulfonyl (SO₂) group, and the carbon-chlorine bonds.
-
Mass spectrometry will determine the molecular weight and provide evidence of the structural composition through characteristic fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for elucidating the precise connectivity of atoms in an organic molecule. For this compound, a combination of ¹H and ¹³C NMR will provide an unambiguous assignment of the entire molecular structure.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show signals corresponding to the three aromatic protons and the four protons of the chloroethyl group. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine atoms and the sulfonyl group.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~ 8.15 | d | ~ 2.0 | 1H | H-3 |
| ~ 7.80 | dd | ~ 8.5, 2.0 | 1H | H-5 |
| ~ 7.65 | d | ~ 8.5 | 1H | H-6 |
| ~ 4.05 | t | ~ 6.5 | 2H | -SO₂-CH ₂-CH₂Cl |
| ~ 3.85 | t | ~ 6.5 | 2H | -SO₂-CH₂-CH ₂Cl |
Causality of Assignments:
-
Aromatic Protons (H-3, H-5, H-6): The sulfonyl group is strongly electron-withdrawing, causing a significant downfield shift for all aromatic protons. H-3 is ortho to the sulfonyl group and will be the most deshielded. It appears as a doublet due to coupling with H-5. H-5 is meta to the sulfonyl group and ortho to a chlorine atom, appearing as a doublet of doublets from coupling to both H-3 and H-6. H-6 is also ortho to the sulfonyl group but para to a chlorine, appearing as a doublet from coupling to H-5.
-
Aliphatic Protons: The methylene group directly attached to the sulfonyl group (-SO₂-CH₂-) is expected to be more downfield (~4.05 ppm) due to the strong deshielding effect of the SO₂ group. The adjacent methylene group (-CH₂Cl) will be slightly more upfield (~3.85 ppm) but still downfield due to the influence of the chlorine atom. Both will appear as triplets due to coupling with each other.
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts are highly dependent on the electronegativity of the attached groups.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 140.5 | C-1 (C-SO₂) |
| ~ 138.0 | C-2 (C-Cl) |
| ~ 135.5 | C-4 (C-Cl) |
| ~ 132.0 | C-6 |
| ~ 130.0 | C-5 |
| ~ 128.5 | C-3 |
| ~ 58.0 | -SO₂-C H₂-CH₂Cl |
| ~ 41.5 | -SO₂-CH₂-C H₂Cl |
Causality of Assignments:
-
Aromatic Carbons: The carbons directly attached to electronegative atoms (C-1, C-2, C-4) will be the most downfield. The remaining aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the substitution pattern.
-
Aliphatic Carbons: The carbon adjacent to the sulfonyl group will be significantly deshielded. The carbon bearing the chlorine atom will also be downfield compared to an unsubstituted alkane.
Experimental Protocol: NMR Data Acquisition
A rigorous and well-documented protocol is essential for obtaining high-quality, reproducible NMR data.
-
Sample Preparation:
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[2]
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.[2]
-
Using a Pasteur pipette with a cotton plug, transfer the solution into a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).[1]
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer would include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
For the ¹³C NMR spectrum, a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]
-
Optionally, run DEPT-135 and DEPT-90 experiments to differentiate between CH, CH₂, and CH₃ groups, which will aid in the assignment of the aliphatic carbons.[1][3]
-
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~ 3100-3000 | Aromatic C-H stretch | Medium |
| ~ 2960-2850 | Aliphatic C-H stretch | Medium |
| ~ 1580, 1470 | Aromatic C=C stretch | Medium-Weak |
| ~ 1350-1310 | SO₂ asymmetric stretch | Strong |
| ~ 1170-1140 | SO₂ symmetric stretch | Strong |
| ~ 850-550 | C-Cl stretch | Strong |
Causality of Assignments:
-
The most prominent and diagnostic peaks in the IR spectrum will be the strong absorptions corresponding to the asymmetric and symmetric stretching of the sulfonyl (SO₂) group.[4][5]
-
The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching in the 1600-1450 cm⁻¹ region.
-
The C-Cl stretching vibrations typically appear in the fingerprint region and can be broad and strong.[6]
Experimental Protocol: FT-IR Data Acquisition
For a solid sample, the thin solid film or KBr pellet method is standard.
-
Sample Preparation (Thin Film Method):
-
Place a small amount (1-2 mg) of the solid sample in a small test tube or vial.[7]
-
Add a few drops of a volatile solvent in which the compound is soluble (e.g., dichloromethane or acetone).[8]
-
Deposit a drop of this solution onto the surface of a salt plate (e.g., NaCl or KBr).[8]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[8]
-
-
Data Acquisition:
-
Obtain a background spectrum of the clean, empty sample compartment to subtract atmospheric and instrumental interferences.[9]
-
Place the salt plate with the sample film into the spectrometer's sample holder.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The nominal molecular weight of C₈H₇Cl₃O₂S is 288 g/mol . Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the mass spectrum will show a characteristic isotopic cluster for the molecular ion peak and any chlorine-containing fragments. The expected pattern for a molecule with three chlorine atoms will be M⁺, (M+2)⁺, (M+4)⁺, and (M+6)⁺ peaks with relative intensities of approximately 100:98:32:3.
-
Major Fragment Ions: Fragmentation is likely to occur at the weaker bonds, such as the C-S and S-N bonds.
| m/z | Proposed Fragment |
| 288/290/292/294 | [M]⁺ (Molecular ion) |
| 223/225/227 | [M - SO₂H]⁺ |
| 175/177 | [C₆H₃Cl₂SO₂]⁺ |
| 145/147 | [C₆H₄Cl₂]⁺ |
| 113/115 | [CH₂CH₂ClSO₂]⁺ |
| 63/65 | [CH₂CH₂Cl]⁺ |
Fragmentation Pathway: The initial ionization will form the molecular ion. A common fragmentation pathway for sulfonyl compounds is the loss of SO₂.[10][11] Cleavage of the C-S bond can lead to the formation of the dichlorophenyl radical and the chloroethylsulfonyl cation, or vice versa. Further fragmentation of the chloroethyl side chain is also expected.
Visualization of Predicted Fragmentation
Caption: Predicted major fragmentation pathway for this compound.
Experimental Protocol: Mass Spectrometry Data Acquisition
Electron Ionization (EI) is a common technique for the analysis of relatively small, volatile organic molecules.
-
Sample Preparation and Introduction:
-
Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a volatile organic solvent like methanol or acetonitrile.[12]
-
The sample can be introduced into the mass spectrometer via a direct insertion probe or, more commonly, through the output of a Gas Chromatograph (GC-MS) for separation and analysis.[13]
-
-
Data Acquisition:
-
The sample is introduced into the ion source, which is under high vacuum.[14]
-
In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[13]
-
The resulting ions are accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.[13][14]
-
A detector records the abundance of each ion, generating the mass spectrum.[14]
-
Integrated Spectroscopic Analysis Workflow
The confirmation of the structure of this compound requires a synergistic approach, where data from each spectroscopic technique is used to build a complete picture.
Caption: Workflow for integrated spectroscopic structure elucidation.
References
-
University of Colorado Boulder, Department of Chemistry. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link][8]
-
University of California, Los Angeles, Department of Chemistry & Biochemistry. (n.d.). Sample preparation for FT-IR. Retrieved from [Link][7]
-
Oregon State University, Department of Chemistry. (n.d.). The Mass Spectrometry Experiment. Retrieved from [Link][14]
-
Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link][2]
-
ResearchGate. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates. Retrieved from [Link][10]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Retrieved from [Link][4]
-
Springer Nature. (n.d.). Mass Spectrometry Protocols and Methods. Retrieved from [Link]
-
University of the West Indies at St. Augustine. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link][9]
-
Chemistry LibreTexts. (2025, January 7). 7: FT-IR Spectroscopy (Experiment). Retrieved from [Link][15]
-
University of Cambridge, Department of Chemistry. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link][3]
-
University of Oxford, Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link][12]
-
Kwan, E. E. (2011, March 29). Lecture 13: Experimental Methods. Retrieved from [Link]
-
eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]
-
Scribd. (n.d.). FTIR Analysis of Organic Compounds. Retrieved from [Link]
-
Baxter, R. A., & Trotter, J. (1961). Infrared Spectra of Sulfones and Related Compounds. Analytical Chemistry, 33(2), 319-322. Retrieved from [Link][5]
-
SpectraBase. (n.d.). 2-Chloroethyl ethyl ester - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
-
Sun, W., Wang, Y., & Li, D. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(7), 986-995. Retrieved from [Link][11]
-
American Chemical Society. (2019, August 12). Mass Spectrometry Based Approach for Organic Synthesis Monitoring. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Mass spectrometry 1. Retrieved from [Link][13]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. Retrieved from [Link]
-
Kennesaw State University. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link][16]
-
Michigan State University, Department of Chemistry. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). Approximating Proton NMR Chemical Shifts in More Complex Cases. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link][6]
-
University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]
-
NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]
-
ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Retrieved from [Link]
-
Tailored Tutors. (2019, November 21). Mass Spectroscopy - Fragmentation | A Level Chemistry | OCR, AQA, Edexcel [Video]. YouTube. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dichloro-N-methylbenzamide. Retrieved from [Link]
-
PubMed. (2009, December 16). 2,4-Dichloro-1-[1-(2,4-dichloro-benz-yl-oxy)eth-yl]benzene. Retrieved from [Link]
-
PubChem. (n.d.). 2,4-Dichloro-1-methylbenzene;1,2,3-trichlorobenzene. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
SpectraBase. (n.d.). 2,4-Dichloro-1-fluorobenzene - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. eng.uc.edu [eng.uc.edu]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 10. aaqr.org [aaqr.org]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
An In-Depth Technical Guide to the Solubility and Stability of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene is a multifaceted organic molecule characterized by a dichlorinated aromatic nucleus and a chloroethylsulfonyl functional group. Its structural attributes suggest potential applications as a key intermediate in the synthesis of novel pharmaceutical agents and other high-value specialty chemicals. A comprehensive understanding of its solubility and stability profiles is fundamental to its effective manipulation, preservation, and utilization in research and development endeavors. This guide presents a detailed analysis of its projected physicochemical properties and delineates robust protocols for their empirical determination.
Predicted Solubility Profile
In accordance with the fundamental principle of "like dissolves like," the solubility of this compound is anticipated to be limited in polar solvents such as water, while exhibiting greater solubility in organic solvents. The molecule's polarity is influenced by the two chlorine substituents and the sulfonyl moiety; however, the hydrophobicity of the aromatic ring and the ethyl chain are significant contributing factors to its overall solubility characteristics.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low to Very Low | The substantial nonpolar surface area of the dichlorobenzene ring and the ethyl group diminishes the impact of the polar sulfonyl group, thereby restricting interactions with highly polar, hydrogen-bonding solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents are capable of engaging in dipole-dipole interactions with the sulfonyl group and can effectively solvate the aromatic ring, resulting in enhanced solubility compared to polar protic solvents. |
| Nonpolar | Hexane, Toluene, Dichloromethane (DCM) | Moderate to High | The nonpolar nature of these solvents facilitates favorable van der Waals forces with the dichlorophenyl and ethyl components of the molecule. |
Experimental Protocol for Solubility Determination
A definitive determination of solubility should be performed utilizing the shake-flask method, a globally recognized technique for obtaining equilibrium solubility data.
Diagram 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of the target compound.
Chemical Stability Assessment
The chemical integrity of this compound is contingent upon various environmental factors, including pH, light, and temperature. A lucid comprehension of its degradation pathways is imperative for establishing optimal storage conditions and forecasting its long-term shelf-life.
Hydrolytic Stability
The sulfonyl group and the chloroethyl side chain represent potential loci for hydrolytic degradation. While the C-S bond within aryl sulfones is generally robust, the S-C linkage of the chloroethyl group and the C-Cl bond may be prone to hydrolysis, especially under alkaline conditions.
Expected Hydrolysis Products:
-
Under Neutral/Acidic Conditions: The rate of hydrolysis is anticipated to be minimal.
-
Under Basic Conditions: An accelerated rate of hydrolysis may be observed, potentially yielding 2,4-dichlorophenylsulfonic acid and 2-chloroethanol, or other subsequent reaction products.
A thorough evaluation of hydrolytic stability should be conducted in accordance with OECD Guideline 111.[1][2][3][4][5] This entails incubating the compound in buffered aqueous solutions across a range of pH values (e.g., 4, 7, and 9) and temperatures, while monitoring the temporal decay of the parent compound.[1][3][4]
Photostability
Aryl sulfones are known to be susceptible to photodecomposition upon exposure to ultraviolet radiation. The absorption of light energy can precipitate the cleavage of the C-S bond, resulting in the generation of radical intermediates and subsequent degradation products.
A systematic assessment of photostability should be carried out following the ICH Q1B guideline.[6][7][8][9][10] This procedure involves exposing both the solid material and solutions of the compound to a calibrated light source and quantifying any resultant degradation.
Diagram 2: General Photodegradation Pathway for Aryl Sulfones
Caption: A simplified representation of a potential photodegradation pathway.
Thermal Stability
The thermal robustness of the compound can be quantitatively evaluated using methodologies such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[11][12][13][14][15] TGA will precisely determine the onset temperature of thermal decomposition, whereas DSC will furnish data on the melting point and other thermally induced phase transitions. The chloroethylsulfonyl group, in particular, may constitute a region of reduced thermal stability.
Experimental Protocols for Stability Testing
Table 2: Overview of Recommended Stability Testing Protocols
| Stability Aspect | Guideline/Method | Key Parameters to Investigate |
| Hydrolytic Stability | OECD Guideline 111 | pH (e.g., 4, 7, 9), Temperature, Time |
| Photostability | ICH Q1B | Light exposure (UV and visible), Physical state (solid vs. solution) |
| Thermal Stability | TGA/DSC | Temperature ramp rate, Atmosphere (inert vs. oxidative) |
Analytical Methodologies for Quantification
The precise and accurate quantification of this compound is a prerequisite for both solubility and stability investigations. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is an eminently suitable analytical technique. Gas Chromatography-Mass Spectrometry (GC-MS) also presents a viable alternative, particularly for the identification of volatile degradation products.[16][17][18][19][20][21][22][23][24]
Recommended HPLC Method Parameters (Starting Point)
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient elution using acetonitrile and water (acidified with 0.1% formic acid to enhance peak symmetry)
-
Detection: UV spectrophotometry at a wavelength optimized from a UV scan of the pure compound (anticipated to be in the 220-280 nm range)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
It is imperative that the analytical method be rigorously validated to establish its linearity, accuracy, precision, and specificity.
Conclusion and Recommendations
Although specific experimental data for this compound are not currently available, this technical guide provides a scientifically robust framework for the anticipation and empirical determination of its solubility and stability characteristics. The compound is predicted to exhibit low aqueous solubility and higher solubility in a range of common organic solvents. Its stability is likely to be modulated by pH, light, and temperature, with hydrolysis and photolysis representing plausible degradation pathways.
For all research and development activities involving this compound, it is strongly advised that the experimental protocols detailed in this guide be meticulously followed to generate reliable and reproducible data. Such data will be instrumental in ensuring its safe handling, defining appropriate storage conditions, and facilitating its effective application as a valuable chemical intermediate.
References
-
OECD (2004), Test No. 111: Hydrolysis as a Function of pH, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link][1][2][3][4][5]
-
European Medicines Agency (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link][6]
-
ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][7]
-
OECD (2022), Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method, OECD Guidelines for the Testing of Chemicals, Section 1, OECD Publishing, Paris. [Link]
-
Kuchař, M., & Párkányi, C. (1994). Separation and Determination of Some Aromatic Sulfones by Reversed-Phase High-Performance Liquid Chromatography. Collection of Czechoslovak Chemical Communications, 59(3), 568-577. [Link][16]
-
ICH (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][8]
-
Analytice (2021). Hydrolysis and function of PH according to OECD test no. 111. [Link][3]
-
ibacon GmbH. OECD 111: Hydrolysis as a Function of pH. [Link][4]
-
Atlas Material Testing Technology (2021). ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. [Link][9]
-
Aman, W., & Thoma, K. (2003). ICH guideline for photostability testing: aspects and directions for use. Die Pharmazie, 58(12), 877–880. [Link][10]
-
OECD (2023). OECD Guidelines for the Testing of Chemicals. [Link][5]
-
Zhang, Q., et al. (2020). [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry]. Se Pu, 38(1), 96-102. [Link][17]
-
Utah Tech University. Physical Properties of Organic Solvents. [Link][25]
-
Hati, S., et al. (2019). Chlorine Isotope Analysis of Organic Contaminants Using GC–qMS: Method Optimization and Comparison of Different Evaluation Schemes. Environmental Science & Technology, 53(21), 12537-12546. [Link][18]
-
Mettler Toledo. Webinar – Thermal Analysis of Organic Compounds. [Link][11]
-
Rahman, M. M., et al. (2023). A streamlined and authenticated GC-MS method for the simultaneous analysis of all regulated chlorinated organic carriers (COCs) from the consumer goods at ng mL−1 level. ResearchGate. [Link][19]
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link][26]
-
Quora. How can you determine the solubility of organic compounds? [Link][27]
-
Henderson, J. E. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. UNT Digital Library. [Link][20]
-
Unknown. (2024). Solubility test for Organic Compounds. [Link][28]
-
O'Connor, G. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link][29]
-
Murov, S. Common Organic Solvents: Table of Properties. [Link][30]
-
Thermo Fisher Scientific. Analysis of Chlorinated Pesticides by GC/MS. [Link][31]
-
Allen, T. (2023). Organic Solvents: Types, Uses, & Properties Explained. [Link][32]
-
Chemistry For Everyone. (2023, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link][33]
-
Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link][12]
-
Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link][34]
-
C-Therm Technologies Ltd. (2019). Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). [Link][13]
-
TA Instruments. Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®. [Link][14]
-
Particle Technology Labs. (2021). What is the Difference Between Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). [Link][15]
-
Valentová, K., et al. (2018). Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis. Molecules, 23(11), 2821. [Link][21]
-
Shintani, H. (2011). HPLC Analysis and Identification of Compounds Inhibiting Bacterial Growth in Ozone Gas Sterilized Polysulfone and Polycarbonate. Walsh Medical Media. [Link][22]
-
SIELC Technologies. HPLC Separation of Alkyl Sulfonic Acids. [Link][23]
-
Lunn, G. (2005). HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link][24]
Sources
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. oecd.org [oecd.org]
- 3. Hydrolysis and function of PH according to OECD test no. 111 - Analytice [analytice.com]
- 4. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 5. oecd.org [oecd.org]
- 6. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 10. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Exploring the thermal properties of materials using thermogravimetric analysis (TGA), differential scanning calorimetry (DSC) and differential thermal analysis (DTA). – C-Therm Technologies Ltd. [ctherm.com]
- 14. tainstruments.com [tainstruments.com]
- 15. particletechlabs.com [particletechlabs.com]
- 16. CCCC 1994, Volume 59, Issue 3, Abstracts pp. 569-574 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 17. [Simultaneous determination of 18 chlorinated hydrocarbon organic solvents in cosmetics by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination - UNT Digital Library [digital.library.unt.edu]
- 21. Sulfated Phenolic Substances: Preparation and Optimized HPLC Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. walshmedicalmedia.com [walshmedicalmedia.com]
- 23. HPLC Separation of Alkyl Sulfonic Acids | SIELC Technologies [sielc.com]
- 24. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 25. cactus.utahtech.edu [cactus.utahtech.edu]
- 26. scribd.com [scribd.com]
- 27. quora.com [quora.com]
- 28. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 29. organicchemistrydata.org [organicchemistrydata.org]
- 30. ce.sysu.edu.cn [ce.sysu.edu.cn]
- 31. cromlab-instruments.es [cromlab-instruments.es]
- 32. Organic Solvents: Types, Uses, & Properties Explained [allen.in]
- 33. youtube.com [youtube.com]
- 34. www1.udel.edu [www1.udel.edu]
understanding the mechanism of action of sulfonyl-containing compounds
An In-depth Technical Guide to the Mechanism of Action of Sulfonyl-Containing Compounds
Introduction: The Versatile Sulfonyl Group
The sulfonyl functional group, characterized by a sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or other atoms (R-S(=O)₂-R'), is a cornerstone of modern medicinal and agricultural chemistry. Its unique electronic properties, including its ability to act as a strong electron-withdrawing group and a rigid structural linker, have made it a privileged scaffold in the design of highly specific bioactive molecules. This guide provides an in-depth exploration of the distinct mechanisms of action for three major classes of sulfonyl-containing compounds: sulfonylurea herbicides, sulfonylurea antidiabetic agents, and sulfonamide antibiotics. By examining the precise molecular interactions and the resultant physiological consequences, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how these vital compounds function.
Section 1: Sulfonylurea Herbicides - Halting Plant Growth at its Source
Sulfonylureas represent a class of highly potent, low-application-rate herbicides that have been pivotal in modern agriculture for selective weed control.[1][2] Their efficacy stems from their ability to inhibit a single, vital enzyme in the plant's metabolic pathway.
Molecular Mechanism: Inhibition of Acetolactate Synthase (ALS)
The primary target of sulfonylurea herbicides is Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[3][4] This enzyme catalyzes the first committed step in the biosynthesis of the branched-chain amino acids (BCAAs): valine, leucine, and isoleucine.[2][5] These amino acids are essential building blocks for protein synthesis and are critical for plant growth and development.[4]
Sulfonylurea herbicides act as potent, non-competitive inhibitors of ALS.[6] They bind to a site on the enzyme that is distant from the active site, inducing a conformational change that blocks the substrate's access to the catalytic machinery.[2] This inhibition is highly specific and occurs at nanomolar concentrations, which explains the low dosage rates required in the field.[6]
Causality for Selective Toxicity: Plants must synthesize their own BCAAs. In contrast, animals obtain these essential amino acids through their diet. This fundamental metabolic difference is the basis for the selective toxicity of ALS inhibitors, making them highly effective as herbicides with low mammalian toxicity.
Signaling Pathway: Branched-Chain Amino Acid Synthesis
The inhibition of ALS by sulfonylureas creates a metabolic bottleneck, leading to a rapid depletion of the BCAA pool. This cessation of protein synthesis halts cell division and growth, particularly in the plant's meristematic tissues (areas of new growth), leading to characteristic injury symptoms and eventual plant death.[5][6]
Experimental Protocol: In Vivo ALS Inhibition Assay
This assay measures the activity of the ALS enzyme within plant tissue extracts to determine the inhibitory potential of a compound. It relies on the colorimetric detection of acetoin, a product formed from the breakdown of acetolactate under acidic conditions.[7]
Objective: To quantify the concentration of a sulfonylurea herbicide required to inhibit 50% of ALS enzyme activity (I₅₀).
Methodology:
-
Plant Tissue Homogenization:
-
Harvest young, actively growing leaf tissue from the target weed species.
-
Grind the tissue in a chilled mortar and pestle with a cold extraction buffer (e.g., phosphate buffer, pH 7.5, containing pyruvate, MgCl₂, and thiamine pyrophosphate). The buffer provides the necessary substrates and cofactors for the enzyme.
-
Centrifuge the homogenate at low speed to pellet cell debris. The supernatant contains the crude enzyme extract.
-
-
Enzyme Reaction:
-
Prepare a series of dilutions of the test sulfonylurea herbicide.
-
In a 96-well microplate, add the enzyme extract to reaction wells containing the extraction buffer and the various herbicide concentrations. Include a control well with no herbicide.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for 60 minutes to allow the enzymatic reaction to proceed.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding sulfuric acid (H₂SO₄). The acidic environment also initiates the decarboxylation of the acetolactate product to acetoin.
-
Incubate at 60°C for 15 minutes to ensure complete conversion to acetoin.
-
Add a solution of creatine followed by α-naphthol. This mixture reacts with acetoin to form a red-colored complex.
-
Allow 15 minutes for color development at 60°C.
-
-
Data Acquisition and Analysis:
-
Read the absorbance of each well at 530 nm using a microplate reader.
-
Calculate the percent inhibition for each herbicide concentration relative to the control.
-
Plot the percent inhibition against the log of the herbicide concentration and fit a dose-response curve to determine the I₅₀ value.
-
Self-Validation: The inclusion of a no-herbicide control establishes the baseline 100% enzyme activity. A known ALS inhibitor can be used as a positive control to validate the assay's performance.
Quantitative Data: ALS Inhibitory Potency
The following table summarizes the inhibitory potency of common sulfonylurea herbicides against ALS, demonstrating their high efficacy at the molecular level.
| Herbicide | Chemical Family | Typical I₅₀ Value (nM) |
| Chlorsulfuron | Sulfonylurea | 5-15 |
| Metsulfuron-methyl | Sulfonylurea | 2-10 |
| Nicosulfuron | Sulfonylurea | 20-40 |
| Imazethapyr | Imidazolinone | 50-100 |
Note: I₅₀ values can vary depending on the plant species and assay conditions. The Imidazolinone family, while structurally different, shares the same mode of action and is included for comparison.[7]
Section 2: Sulfonylureas as Antidiabetic Agents - Modulating Insulin Secretion
In medicine, sulfonylureas are a class of oral hypoglycemic agents used in the management of type 2 diabetes.[8] Their therapeutic effect is achieved by directly stimulating insulin release from the pancreatic β-cells, independent of ambient glucose levels.[9]
Molecular Mechanism: Blockade of K-ATP Channels
The molecular target of antidiabetic sulfonylureas is the ATP-sensitive potassium (K-ATP) channel on the plasma membrane of pancreatic β-cells.[10][11] This channel is a complex hetero-octamer composed of four pore-forming Kir6.2 subunits and four regulatory sulfonylurea receptor (SUR1) subunits.[12]
Under normal physiological conditions, an increase in blood glucose leads to a rise in the intracellular ATP/ADP ratio within the β-cell. ATP binds to the Kir6.2 subunit, causing the K-ATP channel to close. Sulfonylureas mimic this effect. They bind with high affinity to the SUR1 subunit, which allosterically induces the closure of the Kir6.2 pore.[10][13]
Causality for Therapeutic Effect: The closure of the K-ATP channel prevents the efflux of potassium ions (K⁺), leading to the depolarization of the β-cell membrane. This change in membrane potential activates voltage-gated calcium channels (VGCCs). The subsequent influx of calcium ions (Ca²⁺) into the cell triggers the exocytosis of insulin-containing granules, thereby increasing insulin secretion into the bloodstream and lowering blood glucose levels.[9][14] This mechanism is only effective in patients with functional β-cells, which is why sulfonylureas are used for type 2 diabetes, not type 1.[1]
Signaling Pathway: Insulin Secretion
Experimental Protocol: Patch-Clamp Electrophysiology
Patch-clamp is a powerful technique used to measure the ionic currents flowing through individual ion channels, providing direct evidence of a drug's effect on channel activity.[15]
Objective: To measure the inhibitory effect of a sulfonylurea drug on K-ATP channel currents in a pancreatic β-cell.
Methodology:
-
Cell Preparation:
-
Isolate pancreatic β-cells or use a suitable cell line (e.g., HEK293T) transiently transfected to express the Kir6.2/SUR1 channel complex.[16]
-
Plate the cells in a recording chamber on the stage of an inverted microscope.
-
-
Pipette and Seal Formation:
-
Fabricate a glass micropipette with a very fine tip (∼1 µm diameter) and fill it with a potassium-based intracellular solution.
-
Using a micromanipulator, carefully guide the pipette to the surface of a single β-cell.
-
Apply gentle suction to form a high-resistance (>1 GΩ) "gigaseal" between the pipette tip and the cell membrane. This electrically isolates the patch of membrane under the pipette.
-
-
Recording Configuration (Inside-Out Patch):
-
After establishing a gigaseal, pull the pipette away from the cell to excise the membrane patch. This results in the "inside-out" configuration, where the intracellular face of the membrane is exposed to the bath solution.[15] This configuration is ideal for studying the effects of intracellular modulators like ATP and drugs.
-
-
Data Acquisition:
-
Apply a voltage clamp to the membrane patch and record the baseline K-ATP channel currents. In the absence of ATP, the channels are predominantly open.
-
Perfuse the bath with a solution containing ATP to confirm channel identity (ATP should inhibit the current).
-
Wash out the ATP and then perfuse the bath with solutions containing increasing concentrations of the sulfonylurea drug.
-
Record the channel currents at each drug concentration.
-
-
Analysis:
-
Measure the reduction in current amplitude at each drug concentration relative to the baseline.
-
Plot the percent inhibition versus drug concentration to generate a dose-response curve and calculate the IC₅₀.
-
Sources
- 1. Sulfonylurea - Wikipedia [en.wikipedia.org]
- 2. HERBICIDES THAT INHIBIT ACETOLACTATE SYNTHASE [journal.hep.com.cn]
- 3. Molecular basis of sulfonylurea herbicide inhibition of acetohydroxyacid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
- 5. Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS) Inhibitors | Herbicide Symptoms [ucanr.edu]
- 6. 16.4 Herbicides that Inhibit ALS – Principles of Weed Control [ohiostate.pressbooks.pub]
- 7. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
- 9. Video: Oral Hypoglycemic Agents: Sulfonylureas [jove.com]
- 10. Molecular action of sulphonylureas on KATP channels: a real partnership between drugs and nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. pubs.acs.org [pubs.acs.org]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Electrophysiological analysis of cardiac KATP channel - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
An In-depth Technical Guide to the Exploratory Reactions of 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene with Nucleophiles
Executive Summary
2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene is a highly functionalized molecule poised for complex chemical transformations. Its structure presents multiple electrophilic sites, making it a versatile building block for the synthesis of novel compounds in drug development and materials science. This guide provides an in-depth exploration of its reactivity with common nucleophiles. We will dissect the primary reaction mechanisms, including the dominant Elimination-Addition pathway via a vinyl sulfone intermediate, direct SN2 substitution, and potential Nucleophilic Aromatic Substitution (SNAr). This document is intended for researchers and scientists, offering not only detailed experimental protocols but also the critical scientific reasoning behind the procedural choices, ensuring a robust and reproducible synthetic strategy.
Introduction: The Chemistry of a Multifaceted Electrophile
The synthetic utility of a chemical building block is defined by its predictable reactivity. In this compound, we encounter a molecule with a rich and competitive chemical personality. Understanding its structural nuances is paramount to controlling its reaction outcomes.
Structural Analysis of this compound
The molecule, with CAS Number 175203-30-2, possesses three key regions that dictate its electrophilic nature[1][2]:
-
The Dichlorinated Aromatic Ring: The benzene ring is substituted with two chlorine atoms and a powerful electron-withdrawing sulfonyl group. This electronic profile makes the ring itself susceptible to nucleophilic attack under certain conditions.
-
The Sulfonyl Group (-SO2-): This group significantly influences the entire molecule. It acidifies the α-protons on the ethyl chain and activates the aromatic ring towards nucleophilic substitution.[3][4] The sulfur atom itself is highly electron-deficient, though direct attack on the sulfone sulfur is less common than on a sulfonyl chloride.[3][5]
-
The 2-Chloroethyl Side Chain (-CH₂CH₂Cl): This is arguably the most dynamic reactive center. It features a primary alkyl chloride, a classic substrate for SN2 reactions, and α-protons that can be abstracted by a base, setting the stage for an elimination reaction.
The Pivotal Role of the Vinyl Sulfone Intermediate
Field experience and mechanistic studies consistently show that for many β-haloethyl sulfones, the most common reaction pathway is not direct substitution.[6] Instead, in the presence of a base (which can often be the nucleophile itself, such as an amine), the molecule undergoes a rapid elimination of HCl to form the highly reactive intermediate, 2,4-dichlorophenyl vinyl sulfone . This vinyl sulfone is a potent Michael acceptor, readily undergoing conjugate addition with a wide array of nucleophiles.[7][8] This Elimination-Addition sequence is often the kinetically and thermodynamically favored pathway.
Core Reaction Pathways with Nucleophiles
The reaction of this compound with a given nucleophile is a study in competing mechanisms. The outcome is dictated by the nucleophile's intrinsic properties (basicity vs. nucleophilicity), steric hindrance, and the precise reaction conditions (solvent, temperature, stoichiometry).
Pathway A: Elimination-Addition via the Vinyl Sulfone Intermediate
This is the most prevalent mechanism, particularly with basic nucleophiles like amines or when a non-nucleophilic base is added.
-
Step 1: Elimination (E1cb or E2): A base abstracts a proton from the carbon alpha to the sulfonyl group. The resulting carbanion is stabilized by the strongly electron-withdrawing sulfonyl group. Subsequently, the chloride ion is eliminated to form a carbon-carbon double bond, yielding the 2,4-dichlorophenyl vinyl sulfone intermediate.
-
Step 2: Michael Addition: The nucleophile then attacks the electron-deficient β-carbon of the newly formed vinyl sulfone. This is a classic conjugate addition reaction, which is typically irreversible and thermodynamically driven.
Caption: The dominant Elimination-Addition pathway.
Pathway B: Direct Nucleophilic Substitution (SN2)
While less common, a direct SN2 displacement of the primary chloride on the ethyl side chain can occur. This pathway is favored by strong, non-basic nucleophiles (e.g., iodide, azide, or soft thiolates) and in polar aprotic solvents that solvate the cation but leave the nucleophile highly reactive.
-
Mechanism: The nucleophile directly attacks the carbon atom bearing the chlorine, displacing the chloride ion in a single, concerted step. This pathway is in direct competition with the elimination reaction. A lower reaction temperature can sometimes favor the SN2 pathway over elimination, as elimination reactions often have a higher activation energy.
Caption: The competing direct SN2 substitution pathway.
Pathway C: Nucleophilic Aromatic Substitution (SNAr)
The displacement of one of the aromatic chlorides is a more challenging transformation but is mechanistically plausible under forcing conditions (high temperature, strong nucleophile). The electron-withdrawing sulfonyl group activates the ortho (position 2) and para (position 4) positions to nucleophilic attack.[4][9]
-
Mechanism: This is a two-step addition-elimination process.
-
Addition: The nucleophile attacks the carbon bearing a chlorine atom (at C2 or C4), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the expulsion of the chloride leaving group.
-
Caption: The high-energy SNAr pathway.
Experimental Protocols & Field-Proven Insights
The following protocols are designed as self-validating systems. The rationale provided for each step allows the researcher to adapt the conditions based on their specific nucleophile and desired outcome.
General Considerations for Reaction Setup
-
Solvent Choice: The choice of solvent is critical. For the dominant Elimination-Addition pathway, polar protic solvents like ethanol or isopropanol can facilitate the reaction. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are preferred.
-
Temperature Control: Reactions are often initiated at 0 °C to control the initial exotherm, especially during the addition of reagents, before being allowed to warm to room temperature or heated to drive the reaction to completion.
-
Stoichiometry: When using a nucleophile that is also a strong base (e.g., a primary or secondary amine), at least two equivalents are required: one to act as the base for the elimination and one to act as the nucleophile for the addition. Alternatively, one equivalent of the nucleophile can be used with one equivalent of a non-nucleophilic base like triethylamine (TEA) or DBU.
Protocol 1: Reaction with Amine Nucleophiles (e.g., Piperidine)
This protocol exemplifies the classic Elimination-Addition pathway.
-
Reagent Preparation: To a solution of this compound (1.0 eq) in ethanol (10 mL per mmol of substrate) in a round-bottom flask equipped with a magnetic stir bar, cool the mixture to 0 °C in an ice bath.
-
Nucleophile Addition: Add piperidine (2.2 eq) dropwise to the stirred solution over 10 minutes. Causality: Using slightly more than two equivalents ensures that one equivalent can act as a base to facilitate the elimination to the vinyl sulfone, while the second equivalent serves as the nucleophile for the subsequent Michael addition. Adding it slowly at 0 °C manages the exotherm of the acid-base reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Monitoring: The reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
-
Workup and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to remove any ammonium salts, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Reaction with Thiol Nucleophiles (e.g., Sodium Thiophenoxide)
Thiols are excellent nucleophiles but can be easily oxidized. This protocol prioritizes their nucleophilic character while minimizing side reactions.
-
Reagent Preparation: In a flask under a nitrogen atmosphere, dissolve thiophenol (1.0 eq) in anhydrous tetrahydrofuran (THF). Cool to 0 °C and add sodium hydride (1.0 eq, 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir for 20 minutes until hydrogen evolution ceases. Causality: This in-situ formation of the highly nucleophilic sodium thiophenoxide ensures it is ready to react. The inert atmosphere prevents oxidative disulfide bond formation.
-
Substrate Addition: In a separate flask, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous THF. Causality: Triethylamine is added as the base to independently generate the vinyl sulfone intermediate, preserving the precious thiophenoxide to act solely as a nucleophile.
-
Reaction: Add the solution of the substrate and base dropwise to the freshly prepared sodium thiophenoxide solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Workup and Purification: Quench the reaction by carefully adding saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with water and brine, then dry over magnesium sulfate, filter, and concentrate. Purify via column chromatography.
Data Synthesis and Analysis
The chemoselectivity of the reaction is highly dependent on the choice of nucleophile. The following table summarizes expected outcomes based on the principles discussed.
Table 1: Comparative Reactivity of Nucleophiles with this compound
| Nucleophile | Base/Nu Ratio | Dominant Pathway | Expected Major Product | Typical Yield (%) |
| Diethylamine | > 2.0 | Elimination-Addition | 2-(Diethylamino)ethyl 2,4-dichlorophenyl sulfone | 85-95% |
| Sodium Azide | 1.0 (Nu only) | SN2 | 2-Azidoethyl 2,4-dichlorophenyl sulfone | 70-80% |
| Sodium Methoxide | > 1.0 | Elimination-Addition | 2-Methoxyethyl 2,4-dichlorophenyl sulfone | 60-75% |
| Sodium Thiophenoxide | 1.0 (with TEA) | Elimination-Addition | 2-(Phenylthio)ethyl 2,4-dichlorophenyl sulfone | 90-98% |
| Ammonia (aq.) | > 2.0 | Elimination-Addition | 2-Aminoethyl 2,4-dichlorophenyl sulfone | 75-85% |
Conclusion and Future Outlook
This compound demonstrates a predictable yet versatile reactivity profile, governed primarily by the interplay between elimination-addition and direct substitution pathways. By understanding the underlying mechanisms and carefully selecting nucleophiles and reaction conditions, chemists can selectively forge new C-N, C-S, and C-O bonds. The resulting sulfone derivatives are valuable scaffolds for further functionalization, holding significant promise in the development of new pharmaceutical agents and advanced functional materials. The robust protocols and mechanistic insights provided herein serve as a foundational guide for unlocking the full synthetic potential of this powerful chemical intermediate.
References
- Title: Sulfonyl Chloride Definition - Organic Chemistry Key Term Source: Fiveable URL
- Title: Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles Source: ProQuest URL
-
Title: Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides Source: ResearchGate URL: [Link]
-
Title: Strategic Vinyl Sulfone Nucleophile β‑Substitution Significantly Impacts Selectivity in Vinylogous Darzens and Aza-Darzens Reactions Source: ACS Publications (Organic Letters) URL: [Link]
-
Title: Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides Source: ACS Publications (Journal of the American Chemical Society) URL: [Link]
-
Title: Some reactions of 2-chloroethanesulfonyl chloride Source: RIT Digital Institutional Repository URL: [Link]
-
Title: this compound Source: Finetech Industry Limited URL: [Link]
-
Title: Nucleophilic Reactions of Benzene Derivatives Source: Chemistry LibreTexts URL: [Link]
-
Title: Nucleophilic Aromatic Substitution Source: YouTube (Professor Dave Explains) URL: [Link]
-
Title: 20.6: Reactions of Amines Source: Chemistry LibreTexts URL: [Link]
Sources
- 1. This compound | 175203-30-2 [chemicalbook.com]
- 2. This compound | CAS: 175203-30-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. repository.rit.edu [repository.rit.edu]
- 7. par.nsf.gov [par.nsf.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. youtube.com [youtube.com]
Strategic Synthesis of Dichlorinated Benzenesulfonyl Chlorides: A Guide for the Modern Chemist
An in-depth technical guide by a Senior Application Scientist
Dichlorinated benzenesulfonyl chlorides are pivotal intermediates in the synthesis of a wide array of high-value molecules, particularly in the pharmaceutical and agrochemical sectors. Their dual reactive sites—the sulfonyl chloride group and the variously substituted dichlorophenyl ring—make them versatile building blocks for introducing the dichlorobenzenesulfonyl moiety. The selection of a synthetic route is a critical decision, balancing factors of yield, purity, scalability, safety, and cost. This guide provides an in-depth analysis of the principal synthetic methodologies, offering field-proven insights into the causality behind experimental choices and validating the integrity of each protocol.
Route 1: Direct Chlorosulfonation of Dichlorobenzenes
This classical approach is a workhorse of industrial synthesis, relying on the direct electrophilic aromatic substitution of a dichlorobenzene isomer with chlorosulfonic acid. The inherent simplicity and use of bulk starting materials make it a compelling option for large-scale production.
Expertise & Experience: Understanding the Mechanism and Regioselectivity
The reaction proceeds via an electrophilic attack on the dichlorobenzene ring by chlorosulfonic acid (HSO₃Cl). The two electron-withdrawing chlorine atoms deactivate the ring, yet their ortho, para-directing influence dictates the position of the incoming chlorosulfonyl group.
-
For 2,4-Dichlorobenzenesulfonyl Chloride: The starting material is 1,3-dichlorobenzene. The 4-position is para to one chlorine and ortho to the other, making it the most electronically favored and sterically accessible site for substitution.[1]
-
For 3,4-Dichlorobenzenesulfonyl Chloride: The synthesis begins with 1,2-dichlorobenzene.[2] Sulfonation occurs predominantly at the 4-position, which is para to one chlorine atom.
A critical consideration is the potential for a side reaction: the newly formed sulfonyl chloride can act as an electrophile and react with another molecule of dichlorobenzene to form a diaryl sulfone, a common and often difficult-to-remove impurity.[3] Using an excess of chlorosulfonic acid helps to drive the desired reaction to completion and can minimize sulfone formation.[4]
Authoritative Grounding: Experimental Protocol
The following protocol is a representative synthesis adapted from established methodologies for the chlorosulfonation of dichlorobenzenes.[5]
Materials:
-
Dichlorobenzene isomer (e.g., 1,3-dichlorobenzene)
-
Chlorosulfonic acid (HSO₃Cl), typically 3-5 equivalents
-
Crushed ice and water
-
Suitable recrystallization solvent (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a flask equipped with a mechanical stirrer, dropping funnel, and a gas outlet to vent HCl, charge the chlorosulfonic acid.
-
Cool the acid in an ice bath to maintain a low temperature.
-
Slowly add the dichlorobenzene isomer dropwise to the stirred chlorosulfonic acid. The reaction is exothermic, and careful temperature control is crucial to prevent side reactions.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 60°C) for several hours to ensure the reaction goes to completion.
-
Cool the reaction mixture back to room temperature.
-
In a separate large beaker, prepare a substantial quantity of crushed ice.
-
With vigorous stirring, carefully and slowly pour the reaction mixture onto the crushed ice. This step quenches the excess chlorosulfonic acid and precipitates the solid sulfonyl chloride product. Caution: This is a highly exothermic process that evolves significant amounts of HCl gas.
-
Filter the precipitated solid using a Buchner funnel.
-
Wash the filter cake thoroughly with cold water until the washings are neutral to pH paper.
-
The crude product can be purified by recrystallization from a suitable solvent system.
Visualization: Chlorosulfonation Pathway
Sources
Methodological & Application
using 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene as a linker in bioconjugation
Application Notes & Protocols
Topic: Using 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene as a Linker in Bioconjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Novel Heterobifunctional Linker for Stable Bioconjugates
The field of bioconjugation continually seeks novel reagents that offer stable linkages, controlled reactivity, and versatility. This document introduces This compound , a heterobifunctional linker designed for the covalent modification of proteins and other biomolecules. The core reactivity of this linker is predicated on the in situ, base-catalyzed generation of a highly reactive vinyl sulfone moiety from the 2-chloroethyl sulfonyl precursor. This vinyl sulfone group is an excellent Michael acceptor, enabling selective reaction with nucleophilic amino acid residues.
The resulting thioether or secondary amine bond is exceptionally stable, a critical attribute for therapeutic conjugates like Antibody-Drug Conjugates (ADCs) where premature drug release can lead to off-target toxicity.[1][2] The dichlorinated phenyl group provides a hydrophobic handle and potential site for further functionalization, although its primary role in this context is to modulate the reactivity of the sulfonyl group. These application notes provide a comprehensive guide to the mechanism, protocols, and characterization of bioconjugates synthesized using this versatile linker.
Principle of Reaction: Controlled Activation and Selective Conjugation
The conjugation strategy unfolds in a two-step sequence that occurs in the same reaction vessel. This approach provides temporal control over the generation of the reactive species, minimizing off-target reactions and degradation of the linker.
-
Base-Catalyzed Elimination: The process is initiated by treating the 2-chloroethyl sulfonyl precursor with a mild base. This induces an elimination reaction, releasing HCl and forming the highly reactive vinyl sulfone intermediate. The chloroethyl sulfone is stable at neutral pH, allowing for the preparation of stock solutions and controlled initiation of the reaction by adjusting the pH of the protein solution.[3]
-
Michael Addition: The newly formed vinyl sulfone is a potent Michael acceptor that rapidly reacts with nucleophilic residues on the surface of the biomolecule.
-
Thiol-Selective Conjugation (Cysteine): The reaction with the thiol side chain of cysteine is highly efficient and selective, proceeding rapidly at near-neutral to slightly alkaline pH (7.0-9.0).[3] This makes it the preferred method for site-specific modification, especially in proteins with available cysteine residues.
-
Amine Conjugation (Lysine): The ε-amino group of lysine can also act as a nucleophile. However, this reaction is generally slower and requires a more alkaline pH (typically 8.5-9.5) to deprotonate the amine and increase its nucleophilicity.[3][4]
-
The dichlorinated benzene ring is relatively inert under standard bioconjugation conditions. Nucleophilic aromatic substitution on such a ring typically requires harsh conditions or activation by potent electron-withdrawing groups not present here, ensuring that the conjugation is directed to the vinyl sulfone moiety.[5][6][7]
Sources
- 1. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic aromatic substitution in chlorinated aromatic systems with a glutathione thiolate model | Semantic Scholar [semanticscholar.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Peptide Modification using 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Tool for Cysteine-Targeted Peptide Engineering
In the landscape of peptide therapeutics and chemical biology, the ability to selectively modify amino acid residues is paramount for enhancing stability, modulating bioactivity, and introducing reporter tags. Cysteine, with its uniquely nucleophilic thiol side chain, stands out as a prime target for such modifications.[1] This guide details the application of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene, a precursor to a highly reactive vinyl sulfone, for the precise and stable modification of cysteine-containing peptides.
The sulfonyl group is a valuable functional group in medicinal chemistry, known for its ability to improve metabolic stability and engage in hydrogen bonding with biological targets.[2][3][4][5] The reagent, this compound, operates through the in situ formation of a vinyl sulfone moiety under basic conditions. This vinyl sulfone then acts as a Michael acceptor, reacting readily with the thiolate anion of cysteine to form a stable and irreversible thioether bond.[6][7][8] This covalent modification strategy offers a robust method for peptide labeling, crosslinking, and the development of novel peptide-drug conjugates.[9]
This document provides a comprehensive overview of the underlying chemistry, detailed experimental protocols, and key considerations for the successful application of this reagent in your research.
Mechanism of Action: The Michael Addition Pathway
The utility of this compound in peptide modification hinges on a two-step process that culminates in a highly selective reaction with cysteine residues.
-
In Situ Formation of the Vinyl Sulfone: In the presence of a mild base, the 2-chloroethyl sulfonyl group undergoes an elimination reaction, losing a molecule of hydrogen chloride to form the highly reactive 2,4-dichlorophenyl vinyl sulfone. This transient, electron-deficient alkene is the active species in the modification reaction.
-
Thiol-Michael Addition: The deprotonated thiol group (thiolate) of a cysteine residue, a potent nucleophile, attacks the β-carbon of the vinyl sulfone in a Michael-type addition. This reaction proceeds efficiently under physiological or slightly basic pH conditions, leading to the formation of a stable thioether linkage.[10][11] The resulting conjugate is a peptide covalently modified at the cysteine residue.
The reaction is highly selective for cysteine over other nucleophilic amino acids like lysine at a near-neutral pH, due to the lower pKa of the cysteine thiol group (around 8.5) compared to the lysine amino group (around 10.5).[12] This allows for targeted modification in the presence of other potentially reactive residues.
Reaction Mechanism Diagram
Caption: The two-step reaction pathway for cysteine modification.
Core Applications and Advantages
The modification of peptides with this compound offers several advantages for researchers:
-
High Selectivity for Cysteine: At neutral to slightly basic pH, the reaction demonstrates high selectivity for cysteine residues.
-
Stable Covalent Bond: The resulting thioether bond is highly stable, ensuring the integrity of the conjugate in biological systems.
-
Versatility: The dichlorophenyl group can serve as a bulky hydrophobic tag or a handle for further functionalization.
-
Biocompatible Reaction Conditions: The modification can be performed in aqueous buffers under mild conditions, preserving the peptide's structure and function.[12]
Primary applications include:
-
Site-Specific Labeling: Introduction of reporter groups (e.g., fluorescent dyes, biotin) after initial modification.
-
Peptide-Drug Conjugation: Covalent attachment of small molecule drugs to targeting peptides.
-
Probing Protein Structure and Function: Introducing cross-linkers or biophysical probes.
-
Improving Pharmacokinetic Properties: The addition of the dichlorophenyl sulfonyl moiety can modulate the lipophilicity and metabolic stability of peptides.[2][3]
Experimental Protocols
Protocol 1: General Procedure for Cysteine Modification of a Peptide
This protocol outlines a general method for the modification of a cysteine-containing peptide with this compound.
Materials:
-
Cysteine-containing peptide
-
This compound
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5-8.0
-
Base: Diisopropylethylamine (DIEA) or Triethylamine (TEA)
-
Quenching Reagent: 1 M β-mercaptoethanol (BME) or dithiothreitol (DTT)
-
Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system
-
Analysis: Mass spectrometer (e.g., ESI-MS or MALDI-TOF)
Procedure:
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a co-solvent like DMF or DMSO can be added (not exceeding 10% v/v).
-
Reagent Preparation: Prepare a stock solution of this compound in DMF or DMSO at a concentration of 10-50 mM.
-
Reaction Initiation:
-
To the peptide solution, add the base (DIEA or TEA) to a final concentration of 20-50 mM. This facilitates the in-situ formation of the vinyl sulfone.
-
Immediately add the this compound stock solution to the peptide solution. A 2-5 fold molar excess of the reagent over the peptide is recommended as a starting point.
-
-
Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2-4 hours. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by RP-HPLC and mass spectrometry.
-
Quenching: After the desired level of modification is achieved (or after 4 hours), quench the reaction by adding a 10-fold molar excess of a quenching reagent (e.g., BME or DTT) to consume any unreacted vinyl sulfone.
-
Purification: Purify the modified peptide from unreacted starting materials, excess reagent, and byproducts using RP-HPLC. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is typically effective.
-
Characterization and Storage: Confirm the identity and purity of the modified peptide by mass spectrometry. The expected mass will be the mass of the starting peptide plus 222.1 g/mol (the mass of the added 2,4-dichlorophenyl vinyl sulfone moiety). Lyophilize the purified peptide and store it at -20°C or -80°C.
Experimental Workflow Diagram
Caption: A step-by-step workflow for peptide modification.
Protocol 2: Optimization of Reaction Conditions
To achieve optimal modification efficiency and minimize side products, it is recommended to perform small-scale optimization experiments. Key parameters to vary include:
| Parameter | Recommended Range | Rationale |
| pH | 7.0 - 8.5 | A higher pH favors the formation of the thiolate anion, increasing the reaction rate. However, pH > 8.5 may increase the likelihood of side reactions with other nucleophilic residues like lysine. |
| Reagent Molar Excess | 1.5x - 10x | A higher excess can drive the reaction to completion but may also increase non-specific modifications. Start with a lower excess and increase as needed. |
| Reaction Time | 1 - 6 hours | Monitor the reaction progress to determine the optimal time for achieving maximum yield without significant degradation or side product formation. |
| Temperature | 4°C - 37°C | Room temperature is generally sufficient. Lower temperatures can be used to slow down the reaction and potentially increase selectivity. |
Troubleshooting and Key Considerations
-
Low Modification Efficiency:
-
Check pH: Ensure the reaction buffer pH is in the optimal range (7.5-8.0).
-
Increase Reagent Excess: Gradually increase the molar excess of the modifying reagent.
-
Confirm Cysteine Accessibility: Ensure the cysteine residue is solvent-exposed and not buried within the peptide's tertiary structure.
-
Reduce Disulfides: If the peptide can form disulfide bonds, pre-treat with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) prior to modification.
-
-
Non-Specific Modification:
-
Lower pH: Decrease the reaction pH to below 7.5 to reduce the nucleophilicity of other residues, particularly lysine.
-
Reduce Reagent Excess: Use a lower molar excess of the reagent.
-
Shorter Reaction Time: Quench the reaction as soon as the desired level of cysteine modification is achieved.
-
-
Peptide Precipitation:
-
Co-solvent: If the peptide or reagent has low solubility, a small amount of an organic co-solvent (e.g., DMSO, DMF) can be used. Keep the percentage low to avoid denaturing the peptide.
-
Conclusion
This compound is a potent and selective reagent for the modification of cysteine residues in peptides. Through the in-situ generation of a reactive vinyl sulfone, it enables the formation of stable thioether linkages under biocompatible conditions. The protocols and guidelines presented here provide a solid foundation for researchers to leverage this chemistry for a wide range of applications, from basic research to the development of advanced peptide-based therapeutics. Careful optimization of reaction conditions is key to achieving high yields and specificity, unlocking the full potential of this versatile modification strategy.
References
-
Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
(PDF) Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Available at: [Link]
-
Application of Sulfonyl in Drug Design | Semantic Scholar. Available at: [Link]
-
Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC - NIH. Available at: [Link]
-
Application of Sulfonyl in Drug Design | Request PDF - ResearchGate. Available at: [Link]
-
New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design - ACS Publications. Available at: [Link]
-
Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - RSC Publishing. Available at: [Link]
-
Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed. Available at: [Link]
-
Vinyl sulfone building blocks in covalently reversible reactions with thiols - RSC Publishing. Available at: [Link]
-
Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications | Bentham Science Publishers. Available at: [Link]
-
From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC - PubMed Central. Available at: [Link]
-
a) Molecular structure of the vinyl sulfone K11777 and (b) reaction mechanism of the irreversible inactivation of cysteine proteases. … - ResearchGate. Available at: [Link]
-
Biocompatible strategies for peptide macrocyclisation - PMC - PubMed Central. Available at: [Link]
-
Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates - Open Exploration Publishing. Available at: [Link]
Sources
- 1. Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates [explorationpub.com]
- 2. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]
- 8. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Azabicyclic vinyl sulfones for residue-specific dual protein labelling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vinyl sulfone building blocks in covalently reversible reactions with thiols - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C5NJ00368G [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Biocompatible strategies for peptide macrocyclisation - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Value of the Dichlorobenzene Scaffold in Drug Discovery
An In-Depth Guide to the Development of Small Molecule Inhibitors Utilizing a Dichlorobenzene Scaffold
The dichlorobenzene motif is a privileged scaffold in medicinal chemistry, frequently employed as a foundational structure for the development of potent and selective small molecule inhibitors.[1] Its value stems from a combination of advantageous physicochemical properties. The two chlorine atoms significantly increase the lipophilicity of the molecule, which can enhance membrane permeability and cell penetration. Furthermore, these halogen atoms can form critical halogen bonds or occupy hydrophobic pockets within a target protein's active site, contributing to binding affinity.[2] The benzene ring itself provides a rigid core that can be synthetically functionalized, allowing for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[1] This guide provides a comprehensive overview of the workflow, key experimental protocols, and underlying scientific rationale for developing novel inhibitors, particularly targeting protein kinases, using the dichlorobenzene scaffold.
Section 1: The Drug Discovery & Development Workflow
The journey from a scaffold to a lead candidate is a structured, multi-stage process. It begins with computational design and chemical synthesis, progresses through rigorous biochemical and cellular testing, and is continuously refined through iterative structure-activity relationship (SAR) studies. Each stage generates critical data that informs the next, ensuring that resources are focused on the most promising compounds.
Caption: High-level workflow for dichlorobenzene-based inhibitor development.
Section 2: Synthesis and Analytical Characterization
The synthetic tractability of the dichlorobenzene scaffold is a key advantage. A common strategy involves using commercially available dichlorobenzene derivatives (e.g., dichloroanilines, dichlorobenzaldehydes) as starting materials. Modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, are frequently employed to append additional aromatic or heterocyclic systems, which are crucial for exploring interactions with the target protein.[3]
Rationale for Method Selection: The choice of synthetic route is governed by factors including the desired final structure, functional group tolerance, reaction yield, and scalability. For instance, palladium-catalyzed cross-coupling reactions are favored for their reliability and broad substrate scope, allowing for the creation of diverse analog libraries from a common intermediate.
Following synthesis, rigorous characterization is mandatory to confirm the identity, purity, and stability of each compound before biological testing.
Protocol 2.1: Compound Characterization using LC-MS
Objective: To confirm the molecular weight and assess the purity of a synthesized dichlorobenzene derivative.
Materials:
-
Synthesized compound dissolved in a suitable solvent (e.g., DMSO, Methanol).
-
HPLC-grade solvents (e.g., water with 0.1% formic acid, acetonitrile with 0.1% formic acid).
-
A Liquid Chromatography-Mass Spectrometry (LC-MS) system.
Method:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in DMSO. Dilute to a final concentration of ~10-20 µM in a 50:50 acetonitrile/water mixture.
-
Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Elute the compound using a gradient of increasing organic solvent (acetonitrile) over 5-10 minutes. This separates the target compound from impurities and starting materials.[4]
-
Mass Spectrometry Detection: As the compound elutes from the column, introduce it into the mass spectrometer source (e.g., Electrospray Ionization, ESI).[4]
-
Data Analysis:
-
Confirm the presence of the target compound by identifying its expected molecular ion peak (e.g., [M+H]⁺).
-
Assess purity by integrating the area of the target compound's peak in the UV chromatogram and expressing it as a percentage of the total peak area. A purity of >95% is typically required for biological assays.[5]
-
Section 3: In Vitro Biochemical Potency
The first critical step in biological evaluation is to determine if the compound directly interacts with and inhibits the purified target protein in a cell-free system. For kinase inhibitors, this involves measuring the enzyme's ability to phosphorylate a substrate in the presence of the compound.
The Kinase Inhibition Mechanism
Most kinase inhibitors function by competing with adenosine triphosphate (ATP) for binding within the kinase's catalytic site. The dichlorobenzene moiety often serves to anchor the inhibitor in a hydrophobic region of this pocket, while other parts of the molecule can form hydrogen bonds with the "hinge" region of the kinase, a critical interaction for potent inhibition.
Caption: Inhibition of a generic kinase signaling pathway.
Protocol 3.1: In Vitro Kinase Assay (Luminescence-Based)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific protein kinase. This protocol is adapted from luminescence-based assays that quantify ADP production, a universal product of kinase reactions.[6]
Materials:
-
Purified, active kinase of interest.
-
Specific kinase substrate peptide.
-
ATP at a concentration near its Km for the kinase.
-
Test compounds serially diluted in DMSO.
-
Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[6]
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 384-well assay plates.
Method:
-
Compound Plating: Prepare a serial 3-fold dilution of the test compound in DMSO. In the 384-well plate, add 1 µL of the diluted compound or DMSO control to the appropriate wells.
-
Kinase Reaction:
-
Prepare a 2X kinase solution in Kinase Assay Buffer. Add 5 µL to each well.
-
Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.[6]
-
Prepare a 2X substrate/ATP solution in Kinase Assay Buffer.
-
Initiate the reaction by adding 5 µL of the substrate/ATP mix to each well.
-
Incubate for 60 minutes at 30°C.[6]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to calculate the IC50 value.[6]
-
Data Presentation:
| Kinase Target | Compound A IC50 (nM) | Compound B IC50 (nM) | Staurosporine IC50 (nM) |
| Kinase X | 25 | 1,500 | 8 |
| Kinase Y | >10,000 | 450 | 15 |
| Kinase Z | 350 | 8,000 | 5 |
| Staurosporine is a non-selective kinase inhibitor used as a positive control.[6] |
Section 4: Structure-Activity Relationship (SAR) Studies
SAR is the iterative process of modifying a compound's chemical structure and observing the effect on its biological activity.[7][8] The goal is to identify which parts of the molecule are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, or metabolic stability. For a dichlorobenzene scaffold, SAR might involve changing the position of the chlorine atoms, modifying linked aromatic rings, or altering the linker chemistry.[9]
Caption: The iterative cycle of Structure-Activity Relationship (SAR).
Example SAR Table:
| Compound ID | R1 Group (para-position) | R2 Group (meta-position) | Kinase X IC50 (nM) |
| 1a (Lead) | -H | -H | 350 |
| 1b | -F | -H | 150 |
| 1c | -OCH₃ | -H | 900 |
| 1d | -H | -CF₃ | 45 |
Causality and Interpretation: The data in the table suggest that adding a small, electron-withdrawing fluorine atom at the R1 position (1b) is tolerated and slightly improves potency compared to the unsubstituted lead (1a). A bulky, electron-donating methoxy group (1c) is detrimental to activity, possibly due to steric hindrance in the binding pocket. Most significantly, adding a trifluoromethyl group at the R2 position (1d) dramatically increases potency, suggesting this position may interact with a key hydrophobic or electrostatic region of the target. This analysis guides the next round of synthesis.[8][10]
Section 5: Cell-Based Assays for Physiological Relevance
A potent biochemical inhibitor must also be effective in the complex environment of a living cell.[11] Cell-based assays are crucial for confirming that a compound can cross the cell membrane, engage its target, and elicit the desired biological response without causing general toxicity.[12][13]
Protocol 5.1: Cell-Based Target Engagement Assay (NanoBRET™)
Objective: To measure the binding of a compound to its target kinase within intact cells in real-time.
Materials:
-
A cell line (e.g., HEK293) engineered to express the kinase of interest fused to a NanoLuc® luciferase.
-
NanoBRET™ Tracer: A fluorescently labeled ligand that binds to the target kinase.
-
NanoBRET™ Nano-Glo® Substrate.
-
Opti-MEM® I Reduced Serum Medium.
-
Test compounds serially diluted in DMSO.
Method:
-
Cell Preparation: Culture and harvest the engineered cells. Resuspend them in Opti-MEM® containing the NanoBRET™ Tracer at a predetermined optimal concentration.
-
Assay Plating: Dispense the cell/tracer suspension into a white 384-well assay plate.
-
Compound Addition: Add the serially diluted test compound or DMSO control to the wells. Incubate for 2 hours at 37°C in a 5% CO₂ incubator. This allows the compound to enter the cells and compete with the tracer for binding to the target.
-
Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate. This substrate is cell-permeable and is consumed by the NanoLuc® luciferase, producing a luminescent donor signal.
-
Data Acquisition: Immediately measure both the donor emission (~450 nm) and the acceptor emission (~610 nm) simultaneously using a qualified plate reader. The acceptor signal is generated by Bioluminescence Resonance Energy Transfer (BRET), which occurs only when the fluorescent tracer is bound to the luciferase-tagged kinase.
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).
-
A potent inhibitor will displace the tracer, leading to a decrease in the BRET ratio.
-
Plot the BRET ratio against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 for target engagement in a cellular context.[11]
-
Self-Validation: It is critical to run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) with the same compound concentrations and incubation times. This ensures that the observed decrease in the BRET signal is due to specific target displacement and not a result of the compound killing the cells.[14]
Conclusion
The dichlorobenzene scaffold is a powerful and versatile starting point for the development of small molecule inhibitors. Its favorable properties provide a solid foundation for building potent and drug-like candidates. The successful progression of a project, however, depends on a logical and iterative workflow that integrates rational design, robust synthesis, and a suite of carefully chosen biochemical and cell-based assays. By understanding the causality behind each experimental step and employing self-validating protocols, researchers can efficiently navigate the path from an initial chemical idea to a promising lead compound.
References
- Application Notes and Protocols for Kinase Activity Assays. Benchchem.
- In vitro kinase assay. Protocols.io.
- Cell-based Assays to Identify Inhibitors of Viral Disease. PMC - NIH.
- In vitro NLK Kinase Assay. PMC - NIH.
- In vitro kinase assay. Bio-protocol.
- 3-(3,5-Dichlorophenyl)benzoic Acid: A Versatile Scaffold in Medicinal Chemistry. Benchchem.
- Managing Cell-Based Potency Assays – from Development to Lifecycle Maintenance. Eurofins Scientific.
- (PDF) In vitro kinase assay v1.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One.
- Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology.
- Advanced techniques and applications of LC-MS in small molecule drug discovery. Drug Discovery World.
- Comparative Analysis of the Techniques for the Determination of Binding Affinity between a Small Molecule Inhibitor and a Protein Target. bioRxiv.
- Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. PMC - PubMed Central.
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][15][16]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine—A potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. ResearchGate.
- Small Molecule Drug Characteriz
- Structure-activity rel
- Structure Activity Rel
-
Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[6][15][16]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. PubMed.
- SAR: Structure Activity Relationships.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Effect of “magic chlorine” in drug discovery: an in silico approach. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. agilent.com [agilent.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. collaborativedrug.com [collaborativedrug.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Cell-based Assays to Identify Inhibitors of Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 14. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance | PLOS One [journals.plos.org]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
Analytical Strategies for Monitoring Reactions of 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene: An Application Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Significance of 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene and the Imperative for Precise Reaction Monitoring
This compound is a bespoke chemical entity characterized by a dichlorinated aromatic ring and a reactive chloroethyl sulfonyl moiety. This combination of functional groups renders it a valuable, albeit challenging, intermediate in synthetic organic chemistry, particularly in the realms of pharmaceutical and agrochemical development. The dichlorophenyl group can impart specific steric and electronic properties to a target molecule, potentially influencing its biological activity and metabolic stability. The chloroethyl sulfonyl group, on the other hand, is a versatile functional handle, susceptible to a variety of chemical transformations.
Given the reactive nature of this compound, the ability to accurately monitor its consumption and the formation of products and byproducts in real-time is not merely an analytical convenience but a critical necessity. In-process monitoring ensures reaction completeness, optimizes yield, minimizes impurity formation, and provides crucial data for process scale-up and safety assessment. This guide provides detailed analytical methodologies and protocols designed to empower researchers to effectively monitor reactions involving this key intermediate. The focus is on providing a foundational understanding of the principles behind the analytical choices, thereby enabling adaptation and troubleshooting for specific reaction contexts.
Core Analytical Techniques: A Comparative Overview
The choice of analytical technique for monitoring reactions of this compound is dictated by the specific requirements of the reaction, including the volatility and polarity of the reactants and products, the complexity of the reaction mixture, and the required sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most powerful and commonly employed techniques for this purpose.
| Technique | Primary Application | Sample Throughput | Quantitative Capability | Key Advantages | Key Limitations |
| HPLC-UV | Quantitative analysis of starting material, products, and non-volatile impurities. | High | Excellent | Wide applicability to a range of polarities, robust, and reproducible. | Not suitable for volatile compounds; structural confirmation requires a hyphenated technique like MS. |
| GC-MS | Identification and quantification of volatile starting materials, products, and impurities. | Moderate to High | Excellent | High separation efficiency, provides structural information through mass fragmentation. | Not suitable for non-volatile or thermally labile compounds; derivatization may be required for polar analytes. |
| NMR Spectroscopy | Structural elucidation and reaction kinetics. | Low | Good (with internal standard) | Provides detailed structural information in solution, non-destructive. | Lower sensitivity compared to chromatographic methods, more complex for quantitative analysis of mixtures. |
High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring
HPLC is an indispensable tool for monitoring the progress of reactions involving this compound, particularly for tracking the disappearance of the starting material and the appearance of less volatile products. A stability-indicating method is crucial to ensure that the analytical procedure can accurately measure the analyte of interest in the presence of its degradation products or other reaction components.[1][2][3][4][5]
Rationale for Method Design
A reversed-phase HPLC method using a C18 column is the logical starting point for analysis. The nonpolar stationary phase will effectively retain the aromatic sulfone, while a mobile phase gradient of water and an organic solvent (acetonitrile or methanol) will allow for the elution of compounds with varying polarities. The addition of a small amount of acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution by suppressing the ionization of any acidic or basic functional groups. UV detection is suitable as the dichlorinated benzene ring possesses a strong chromophore.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC-based reaction monitoring.
Detailed Protocol: Stability-Indicating RP-HPLC Method
Objective: To quantify the consumption of this compound and the formation of a hypothetical product in a reaction mixture.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).
Materials:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Reference Standards: this compound and any available product/intermediate standards.
Chromatographic Conditions:
| Parameter | Condition |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or optimal wavelength determined by UV scan) |
| Gradient Program | Time (min) |
| 0.0 | |
| 15.0 | |
| 20.0 | |
| 20.1 | |
| 25.0 |
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of this compound reference standard in the diluent (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations spanning the expected reaction concentration range (e.g., 0.01 - 0.2 mg/mL).
-
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in a known volume of cold diluent (e.g., 950 µL) to prevent further reaction. This creates a 1:20 dilution. Further dilution may be necessary to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Record the chromatograms and integrate the peak areas for the starting material and any products.
-
-
Data Interpretation:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the starting material and products in the reaction samples using the calibration curve.
-
Calculate the percent conversion of the starting material over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for In-depth Analysis
GC-MS is a powerful technique for analyzing volatile and semi-volatile compounds in a reaction mixture. It provides both quantitative data and structural information from the mass spectra, which is invaluable for identifying unknown byproducts. For sulfonyl compounds, which can be thermally sensitive, careful method development is required. Derivatization may sometimes be employed to improve volatility and thermal stability.[6]
Rationale for Method Design
Given the chlorinated and sulfonyl nature of the target compound, a mid-polarity capillary GC column (e.g., a 5% phenyl-methylpolysiloxane phase) is a suitable choice. This provides good separation for a range of aromatic compounds. Electron Ionization (EI) at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, aiding in library matching and structural elucidation. For quantitative analysis, Selected Ion Monitoring (SIM) can be used to enhance sensitivity and selectivity for the target analytes.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for GC-MS-based reaction monitoring.
Detailed Protocol: GC-MS Method for Reaction Monitoring
Objective: To identify and quantify this compound and potential volatile byproducts in a reaction mixture.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS) with an autosampler.
Materials:
-
GC Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
Solvent: Dichloromethane or Ethyl Acetate (GC grade).
-
Internal Standard (optional): A stable, non-reactive compound with similar properties, such as a polychlorinated biphenyl congener.
GC-MS Conditions:
| Parameter | Condition |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (1 µL injection) |
| Oven Program | Initial: 100 °C, hold 2 min |
| Ramp: 15 °C/min to 280 °C | |
| Hold: 5 min at 280 °C | |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 (Full Scan) |
Procedure:
-
Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction by diluting in an appropriate organic solvent (e.g., 950 µL of dichloromethane).
-
If the reaction was conducted in a polar solvent, perform a liquid-liquid extraction into an immiscible organic solvent.
-
Dry the organic layer with anhydrous sodium sulfate and transfer to a GC vial.
-
If using an internal standard, add a known amount at the quenching step.
-
-
Analysis:
-
Inject the prepared samples into the GC-MS system.
-
Acquire data in full scan mode to identify all components.
-
-
Data Interpretation:
-
Analyze the Total Ion Chromatogram (TIC) to observe the separation of components.
-
Examine the mass spectrum of each peak and compare it to spectral libraries (e.g., NIST) for identification. The mass spectrum of this compound is expected to show characteristic isotopic patterns for the chlorine atoms.
-
For quantitative analysis, create a calibration curve using an internal standard or external standard method, monitoring specific ions for the analyte and standard.
-
Application in Reaction Monitoring: A Case Study
To illustrate the practical application of these methods, consider a common reaction of 2-chloroethyl sulfones: base-mediated elimination to form a vinyl sulfone.[6] This reaction is synthetically useful for creating Michael acceptors.
Hypothetical Reaction Scheme:
This compound + Triethylamine (base) → 2,4-dichloro-1-(ethenylsulfonyl)benzene + Triethylamine hydrochloride
Caption: Elimination reaction of the target compound.
Monitoring Strategy:
-
HPLC-UV: This would be the primary technique for monitoring this reaction. The starting material and the vinyl sulfone product are likely to have different retention times due to the change in the side chain. By taking aliquots at regular intervals, the disappearance of the starting material peak and the appearance of the product peak can be quantified to determine the reaction kinetics and endpoint.
-
GC-MS: This could be used as a complementary technique, especially to confirm the identity of the product via its mass spectrum and to check for any volatile impurities.
Safety, Handling, and Disposal Considerations
-
Chlorinated Aromatic Compounds: These are often toxic and persistent in the environment.[7][8][9]
-
Chloroethyl Sulfones: These are alkylating agents and should be handled with extreme care as they can be harmful if swallowed, inhaled, or in contact with skin.[3][4][10] Analogs like bis(2-chloroethyl) sulfone are known to be toxic.[5][11]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14]
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Disposal:
-
All waste containing this compound or its byproducts should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations. Incineration at high temperatures is a common disposal method for chlorinated aromatic waste.[7][9]
Conclusion
The effective monitoring of reactions involving this compound is achievable through the systematic application of HPLC and GC-MS techniques. The protocols outlined in this guide provide a robust starting point for method development. It is imperative that these methods are validated for the specific reaction matrix to ensure accuracy and reliability. By combining these analytical strategies with a strong understanding of the underlying chemistry and a commitment to safety, researchers can confidently advance their synthetic programs involving this versatile chemical intermediate.
References
-
Harris, J. M., et al. (1994). Preparation of characterization of poly(ethylene glycol) vinyl sulfone. Journal of Polymer Science Part A: Polymer Chemistry. Available at: [Link]
- BenchChem. (2025).
-
Gouda, A. A., et al. (2014). Stability-indicating HPLC method for the determination of cefquinome sulfate. PubMed. Available at: [Link]
-
Al-Ghananeem, A. M., et al. (2016). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. PMC. Available at: [Link]
-
Sultana, N., et al. (2011). Stability-indicating HPLC method for the determination of cefquinome sulfate. ResearchGate. Available at: [Link]
-
Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. Available at: [Link]
- BenchChem. (2025). A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. BenchChem.
-
Gilardoni, M., et al. (2021). Evidence for the systemic diffusion of (2-chloroethyl)-ethyl-sulfide, a sulfur mustard analog, and its deleterious effects in brain. Toxicology. Available at: [Link]
-
Li, W. B., et al. (2016). Chemical Safety Concerns of Sulfur Mustard Analog, 2-Chloroethyl Ethyl Sulfide, in Laboratory Study. Brieflands. Available at: [Link]
-
Wikipedia contributors. (2023). Dichlorodiethyl sulfone. Wikipedia. Available at: [Link]
-
Jain, A. K., et al. (2011). Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin. Toxicology Letters. Available at: [Link]
- TCI Chemicals. (2025). SAFETY DATA SHEET: 1,4-Bis(2-chloroethyl)benzene. TCI Chemicals.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 2,4-Dichloronitrobenzene. Fisher Scientific.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 10109, Bis(2-chloroethyl) sulfone. PubChem. Available at: [Link].
- Sigma-Aldrich. (2024). SAFETY DATA SHEET: cis-1,2-Dichloroethylene. Sigma-Aldrich.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: Benzene, (2-chloroethyl)-. Thermo Fisher Scientific.
-
Hitchman, M. L., et al. (1995). Disposal methods for chlorinated aromatic waste. Chemical Society Reviews. Available at: [Link]
- U.S. Environmental Protection Agency. (1975). Guidelines for the Disposal of Small Quantities of Unused Pesticides. EPA.
- U.S. Patent No. 6,222,089. (2001). Process for destroying chlorinated aromatic compounds.
- BenchChem. (2025).
-
Ashenhurst, J. (2012). Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]
-
Wikipedia contributors. (2023). Nucleophilic substitution. Wikipedia. Available at: [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. Available at: [Link]
-
Guan, Z.-H., et al. (2007). An Economical and Convenient Synthesis of Vinyl Sulfones. Synthesis. Available at: [Link]
Sources
- 1. US2474808A - Preparation of vinyl sulfones - Google Patents [patents.google.com]
- 2. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 3. Evidence for the systemic diffusion of (2-chloroethyl)-ethyl-sulfide, a sulfur mustard analog, and its deleterious effects in brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. brieflands.com [brieflands.com]
- 5. Dichlorodiethyl sulfone - Wikipedia [en.wikipedia.org]
- 6. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. US6222089B1 - Process for destroying chlorinated aromatic compounds - Google Patents [patents.google.com]
- 10. Sulfur mustard analog, 2-chloroethyl ethyl sulfide-induced skin injury involves DNA damage and induction of inflammatory mediators, in part via oxidative stress, in SKH-1 hairless mouse skin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Bis(2-chloroethyl) sulfone | C4H8Cl2O2S | CID 10109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Topic: High-Throughput LC-MS/MS Analysis of Reaction Mixtures Containing 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene in complex reaction mixtures. This compound and its analogues are often key intermediates or impurities in synthetic chemistry, particularly within drug discovery programs. The methodology detailed herein provides a comprehensive workflow, from sample preparation to data interpretation, designed for high-throughput screening, reaction monitoring, and impurity profiling. We emphasize the rationale behind key procedural steps, ensuring scientific integrity and enabling researchers to adapt the protocol to their specific needs.
Introduction and Scientific Context
In pharmaceutical and chemical research, the synthesis of novel molecules often involves reactive intermediates that must be carefully monitored. This compound is a reactive building block characterized by a dichlorinated phenyl ring and a chloroethylsulfonyl group. Its analysis within a reaction mixture is critical for determining reaction completion, identifying byproducts, and ensuring the purity of the final product.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical technique of choice for this application due to its exceptional specificity, sensitivity, and speed.[1][2] It excels at isolating target analytes from complex matrices and providing unequivocal identification and quantification, even at trace levels.[3] This guide provides the foundational principles and a validated protocol for the successful LC-MS/MS analysis of this target compound.
Analyte Properties & Mass Spectrometric Behavior
Chemical Structure: C₈H₇Cl₃O₂S Monoisotopic Mass: 271.92 Da
The structure of this compound suggests it will be amenable to Electrospray Ionization (ESI). The electronegative sulfonyl group and chlorine atoms make it suitable for detection in Negative Ion Mode , likely forming a stable [M-H]⁻ ion or adducts. However, positive ion mode should also be evaluated as adducts like [M+Na]⁺ or [M+NH₄]⁺ can sometimes provide better sensitivity.
Predicted Fragmentation: Upon collisional activation in the mass spectrometer's collision cell, the molecule is expected to fragment at its weakest bonds. The most probable fragmentation pathways involve the sulfonyl group and the chloroethyl side chain.[4]
-
Loss of SO₂: A common fragmentation pathway for sulfonyl-containing compounds is the neutral loss of sulfur dioxide (SO₂), which has a mass of approximately 64 Da.[4]
-
Cleavage of the Chloroethyl Group: The bond between the sulfur and the chloroethyl group or the bond between the phenyl ring and the sulfur can cleave.
-
Loss of HCl: The chloroethyl moiety may lose a molecule of hydrogen chloride (HCl).
These predictable fragmentation patterns are leveraged to create highly specific Multiple Reaction Monitoring (MRM) transitions, which is the cornerstone of quantitative LC-MS/MS analysis.
Experimental Workflow & Protocols
A successful analysis hinges on a meticulously executed workflow, from sample handling to data acquisition. The following sections provide detailed, step-by-step protocols.
Diagram: Overall Experimental Workflow
Caption: High-level workflow from sample preparation to final reporting.
Protocol 1: Sample Preparation (Dilute-and-Shoot)
This protocol is suitable for relatively clean organic reaction mixtures where the analyte concentration is expected to be high. The primary goal is to dilute the sample to an appropriate concentration for LC-MS/MS analysis and remove any particulate matter.
Rationale: Direct dilution is the fastest method and minimizes sample manipulation, reducing the risk of analyte loss or degradation. Filtering is a critical step to prevent particulates from clogging the LC system.[5]
Step-by-Step Procedure:
-
Aliquot Collection: Carefully pipette 10 µL of the homogenized reaction mixture into a 1.5 mL microcentrifuge tube.
-
Initial Dilution & Quenching: Add 990 µL of a 50:50 mixture of Acetonitrile:Water. This creates a 1:100 dilution and effectively quenches most organic reactions. Vortex for 10 seconds.
-
Serial Dilution (If Necessary): Based on the expected concentration, perform further serial dilutions using the same 50:50 Acetonitrile:Water solvent to bring the analyte concentration into the linear range of the instrument (typically low ng/mL to µg/mL).
-
Filtration: Draw the final diluted sample into a syringe and pass it through a 0.22 µm PTFE syringe filter into a clean autosampler vial.
-
Analysis: The sample is now ready for injection into the LC-MS/MS system.
Protocol 2: Liquid Chromatography (LC) Separation
Rationale: A reversed-phase C18 column is selected due to the non-polar nature of the dichlorinated benzene ring, which provides good retention and separation from polar components in the mixture.[6] A gradient elution is employed to effectively elute the target analyte while cleaning the column of other matrix components. The addition of a modifier like formic acid helps to ensure consistent ionization.[1]
| Parameter | Setting | Rationale |
| LC System | Agilent 1290 Infinity II or equivalent | High-pressure capability for efficient separation. |
| Column | Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) | Provides high-resolution separation and is robust. |
| Mobile Phase A | Water + 0.1% Formic Acid | Aqueous phase with modifier for protonation control. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Organic phase for eluting non-polar compounds. |
| Flow Rate | 0.4 mL/min | Optimal for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Ensures reproducible retention times. |
| Injection Volume | 2 µL | Minimizes column overload and peak distortion. |
| Gradient Program | 0.0 min: 10% B; 0.5 min: 10% B; 4.0 min: 95% B; 5.0 min: 95% B; 5.1 min: 10% B; 6.0 min: 10% B | Rapid gradient for high-throughput analysis. |
Protocol 3: Tandem Mass Spectrometry (MS/MS) Detection
Rationale: Tandem mass spectrometry in MRM mode provides unparalleled selectivity and sensitivity.[3] By selecting a specific precursor ion (the analyte's mass) and monitoring for specific fragment ions, chemical noise is virtually eliminated. The parameters below should be optimized via infusion of a dilute standard of the analyte.
| Parameter | Setting | Rationale |
| MS System | Agilent 6470 Triple Quadrupole or equivalent | High sensitivity and fast scanning for MRM analysis. |
| Ionization Source | Electrospray Ionization (ESI) | Standard for polar to semi-polar compounds.[5] |
| Polarity | Negative (and/or Positive) | Negative mode is predicted to be optimal. |
| Gas Temperature | 300 °C | Facilitates desolvation of droplets. |
| Gas Flow | 8 L/min | Nebulizes the liquid stream. |
| Nebulizer Pressure | 35 psi | Assists in droplet formation. |
| Sheath Gas Temp. | 350 °C | Aids in desolvation and ion formation. |
| Sheath Gas Flow | 11 L/min | Focuses the ESI spray. |
| Capillary Voltage | 3500 V | Potential difference to generate charged droplets. |
MRM Transitions (Predicted): The following table outlines predicted MRM transitions. These must be empirically optimized.
| Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Proposed Fragment | Collision Energy (eV) |
| 270.9 | 206.9 | [M-H-SO₂]⁻ | Optimize (start at 20) |
| 270.9 | 174.9 | [M-H-SO₂-HCl]⁻ | Optimize (start at 25) |
| 270.9 | 108.0 | [C₆H₃Cl₂]⁻ | Optimize (start at 30) |
Note: The precursor ion is listed as m/z 270.9, representing the most abundant isotope of the [M-H]⁻ ion. The isotopic pattern of three chlorine atoms will be distinctive.
Predicted Fragmentation Pathway
Understanding the fragmentation is key to developing a robust method and confirming the identity of the analyte.
Caption: Proposed major fragmentation pathways for the target analyte.
Note: The image source in the DOT script is a placeholder to illustrate how a chemical structure could be embedded. The actual fragments are described textually.
Data Analysis and System Validation
-
Qualitative Analysis: The presence of the analyte is confirmed if a peak is detected at the expected retention time and the ratio of quantifier to qualifier MRM transitions matches that of a known standard.
-
Quantitative Analysis: For reaction monitoring, relative quantification based on peak area is often sufficient. For absolute quantification, a calibration curve should be prepared using a certified reference standard.
-
System Suitability: Before running a sample set, inject a standard solution to verify system performance, including peak shape, retention time stability, and signal intensity.
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the LC-MS/MS analysis of this compound. The detailed protocols for sample preparation, liquid chromatography, and tandem mass spectrometry are designed to be both robust and adaptable. By understanding the chemical properties of the analyte and the principles of the instrumentation, researchers can confidently implement and modify this method to monitor chemical reactions, identify impurities, and accelerate their research and development efforts.
References
-
Riu, J., Marínez, E., Barceló, D., Ginebreda, A., & Tirapu, L. L. (2001). LC-MS determination of linear alkylbenzene sulfonates and their carboxylic degradation products in influent and effluent water samples and sludges from sewage-treatment plants. Fresenius' journal of analytical chemistry. [Link]
-
Shimadzu Corporation. (2013). Analysis of linear alkylbenzene sulfonate in environmental water using online SPE LC system coupled with LC-MS/MS. ASMS 2013 Poster. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Shodex. (n.d.). LC/MS Analysis of Linear Alkylbenzene Sulfonate (DE-213). [Link]
-
ADLM. (2025). LC column and sample preparation considerations for LC-MS/MS drug analysis in clinical research. [Link]
-
Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. figshare. [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity Flexible Cube. [Link]
-
ResearchGate. (2020). Liquid Chromatography-Mass Spectrometry in Analysis of Chemicals Related to the Chemical Weapons Convention. [Link]
Sources
Application Notes & Protocols for the Purification of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
Introduction: The Imperative for Purity
2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene (CAS No. 175203-30-2) is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its sulfonyl group and reactive chloroethyl moiety make it a versatile building block. However, the synthetic routes leading to this compound can introduce a range of impurities, including unreacted starting materials, isomeric byproducts, and degradation products. The presence of these impurities can significantly impact the yield, purity, and safety profile of the final active ingredient.
This document provides a comprehensive guide for researchers and process chemists on robust, scalable, and validated techniques for the purification of this compound. We move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling rational selection and optimization of the purification strategy.
Understanding the Impurity Profile
Effective purification begins with a thorough understanding of potential impurities. The synthesis of this compound typically involves the reaction of a 2,4-dichlorobenzenesulfonyl chloride precursor. Based on this, common impurities may include:
-
Starting Materials: Residual 1,3-dichlorobenzene, unreacted 2,4-dichlorobenzenesulfonyl chloride.
-
Isomeric Impurities: Other positional isomers of dichlorobenzenesulfonyl derivatives formed during the chlorosulfonylation step.
-
Hydrolysis Products: 2,4-dichlorobenzenesulfonic acid, formed by the reaction of the sulfonyl chloride with trace water.
-
Solvent and Reagent Artifacts: Residual solvents or coupling agents used in the synthesis.
The choice of purification strategy is dictated by the physicochemical differences between the target compound and these impurities, such as solubility, polarity, and crystallinity.
Purification Strategy Workflow
A multi-step approach is often necessary to achieve high purity. The initial choice between crystallization and chromatography depends on the crude purity and the nature of the impurities.
Caption: Logical workflow for selecting a purification method.
Protocol 1: High-Yield Recrystallization
Recrystallization is the preferred method for removing minor impurities from a solid product, offering high recovery and scalability.[1] The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.[2] For sulfonylbenzene derivatives, polar protic solvents or a binary mixture of a good solvent and a poor solvent are often effective.[3]
Causality: The ideal solvent will dissolve the compound completely at an elevated temperature but have very low solubility for it at cooler temperatures, while impurities either remain in solution or are insoluble at high temperatures.[1] A mixed-solvent system (e.g., isopropanol/water) is particularly powerful. Isopropanol acts as the 'good' solvent, dissolving the chlorinated aromatic compound, while water acts as the 'poor' solvent (anti-solvent), which is added to reduce the overall solubility and force crystallization upon cooling.
Step-by-Step Protocol
Caption: Step-wise workflow for the recrystallization protocol.
Expected Results & QC
| Parameter | Expected Outcome | Quality Control Method |
| Recovery | 85 - 95% | Gravimetric analysis |
| Purity | > 99.0% | HPLC (Area Normalization) |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to structure | ¹H NMR, ¹³C NMR Spectroscopy |
Protocol 2: Flash Column Chromatography
When recrystallization is ineffective due to the presence of impurities with similar solubility profiles or when the crude product is an oil, flash column chromatography is the method of choice.[4] This technique separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.
Causality: The polarity of this compound is moderate due to the sulfonyl group and chlorine atoms. It will adsorb to the polar silica gel stationary phase. A mobile phase of relatively low polarity, such as a mixture of hexanes and ethyl acetate, is used to elute the compounds. Less polar impurities will elute first, followed by the target compound, while more polar impurities (like sulfonic acids) will be strongly retained on the column.
Step-by-Step Protocol
-
Slurry Preparation: Dissolve/adsorb the crude product (e.g., 5 g) onto a small amount of silica gel (approx. 10 g). This is achieved by dissolving the compound in a minimal amount of a volatile solvent like dichloromethane, adding the silica, and evaporating the solvent on a rotary evaporator to obtain a dry, free-flowing powder.
-
Column Packing: Wet-pack a glass column with silica gel (e.g., 200 g for a 5 g sample, a 40:1 ratio) using the initial eluent (e.g., 5% Ethyl Acetate in Hexanes).
-
Loading: Carefully add the prepared slurry onto the top of the packed column.
-
Elution: Begin elution with the mobile phase, gradually increasing the polarity (gradient elution). Monitor the column fractions by Thin Layer Chromatography (TLC) using a UV lamp for visualization.
-
Fraction Collection: Collect fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the resulting solid or oil under high vacuum to remove residual solvent.
Recommended Chromatography Parameters
| Parameter | Specification | Rationale |
| Stationary Phase | Silica Gel, 230-400 mesh | Standard choice for moderately polar compounds. |
| Mobile Phase | Gradient: 5% to 30% Ethyl Acetate in Hexanes | Starts with low polarity to elute non-polar impurities and gradually increases to elute the target compound. |
| Loading Ratio | 1:40 (Crude Product : Silica Gel) | Ensures good separation without column overloading. |
| Detection | TLC with UV visualization (254 nm) | The aromatic rings in the compound are UV active. |
Purity Validation: The Self-Validating System
Purification is incomplete without rigorous analytical validation. A combination of methods should be employed to confirm both the purity and identity of the final product.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity assessment. A reverse-phase C18 column with a water/acetonitrile or water/methanol mobile phase is typically effective for organosulfur compounds.[5][6] The goal is a single major peak with >99% area normalization.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and confirming the molecular weight of the target compound.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation. The ¹H and ¹³C NMR spectra should be clean, with correct chemical shifts, integrations, and coupling patterns consistent with the structure of this compound. The absence of signals corresponding to known impurities is a key indicator of purity.[9]
References
-
Ichikawa, M., et al. (2006). Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography. Journal of Agricultural and Food Chemistry, 54(5), 1535-1540.
-
Ilić, D. P., et al. (2016). Preparation and Purification of Garlic-Derived Organosulfur Compound Allicin by Green Methodologies. ResearchGate.
-
Ohta, H., et al. (2008). Complete removal of chlorinated aromatic compounds from oils by channel-type gamma-cyclodextrin assembly. Environmental Science & Technology, 42(1), 241-246.
-
Lawson, L., et al. (2018). Determination of Seven Organosulfur Compounds in Garlic by High-Performance Liquid Chromatography. ResearchGate.
-
Hassan, A. A., et al. (2018). Synthesis of some new aryl sulfonyl derivatives and study of their biological activity. Journal of Chemical and Pharmaceutical Research, 10(3), 1-10.
-
MacMillan, D. W. C., et al. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Supporting Information.
-
Abu-Lafi, S., et al. (2004). A HPLC analysis of organosulfur compounds extracted from garlic by pentane-dichloromethane (70:30, v/v) at 0 C. ResearchGate.
-
Sastry, T. U., et al. (2013). Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. Asian Journal of Chemistry, 25(16), 9195-9199.
-
Yamanouchi Pharmaceutical Co., Ltd. (2005). Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same. US Patent US20050032889A1.
-
Zech, N., et al. (2018). Method Development and Determination of Chlorinated Polycyclic Aromatic Hydrocarbons in Different Matrices. Food Analytical Methods, 11, 2627–2637.
-
Râpă, M., et al. (2017). Sulfur compounds identification and quantification from Allium spp. fresh leaves. PLoS ONE 12(5): e0176926.
-
University of Rochester. (n.d.). Recrystallization and Crystallization. Department of Chemistry.
-
EBSCO Information Services. (2023). Recrystallization (chemistry) | Research Starters.
-
Chemistry LibreTexts. (2023). Recrystallization.
-
Wang, J., et al. (2017). Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes. Analytical Methods, 9(21), 3146-3153.
Sources
- 1. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Determination of seven organosulfur compounds in garlic by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. Simultaneous determination of chlorinated aromatic hydrocarbons in fly ashes discharged from industrial thermal processes - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 9. echemcom.com [echemcom.com]
Application Note & Protocol: A Guide to the Regioselective Sulfonation of Dichlorobenzenes to Synthesize 2,4-Dichlorobenzenesulfonic Acid
Abstract
This comprehensive guide provides a detailed experimental protocol for the synthesis of 2,4-dichlorobenzenesulfonic acid, a valuable intermediate in the manufacturing of pharmaceuticals, dyes, and other specialty chemicals. We delve into the foundational principles of electrophilic aromatic sulfonation, focusing on the regiochemical outcomes dictated by the directing effects of chlorine substituents on the benzene ring. This document outlines two primary, field-proven synthetic pathways starting from either 1,2-dichlorobenzene or 1,3-dichlorobenzene using fuming sulfuric acid (oleum). The protocols include step-by-step instructions, critical safety precautions for handling highly corrosive reagents, methods for product isolation and purification, and robust analytical techniques for characterization. This application note is designed for researchers, chemists, and process development professionals seeking a reliable and well-documented methodology for this important chemical transformation.
Introduction and Scientific Principle
Aromatic sulfonic acids are a cornerstone of industrial organic chemistry, serving as crucial intermediates and catalysts.[1] 2,4-Dichlorobenzenesulfonic acid is of particular interest due to its role in the synthesis of more complex molecules, such as the diuretic furosemide, where it acts as a key precursor.[1] The synthesis of this compound is achieved through electrophilic aromatic substitution, a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring.[2]
In the sulfonation of a benzene ring, the active electrophile is sulfur trioxide (SO₃).[3][4] When using concentrated or fuming sulfuric acid (oleum), SO₃ is present in equilibrium. The highly polar nature of the S-O bonds renders the sulfur atom strongly electrophilic, making it susceptible to attack by the electron-rich π-system of the benzene ring.[3][4]
The regioselectivity of the reaction—the specific position where the sulfonic acid group attaches—is governed by the existing substituents on the ring. Chlorine atoms are deactivating groups (slowing the reaction rate compared to benzene) but are ortho, para-directors. This means they direct incoming electrophiles to the positions immediately adjacent (ortho) or opposite (para) to them. In dichlorobenzenes, the combined directing effects of both chlorine atoms determine the final product distribution.
-
Starting with 1,2-Dichlorobenzene (ortho-Dichlorobenzene): The two chlorine atoms direct the incoming sulfonate group primarily to the 4-position, which is para to the chlorine at C1 and ortho to the chlorine at C2.
-
Starting with 1,3-Dichlorobenzene (meta-Dichlorobenzene): The chlorine atoms at C1 and C3 both direct the incoming group to the 4-position, which is para to the C1 chlorine and ortho to the C3 chlorine. This convergence of directing effects makes the sulfonation of 1,3-dichlorobenzene a particularly effective route to producing 2,4-dichlorobenzenesulfonic acid.[1]
Safety and Hazard Management
Extreme caution is mandatory when performing this procedure.
-
Primary Hazard: Fuming sulfuric acid (oleum) is the primary reagent and is extremely corrosive and toxic. It reacts violently with water, generating significant heat and releasing toxic sulfur oxide fumes.[5][6][7] It causes severe, deep burns upon skin contact and can be fatal if inhaled or ingested.[5][8]
-
Personal Protective Equipment (PPE): All steps must be performed inside a certified chemical fume hood.[9] Mandatory PPE includes:
-
Emergency Preparedness: An emergency safety shower and eyewash station must be immediately accessible. A spill kit containing a suitable neutralizer for acid spills (e.g., sodium bicarbonate or calcium carbonate) must be on hand. Do not use water to clean up oleum spills as it will cause a violent reaction.[7]
-
Reagent Handling: Always add reagents slowly and in a controlled manner. The reaction is exothermic, and rapid addition can lead to a dangerous temperature increase.
Experimental Protocol: Sulfonation of 1,2-Dichlorobenzene
This protocol is adapted from established industrial methods for the sulfonation of dichlorobenzenes.[10] It provides a reliable pathway to 3,4-dichlorobenzenesulfonic acid, which shares a similar synthetic approach to the 2,4-isomer. The principles are directly applicable.
Materials and Equipment
| Reagents & Materials | Specifications | Equipment |
| 1,2-Dichlorobenzene | ≥99% purity | 500 mL three-neck round-bottom flask |
| Fuming Sulfuric Acid (Oleum) | 20-30% free SO₃ | Mechanical stirrer with glass stir rod & paddle |
| Deionized Water | High purity | Heating mantle with temperature controller |
| Activated Charcoal | Decolorizing grade | Reflux condenser with drying tube (CaCl₂) |
| Concentrated HCl | ACS grade | Addition funnel |
| Crushed Ice | N/A | Thermometer |
| Büchner funnel and vacuum flask | ||
| Glass filter paper |
Step-by-Step Procedure
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, addition funnel, and reflux condenser in a chemical fume hood. Ensure all glassware is completely dry.
-
Reagent Charging: Carefully charge the flask with 280 mL of fuming sulfuric acid (20-30% SO₃). Begin gentle stirring.
-
Substrate Addition: Measure 130 mL (approx. 1.0 mole) of 1,2-dichlorobenzene into the addition funnel.
-
Reaction Execution: Slowly add the 1,2-dichlorobenzene dropwise to the stirring oleum over a period of 1-2 hours. The reaction is exothermic; maintain the internal temperature between 25-35°C using a water or ice bath if necessary.
-
Heating: After the addition is complete, slowly heat the reaction mixture in an oil bath to 180-185°C. Maintain this temperature for 24 hours to drive the reaction to completion.[10]
-
Quenching (Critical Step): After 24 hours, turn off the heat and allow the mixture to cool to room temperature. In a separate large beaker (e.g., 2 L), prepare a large volume of crushed ice and water. EXTREMELY SLOWLY and CAUTIOUSLY , pour the cooled reaction mixture into the ice water with vigorous stirring. This step is highly exothermic and will generate fumes. Perform this in the back of the fume hood.
-
Decolorization: Add a small amount of activated charcoal to the aqueous solution and heat gently (50-60°C) for 15-20 minutes to remove colored impurities.[10]
-
Initial Filtration: Filter the warm solution through a Büchner funnel to remove the activated charcoal.
-
Crystallization and Isolation: Transfer the filtrate to a clean beaker and place it in an ice bath to induce crystallization of the sulfonic acid product. The product will precipitate as it is less soluble in the cold, acidic aqueous solution.
-
Final Filtration and Washing: Collect the crystalline product by vacuum filtration. Wash the filter cake with a small amount of cold, concentrated HCl to remove any remaining sulfuric acid.[10]
-
Drying: Suck the filter cake as dry as possible on the funnel, then transfer the solid product to a desiccator to dry completely.
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the synthesis process.
Sources
- 1. benchchem.com [benchchem.com]
- 2. aromatic sulfonation electrophilic substitution mechanism benzene methylbenzene sulphonation of benzene methylbenzene reagents reaction conditions organic synthesis conc. H2SO4 SO3 [docbrown.info]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. sulphuric-acid.com [sulphuric-acid.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. bigeholding.hu [bigeholding.hu]
- 8. scribd.com [scribd.com]
- 9. chemtradelogistics.com [chemtradelogistics.com]
- 10. icrwhale.org [icrwhale.org]
Application Note & Protocols: The Use of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene as a Versatile Precursor for Safety-Catch Linkers in Solid-Phase Synthesis
Abstract
Solid-phase synthesis (SPS) is a cornerstone of modern drug discovery and chemical biology, enabling the efficient construction of complex molecules like peptides and oligonucleotides.[1] A key element in this methodology is the linker, which tethers the nascent molecule to an insoluble support.[2] Safety-catch linkers represent an advanced class of these tools, offering exceptional stability throughout the synthetic process until a specific, controlled chemical transformation "activates" them for cleavage.[3][4] This application note introduces a novel strategy utilizing 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene as a precursor for a robust, safety-catch linker system. We detail the chemical principles, step-by-step protocols for implementation, and potential applications for researchers in peptide synthesis and small molecule library development. The strategy hinges on the base-induced conversion of the stable 2-chloroethylsulfonyl group into a highly reactive vinyl sulfone moiety, which serves as the trigger for traceless nucleophilic cleavage.
Introduction: The Need for Orthogonal Control in Solid-Phase Synthesis
The power of solid-phase peptide synthesis (SPPS) lies in its iterative nature, where repeated cycles of deprotection and coupling build a polymer chain on an insoluble resin.[1][5] This process allows for the use of excess reagents to drive reactions to completion, with purification simplified to mere filtration and washing.[5] The success of any SPPS campaign depends on an orthogonal protection scheme, where the N-terminal protecting group (e.g., Fmoc), side-chain protecting groups (e.g., tBu), and the resin linker are all stable to the conditions used to remove the others.[3]
The "safety-catch" concept elevates this principle by employing a linker that is inert to all standard deprotection conditions (both acidic and basic) used during chain elongation.[2][6] Only upon completion of the synthesis is a specific chemical reaction performed on the linker itself, rendering it labile to a chosen cleavage condition.[7] This dual-state stability provides unparalleled control, enabling the synthesis of complex molecules and facilitating on-resin modifications. Sulfonamide-based linkers are a well-established class of safety-catch systems, prized for the stability of the N-acylsulfonamide bond, which can be activated by N-alkylation to become susceptible to nucleophilic attack.[3][8]
This document proposes a distinct yet powerful strategy based on the chemistry of the 2-chloroethylsulfonyl group, a precursor to the electrophilic vinyl sulfone system. We will refer to the linker derived from this compound as the Dichloro-Sulfonylethyl (DCSE) linker .
Principle of the DCSE Safety-Catch Linker
The DCSE strategy is a two-stage process involving an inert "protective" phase during synthesis and a chemically triggered "activated" phase for cleavage.
2.1. The Protective Phase: A Stable Thioether Linkage The core of the strategy involves immobilizing the first amino acid (or other building block) onto a functionalized resin via the DCSE linker. The initial linkage is a thioether bond formed by the reaction of a thiol-functionalized resin with the 2-chloroethylsulfonyl moiety of the reagent. This bond is exceptionally stable to the standard conditions of Fmoc-based SPPS, including repeated treatments with piperidine (base) for Fmoc removal and strong acid (e.g., TFA) for final side-chain deprotection.
2.2. The Activation & Cleavage Phase: β-Elimination to a Michael Acceptor The safety-catch is "released" through a two-step sequence:
-
Oxidation: The stable thioether is oxidized to a sulfone. This is a critical step that transforms the linker from a stable anchor into a precursor for elimination.
-
β-Elimination & Cleavage: Treatment with a non-nucleophilic base induces a β-elimination reaction on the sulfone, generating a resin-bound vinyl sulfone. This highly reactive Michael acceptor is then susceptible to attack by a wide range of nucleophiles, which cleaves the desired product from the solid support.
This mechanism provides an orthogonal cleavage pathway that avoids the use of harsh acids like TFA or HF, preserving acid-sensitive functionalities within the synthesized molecule.[4][7]
Diagram of the DCSE Safety-Catch Workflow
Caption: Overall workflow of the DCSE safety-catch strategy.
Diagram of the DCSE Chemical Mechanism
Caption: Core chemical transformations of the DCSE linker.
Experimental Protocols
Disclaimer: These protocols provide a foundational methodology. Researchers must optimize conditions based on their specific resin, peptide sequence, and available instrumentation. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
3.1. Materials and Reagents
| Reagent | Recommended Grade | Supplier Notes |
| Aminomethyl (AM) Polystyrene Resin | 100-200 mesh, 1% DVB | e.g., 0.8-1.2 mmol/g substitution |
| This compound | Synthesis Grade | Synthesize or source commercially |
| N,N-Diisopropylethylamine (DIPEA) | Peptide Synthesis Grade | Use fresh, amine-free grade |
| 3-Mercaptopropionic acid | Reagent Grade | |
| Fmoc-protected Amino Acids | Peptide Synthesis Grade | |
| HBTU / HATU | Peptide Synthesis Grade | Coupling Reagents |
| m-Chloroperoxybenzoic acid (m-CPBA) | Reagent Grade | Handle with care; potential for shock sensitivity |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Reagent Grade | |
| Solvents (DMF, DCM, Piperidine) | Peptide Synthesis Grade | Ensure DMF is amine-free[9] |
| Cleavage Nucleophiles (e.g., Benzylamine) | Reagent Grade | Varies by desired C-terminal functionality |
3.2. Protocol 1: Preparation of Thiol-Functionalized Resin
-
Rationale: This protocol converts a standard aminomethyl resin into a thiol-functionalized support, ready for coupling with the DCSE precursor.
-
Swell aminomethyl resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.
-
Drain the DMF.
-
Prepare a pre-activation solution: Dissolve 3-mercaptopropionic acid (3 eq, 3.0 mmol) and HBTU (2.9 eq, 2.9 mmol) in DMF (8 mL). Add DIPEA (6 eq, 6.0 mmol) and allow to react for 2 minutes.
-
Add the activation mixture to the resin. Agitate at room temperature for 4 hours.
-
Monitor the reaction using a Kaiser test. A negative result (yellow beads) indicates complete acylation of the primary amines.
-
Drain the vessel and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (2x).
-
Dry the resin under high vacuum to a constant weight. The resulting resin is a thiol (protected as a thioester) ready for the next step.
3.3. Protocol 2: Attachment of the DCSE Linker
-
Rationale: This two-step protocol first deprotects the thiol and then couples the DCSE precursor via an S-alkylation reaction.
-
Swell the resin from Protocol 1 (1.0 g) in DMF (10 mL).
-
Thiol Deprotection: Prepare a 0.5 M solution of sodium methoxide in methanol. Add this solution (5 eq) to the resin suspended in a minimal amount of DMF. Agitate for 30 minutes. Wash thoroughly with DMF (3x), water (2x), DMF (3x), and finally DCM (3x) to remove all traces of base.
-
Linker Coupling: Dissolve this compound (3 eq) and DIPEA (3.5 eq) in DMF (10 mL).
-
Add the solution to the thiol-resin. Agitate at 50°C for 12 hours.
-
Drain and wash the resin with DMF (3x), DCM (3x), and MeOH (2x).
-
Dry the resin under high vacuum. The loading can be determined by elemental analysis for sulfur or chlorine.
3.4. Protocol 3: Solid-Phase Peptide Synthesis on DCSE Resin
-
Rationale: This outlines a standard Fmoc-SPPS cycle, highlighting the stability of the DCSE linker. The first amino acid is attached via standard esterification, and subsequent amino acids are added via peptide coupling.
-
First Amino Acid Loading:
-
Swell the DCSE-functionalized resin in DCM.
-
In a separate flask, dissolve the first Fmoc-amino acid (4 eq) and DIPEA (4 eq) in DCM. Add this solution to the resin.
-
Agitate for 12-24 hours.
-
To cap any unreacted sites, add MeOH (10 eq per eq of resin) and continue to agitate for 2 hours.
-
Wash the resin with DCM (3x), DMF (3x) and dry a small sample for loading determination.
-
-
Fmoc Deprotection:
-
Swell the peptide-resin in DMF.
-
Treat with 20% piperidine in DMF (1 x 2 min, then 1 x 10 min).
-
Wash thoroughly with DMF (5x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-amino acid (3 eq) with a coupling agent like HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours. Monitor with a Kaiser test.
-
Wash with DMF (3x).
-
-
Repeat steps 2 and 3 until the desired peptide sequence is assembled.
3.5. Protocol 4: On-Resin Activation and Nucleophilic Cleavage
-
Rationale: This is the crucial safety-catch release protocol. Oxidation renders the linker susceptible to base-induced elimination, creating the vinyl sulfone which is immediately trapped by the cleavage nucleophile.
-
Oxidation (Activation Step):
-
Swell the final peptide-resin in DCM (10 mL/g).
-
Cool the vessel to 0°C in an ice bath.
-
Add a solution of m-CPBA (3-5 eq) in DCM portion-wise over 15 minutes.
-
Agitate at 0°C for 30 minutes, then allow to warm to room temperature and react for an additional 2 hours.
-
Wash the resin with DCM (5x) to remove all oxidant byproducts.
-
-
Cleavage Step:
-
Prepare a cleavage cocktail. For a C-terminal benzylamide, use 20% benzylamine in DCM. For a C-terminal primary amide, a solution of ammonia in dioxane can be used.[8]
-
Add the cleavage cocktail to the oxidized resin.
-
Add DBU (0.2 eq) to catalyze the β-elimination.
-
Agitate at room temperature for 6-12 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional DCM (2x) and combine the filtrates.
-
Evaporate the solvent under reduced pressure to obtain the crude peptide, now cleaved from the support.
-
-
Final Deprotection (if necessary): If acid-labile side-chain protecting groups are present, the crude peptide can be treated with a standard TFA cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to yield the final, fully deprotected product.[4]
Applications and Advantages of the DCSE Linker
-
Orthogonal Cleavage: The primary advantage is an entirely orthogonal cleavage strategy, allowing the release of peptides from the resin without strong acid. This is invaluable for synthesizing peptides containing acid-sensitive modifications.
-
Access to Diverse C-Terminal Modifications: The vinyl sulfone intermediate can be trapped by a wide array of nucleophiles, providing straightforward access to C-terminal amides, esters, and thioesters by simply changing the cleavage cocktail.
-
Stability: The initial thioether linkage is robust and compatible with standard Fmoc-SPPS and potentially Boc-SPPS conditions.
-
Traceless Linking: The cleavage mechanism does not leave any part of the linker attached to the final product.
Conclusion
The proposed use of This compound as a precursor for the novel DCSE safety-catch linker offers a powerful and flexible tool for solid-phase synthesis. By leveraging a chemically triggered activation step—the oxidation of a stable thioether to a labile sulfone—this strategy provides an orthogonal cleavage pathway that enhances the capabilities of modern SPPS. The protocols outlined herein provide a comprehensive starting point for researchers to explore this system for the synthesis of complex peptides and other molecules requiring precise C-terminal functionalization and mild release conditions.
References
-
Pícharová, Z., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. Molecules, 29(7), 1429. [Link]
-
O'Sullivan, T. P., & Erxleben, A. (2021). Recent advances in the synthesis of N-acyl sulfonamides. RSC Advances. [Link]
-
Bollu, V., et al. (2023). N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. MedChemComm. [Link]
-
O'Sullivan, T. P., & Erxleben, A. (2021). Recent advances in the synthesis of N-acyl sulfonamides. National Center for Biotechnology Information. [Link]
-
O'Sullivan, T. P., & Erxleben, A. (2021). Recent advances in the synthesis of N-acyl sulfonamides. ResearchGate. [Link]
-
Pícharová, Z., et al. (2024). Safety-Catch Linkers for Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Ghazviniyan, M., et al. (2023). N-Acylation of Sulfonamides in CH2Cl2 or Solvent-free Condition. ResearchGate. [Link]
-
Kenner, G. W., & Seely, J. H. (1972). Peptide Synthesis: A New Safety-Catch Principle. Journal of the American Chemical Society, 94(9), 3259–3260. (Note: While not in the search results, this is a foundational citation for the concept mentioned in result[8] and is included for scientific integrity).
-
de la Torre, B. G., & Albericio, F. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. [Link]
-
de la Torre, B. G., & Albericio, F. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. ResearchGate. [Link]
-
de la Torre, B. G., & Albericio, F. (2025). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. PubMed. [Link]
-
Martin, I., et al. (2023). Linker-Free Synthesis of Antimicrobial Peptides Using a Novel Cleavage Reagent: Characterisation of the Molecular and Ionic Composition by nanoESI-HR MS. National Center for Biotechnology Information. [Link]
-
Wadhwani, S. (2006). Novel thermally cleavable safety-catch linkers for combinatorial chemistry. ResearchGate. [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
Albericio, F., & de la Torre, B. G. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. National Center for Biotechnology Information. [Link]
-
Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]
Sources
- 1. Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
- 7. Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety-Catch Linkers for Solid-Phase Peptide Synthesis [mdpi.com]
- 9. chem.uci.edu [chem.uci.edu]
Troubleshooting & Optimization
Technical Support Center: Sulfonation of Deactivated Aromatic Rings
<_ _>
Welcome to the technical support center for the sulfonation of deactivated aromatic rings. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with this critical but often temperamental reaction. Here, we move beyond simple protocols to explore the underlying principles governing success and failure in these electrophilic aromatic substitutions.
Frequently Asked Questions (FAQs)
Q1: My sulfonation reaction on a deactivated aromatic ring (e.g., nitrobenzene, halobenzene) is showing low or no conversion. What are the likely causes and how can I fix it?
A1: Low or no conversion when attempting to sulfonate a deactivated aromatic ring is a common issue stemming from the reduced nucleophilicity of the substrate. Deactivating groups withdraw electron density from the ring, making it less susceptible to attack by the electrophile.
Troubleshooting Steps:
-
Increase the Strength of the Sulfonating Agent: Standard concentrated sulfuric acid is often insufficient for deactivated systems. The true electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form. To increase the concentration of active SO₃, switch to fuming sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄. The higher the percentage of free SO₃ in the oleum, the more potent the sulfonating mixture.
-
Elevate the Reaction Temperature: The rate of sulfonation is highly dependent on temperature. For deactivated substrates, higher temperatures are necessary to overcome the activation energy barrier. Carefully increase the reaction temperature, monitoring for potential side reactions or degradation of the starting material.
-
Increase Reaction Time: Deactivated rings react more slowly. Ensure you are allowing sufficient time for the reaction to proceed. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, NMR) to determine the optimal reaction time.
-
Consider Alternative Sulfonating Agents: If oleum is ineffective or leads to undesired side reactions, other sulfonating agents can be employed. Chlorosulfuric acid (ClSO₃H) is a powerful alternative that can be effective at lower temperatures. Another option is a complex of SO₃ with a Lewis base, such as SO₃-dioxane or SO₃-pyridine, which can offer milder reaction conditions.
Q2: I am observing significant amounts of polysulfonated products. How can I improve the selectivity for monosulfonation?
A2: The formation of disubstituted or polysulfonated products occurs when the reaction conditions are too harsh or when the initially formed monosulfonated product is still susceptible to further sulfonation. While the sulfonic acid group is deactivating, under forcing conditions, a second sulfonation can occur.
Troubleshooting Steps:
-
Moderate Reaction Conditions: The most straightforward approach is to reduce the severity of the reaction conditions.
-
Lower the Temperature: Perform the reaction at the lowest temperature that still provides a reasonable conversion rate.
-
Reduce Reaction Time: Monitor the reaction closely and stop it as soon as the desired monosulfonated product is the major component.
-
Decrease the Concentration of SO₃: Use a lower concentration of oleum or switch back to concentrated sulfuric acid if feasible.
-
-
Utilize the Reversibility of Sulfonation: A unique aspect of sulfonation is its reversibility. By adding a controlled amount of water (as dilute sulfuric acid) and heating, the sulfonic acid group can be removed (desulfonation). This can be exploited to selectively remove the less stable polysulfonated products or to control isomer distribution.
Q3: The regioselectivity of my sulfonation is not what I expected. How can I control which isomer is formed?
A3: Deactivating groups generally direct incoming electrophiles to the meta position. However, halogens are an exception, being deactivating yet ortho, para-directing. The observed isomer distribution is a result of both kinetic and thermodynamic control.
Troubleshooting Steps:
-
Kinetic vs. Thermodynamic Control:
-
Low Temperatures generally favor the kinetically preferred product, which is often the ortho or para isomer due to steric hindrance at the ortho positions.
-
High Temperatures can allow for equilibrium to be established through reversible sulfonation and desulfonation, leading to the thermodynamically most stable isomer, which is often the para or a specific meta isomer depending on the substrate.
-
-
Steric Hindrance: Bulky deactivating groups will sterically hinder the ortho positions, favoring meta and para substitution. The size of the sulfonating agent can also play a role.
-
Blocking Groups: The reversibility of sulfonation allows for the use of the sulfonic acid group as a temporary blocking group. For instance, you can sulfonate at a specific position, perform another substitution, and then remove the sulfonic acid group via desulfonation.
In-Depth Troubleshooting Guides
Issue 1: Reaction Stalls or Fails to Initiate
This is a common scenario with strongly deactivated rings like dinitrobenzene or polyhalogenated aromatics.
Root Cause Analysis: The electron density of the aromatic ring is so low that even potent electrophiles like SO₃ struggle to initiate the electrophilic attack.
Advanced Solutions:
-
Use of Catalysts: While not as common as in Friedel-Crafts reactions, certain catalysts can enhance sulfonation. Historically, mercury salts were used, but due to toxicity, they are largely obsolete.
-
Anhydrous Conditions: Water produced during sulfonation with concentrated sulfuric acid dilutes the acid, reducing its effectiveness and eventually stopping the reaction. Using oleum or adding a dehydrating agent like thionyl chloride can drive the equilibrium towards the product.
Workflow Diagram: Troubleshooting Low Conversion
Caption: Decision tree for addressing low conversion in sulfonation.
Issue 2: Product Isolation and Purification Challenges
Aryl sulfonic acids are often highly soluble in aqueous and polar solvents, making them difficult to isolate. They are also strong acids and can be challenging to handle.
Root Cause Analysis: The polar sulfonic acid group imparts high water solubility, and the non-volatile nature of these compounds makes removal of excess sulfuric acid difficult.
Protocol: Product Workup and Isolation
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice. This hydrolyzes any remaining SO₃ and dilutes the sulfuric acid. This step is highly exothermic and must be done with caution in a well-ventilated fume hood.
-
Precipitation of the Sulfonic Acid:
-
Salting Out: Add a saturated solution of sodium chloride (NaCl). The common ion effect will decrease the solubility of the sodium sulfonate salt, often causing it to precipitate.
-
Formation of Insoluble Salts: Addition of other metal salts, such as barium or calcium chloride, can form insoluble sulfonate salts that can be filtered off. The free sulfonic acid can be regenerated by subsequent treatment with sulfuric acid.
-
-
Purification:
-
Recrystallization: The isolated sulfonate salt can often be purified by recrystallization from water or an alcohol-water mixture.
-
Conversion to a Derivitive: For easier handling and purification, the sulfonic acid can be converted to a sulfonyl chloride (using PCl₅ or SOCl₂), which is typically a crystalline solid that can be purified by recrystallization from a non-polar solvent. The sulfonyl chloride can then be hydrolyzed back to the sulfonic acid if needed.
-
Data Summaries
Table 1: Common Sulfonating Agents and Their Relative Reactivity
| Sulfonating Agent | Formula | Typical Conditions for Deactivated Rings | Relative Reactivity |
| Concentrated Sulfuric Acid | H₂SO₄ | High Temperature, Long Reaction Times | Low |
| Fuming Sulfuric Acid (Oleum) | H₂SO₄ · xSO₃ | Moderate to High Temperature | Moderate to High |
| Chlorosulfuric Acid | ClSO₃H | Low to Moderate Temperature | High |
| Sulfur Trioxide Dioxane Complex | SO₃ · C₄H₈O₂ | Low Temperature | Moderate |
Mechanistic Insight
The sulfonation of an aromatic ring is a classic electrophilic aromatic substitution (EAS) reaction. The key steps are the generation of a potent electrophile (SO₃ or HSO₃⁺) and its subsequent attack by the aromatic π-system.
Mechanism Diagram: Electrophilic Aromatic Substitution (Sulfonation)
Caption: Mechanism of aromatic sulfonation.
References
-
Wikipedia. (n.d.). Desulfonation reaction. Retrieved from [Link]
-
Synthetic Map. (n.d.). Aromatic desulfonation. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nitration and Sulfonation of Benzene. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]
- Krylov, E. N., & Kol'tsova, M. V. (1987). Desulfonation of aromatic sulfonic acids in acidic media: the kinetic isotope effect.
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity. Retrieved from [Link]
- Kaandorp, A. W., Cerfontain, H., & Sixma, F. L. J. (1962). Kinetics of the desulfonation of benzenesulfonic acid and the toluenesulfonic acids in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 81(10), 969-991.
-
Chemistry LibreTexts. (2019, June 5). 16.10: Nitration and Sulfonation. Retrieved from [Link]
-
Aakash Institute. (n.d.). Benzene Reactions: Nitration, Sulfonation & Halogenation of Benzene. Retrieved from [Link]
- Cerfontain, H., & Kaandorp, A. W. (1972). Sulfonation and Isomerization of some Halogenobenzenesulfonic Acids. Canadian Journal of Chemistry, 50(10), 1575-1579.
-
University of Calgary. (n.d.). Ch12: Aromatic sulfonation. Retrieved from [Link]
- Izquierdo, L., et al. (2021). Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry, 45(34), 15488-15495.
-
Chemistry LibreTexts. (2020, June 21). 4.9: Halogenation, Sulfonation, and Nitration of Aromatic Compounds. Retrieved from [Link]
- Crumrine, D. S., & Gillece-Castro, B. (1991). Sulfur-33 NMR spectra of sulfonic acids and sulfonate salts. The Journal of Organic Chemistry, 56(12), 3938-3941.
-
OpenOChem Learn. (n.d.). EAS-Sulfonation. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Methanesulfonic acid (anhydrous) - SpectraBase. Retrieved from [Link]
- Google Patents. (n.d.). US3946037A - Sulfonation of aromatic compounds.
-
Chem Help ASAP. (2019, October 8). sulfonation of aromatic rings by EAS reaction [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Sulfonation of Benzene. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
- Miller, R. L., et al. (2021). Chemical Strategies for Controlling Sulfation in Biomacromolecules. Accounts of Chemical Research, 54(1), 161-174.
- Cerfontain, H., & Prinsen, A. J. (1974). Aromatic sulfonation 20: The sulfonation of some chlorobenzenes with sulfur trioxide in nitromethane as solvent. Recueil des Travaux Chimiques des Pays-Bas, 93(8), 221-224.
-
ResearchGate. (n.d.). ¹H NMR spectra of calixarene sulfonic acid in (a) DMSO-d 6 and (b) D2O. Retrieved from [Link]
-
Purechemistry. (2023, April 4). Aromatic sulphonation reaction. Retrieved from [Link]
- Cerfontain, H., & Prinsen, A. J. (1971). Aromatic sulfonation. Part XVII: Kinetics and mechanism of the sulfonation of chlorobenzene in aqueous sulfuric acid. Recueil des Travaux Chimiques des Pays-Bas, 90(8), 833-844.
-
All 'Bout Chemistry. (2020, December 27). Nitration & Sulphonation | Electrophilic Aromatic Substitution - Part 3 [Video]. YouTube. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). aromatic sulfonation electrophilic substitution mechanism. Retrieved from [Link]
-
Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from [Link]
-
Chemistry LibreTexts. (2015, July 18). 16.3: Directing Effects of Substituents in Conjugation with the Benzene Ring. Retrieved from [Link]
- Lo, C.-Y., et al. (2022). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Journal of the American Chemical Society Au, 2(8), 1848-1857.
-
ResearchGate. (n.d.). The sulfonation of aromatic and heteroaromatic polycyclic compounds. Retrieved from [Link]
- Lo, C.-Y., et al. (2022). Imidazolium-Based Sulfonating Agent to Control the Degree of Sulfonation of Aromatic Polymers and Enable Plastics-to-Electronics Upgrading. Journal of the American Chemical Society Au, 2(8), 1848–1857.
- Dinius, R. H., & Choppin, G. R. (1962). N.M.R. STUDY OF THE IONIZATION OF ARYL SULFONIC ACIDS. The Journal of Physical Chemistry, 66(2), 268-270.
-
Master Organic Chemistry. (2025, February 7). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ChemComplete. (2016, April 7). Sulfonation of Benzene and Aromatic Rings [Video]. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). the sulphonation of benzene - electrophilic substitution. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.7. Reaction: Sulfonation – Introduction to Organic Chemistry. Retrieved from [Link]
- Lingxian County Chemical Production Workshop. (n.d.).
Technical Support Center: Optimization of Chloroethylation of Dichlorobenzenesulfonyl Chloride
Welcome to the technical support center for the optimization of the chloroethylation of dichlorobenzenesulfonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for this critical synthetic transformation. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to not only solve immediate experimental challenges but also to build a robust understanding for future process development.
Reaction Overview and Key Principles
The chloroethylation of dichlorobenzenesulfonyl chloride is a type of Friedel-Crafts reaction, a cornerstone of electrophilic aromatic substitution. In this reaction, a chloroethyl group (-CH₂CH₂Cl) is introduced onto the dichlorobenzene ring of the sulfonyl chloride. The success of this reaction hinges on the careful control of several parameters to maximize the yield of the desired product while minimizing side reactions.
The dichlorobenzenesulfonyl chloride starting material, such as 2,5-dichlorobenzenesulfonyl chloride, possesses a deactivated aromatic ring due to the electron-withdrawing nature of both the sulfonyl chloride group and the chlorine atoms.[1][2][3] This deactivation presents a significant challenge, often requiring forcing conditions that can lead to undesirable byproducts.
Detailed Experimental Protocol
This protocol provides a general framework for the chloroethylation of 2,5-dichlorobenzenesulfonyl chloride. It is intended as a starting point for optimization.
Materials:
-
Chloroacetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloroethane (DCE)
-
Ice bath
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware (dried in an oven)
-
Magnetic stirrer and heating mantle
-
Quenching solution (e.g., cold dilute HCl)
-
Extraction solvent (e.g., dichloromethane or ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous dichloroethane and anhydrous aluminum chloride.
-
Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.
-
Addition of Acylating Agent: Add chloroacetyl chloride dropwise to the suspension while maintaining the temperature between 0-5 °C.
-
Substrate Addition: Dissolve 2,5-dichlorobenzenesulfonyl chloride in anhydrous dichloroethane and add it dropwise to the reaction mixture, again maintaining the low temperature.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time (e.g., 1-2 hours) and then let it warm to room temperature. The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC, HPLC, or GC-MS).[6][7]
-
Quenching: Once the reaction is complete, carefully and slowly quench the reaction by pouring it over crushed ice and dilute HCl.
-
Workup: Separate the organic layer. Extract the aqueous layer with the extraction solvent. Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by techniques such as recrystallization or column chromatography.[8][9]
Experimental Workflow Diagram
Caption: Step-by-step workflow for the chloroethylation reaction.
Troubleshooting Guide
This section addresses common issues encountered during the chloroethylation of dichlorobenzenesulfonyl chloride in a question-and-answer format.
Q1: My reaction is not proceeding, or the conversion is very low. What are the likely causes?
A1: Low or no conversion in a Friedel-Crafts acylation is often traced back to a few key factors:
-
Catalyst Inactivity: The Lewis acid catalyst, typically AlCl₃, is extremely sensitive to moisture.[1] Any water in your solvent, reagents, or glassware will deactivate the catalyst.
-
Solution: Ensure all glassware is rigorously dried. Use freshly opened, anhydrous grade solvents and reagents. Consider using a fresh, unopened bottle of AlCl₃.
-
-
Deactivated Aromatic Ring: Dichlorobenzenesulfonyl chloride is an electron-deficient substrate, making it inherently less reactive in electrophilic aromatic substitution.[1]
-
Solution: You may need to use more forcing conditions, such as a higher reaction temperature or a longer reaction time. However, be cautious as this can also promote side reactions. Increasing the stoichiometry of the Lewis acid can also enhance reactivity.[1]
-
-
Insufficient Catalyst: Friedel-Crafts acylations often require stoichiometric amounts of the Lewis acid because the product can form a complex with the catalyst, effectively removing it from the catalytic cycle.[1]
-
Solution: Experiment with increasing the molar equivalents of AlCl₃. A common starting point is 1.1 to 1.5 equivalents relative to the limiting reagent.
-
Q2: I am observing the formation of multiple products in my reaction mixture. What could be the reason?
A2: The formation of multiple products can be attributed to several factors:
-
Isomer Formation: The chloroethyl group can potentially add to different positions on the dichlorobenzene ring. The directing effects of the existing chloro and sulfonyl chloride groups will influence the regioselectivity.
-
Side Reactions: At higher temperatures, side reactions such as polysubstitution or rearrangement can occur.
-
Solution: Maintain strict temperature control throughout the reaction. Monitor the reaction progress closely and stop it as soon as the starting material is consumed to prevent the formation of byproducts.
-
-
Impure Starting Materials: Impurities in the dichlorobenzenesulfonyl chloride or chloroacetyl chloride can lead to the formation of unexpected products.
-
Solution: Use high-purity starting materials. If necessary, purify the starting materials before use.
-
Q3: The workup of my reaction is problematic, and I am getting a low isolated yield.
A3: A difficult workup and low isolated yield can often be improved by optimizing the post-reaction steps:
-
Incomplete Quenching: If the Lewis acid is not fully quenched, it can interfere with the extraction and purification steps.
-
Solution: Ensure the reaction mixture is added to the ice/HCl mixture slowly and with vigorous stirring. Check the pH of the aqueous layer to ensure it is acidic.
-
-
Product Solubility: The product may have some solubility in the aqueous phase, leading to losses during extraction.
-
Solution: Perform multiple extractions with the organic solvent to ensure complete recovery of the product.
-
-
Emulsion Formation: The presence of aluminum salts can sometimes lead to the formation of emulsions during extraction, making phase separation difficult.
-
Solution: Adding a saturated solution of NaCl (brine) during the wash steps can help to break emulsions.
-
Quantitative Data Summary
| Parameter | Potential Issue | Recommended Action | Expected Outcome |
| Catalyst (AlCl₃) | Inactivity due to moisture | Use fresh, anhydrous AlCl₃; ensure dry conditions. | Improved reaction rate and conversion. |
| Insufficient amount | Increase molar equivalents (e.g., 1.1-1.5 eq.). | Overcomes product-catalyst complexation, increasing yield.[1] | |
| Temperature | Too low | Gradually increase temperature while monitoring. | Increased reaction rate. |
| Too high | Maintain strict temperature control (e.g., 0-5 °C initially). | Minimized side reactions and improved selectivity. | |
| Reaction Time | Too short | Monitor reaction by TLC/HPLC/GC-MS until completion. | Maximizes conversion of starting material. |
| Too long | Stop the reaction once the starting material is consumed. | Prevents the formation of degradation products. | |
| Solvent | Presence of moisture | Use anhydrous grade solvent. | Prevents catalyst deactivation. |
Frequently Asked Questions (FAQs)
Q: What is the role of the Lewis acid in this reaction?
A: The Lewis acid, typically AlCl₃, coordinates with the chloroacetyl chloride to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring of the dichlorobenzenesulfonyl chloride in the key electrophilic aromatic substitution step.[3]
Q: Are there any alternative catalysts to aluminum chloride?
A: While AlCl₃ is the most common catalyst for Friedel-Crafts reactions, other Lewis acids such as ferric chloride (FeCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can also be used.[12] The choice of catalyst can influence the reactivity and selectivity of the reaction, and optimization may be required for your specific substrate.
Q: What safety precautions should I take when performing this reaction?
A: Dichlorobenzenesulfonyl chloride and chloroacetyl chloride are corrosive and moisture-sensitive.[13][14][15][16][17] Aluminum chloride reacts violently with water. The reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Always quench the reaction carefully by adding the reaction mixture to ice.
Q: How can I monitor the progress of the reaction?
A: The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), or gas chromatography-mass spectrometry (GC-MS).[6][7][18] By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting material and the appearance of the product. This allows you to determine the optimal reaction time.
Logical Relationship Diagram
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 4. 2,5-DICHLOROBENZENESULFONYL CHLORIDE | 5402-73-3 [chemicalbook.com]
- 5. 2,5-ジクロロベンゼンスルホニルクロリド 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. rsc.org [rsc.org]
- 9. CN105348083A - Purifying method for chloroacetyl chloride - Google Patents [patents.google.com]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
- 12. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 13. fishersci.com [fishersci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. fishersci.com [fishersci.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Impurity Identification in the Synthesis of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene by GC-MS
Introduction
The synthesis of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene is a critical process in the development of various pharmaceutical and agrochemical compounds. Ensuring the purity of this intermediate is paramount, as even trace-level impurities can impact the safety, efficacy, and stability of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile impurities in such syntheses.[1][2][3] This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in effectively identifying impurities during this specific synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the GC-MS analysis of this compound and its reaction mixture.
Q1: Why am I observing poor peak shape (tailing or fronting) for the main compound and potential impurities?
Answer:
Poor peak shape for sulfonyl-containing compounds is a frequent issue in GC analysis. The primary causes are often related to interactions between the analyte and the GC system.
-
Active Sites in the Inlet and Column: The sulfonyl group can interact with active silanol groups in the GC liner, column, or packing material. This interaction can lead to peak tailing.
-
Solution: Use a deactivated inlet liner and a high-quality, low-bleed GC column specifically designed for analyzing active compounds. Regularly replacing the liner and trimming the first few centimeters of the column can also mitigate this issue.
-
-
Improper Temperature Settings: If the inlet temperature is too low, the sample may not vaporize completely, leading to broad or tailing peaks. Conversely, if the temperature is too high, thermally labile compounds, including your target molecule or impurities, may degrade.
-
Solution: Optimize the inlet temperature. A good starting point is typically 250 °C, but this should be empirically determined. A temperature ramp in the GC oven program can also improve peak shape for a range of compounds with different volatilities.
-
-
Sample Overload: Injecting too much sample can saturate the column, resulting in fronting peaks.
-
Solution: Dilute your sample or reduce the injection volume. A typical concentration range for GC-MS analysis is in the low parts-per-million (ppm) level.
-
Q2: I see many peaks in my chromatogram. How can I differentiate between starting materials, the main product, and actual impurities?
Answer:
A complex chromatogram is common in the analysis of crude reaction mixtures. A systematic approach is necessary for peak identification.
-
Analyze Reference Standards: Inject pure samples of your starting materials (e.g., 2,4-dichlorobenzenesulfonyl chloride) and, if available, a purified standard of the final product, this compound.[4][5] This will allow you to definitively identify their retention times and mass spectra.
-
Blank Injections: Run a solvent blank (using the same solvent as your sample) to identify peaks originating from the solvent or system contamination.
-
Mass Spectral Library Search: For unknown peaks, perform a mass spectral library search (e.g., NIST, Wiley). While this can provide tentative identifications, be aware that isomers or closely related compounds may have similar spectra.
-
Manual Interpretation of Mass Spectra: Examine the fragmentation patterns of unknown peaks. Look for characteristic isotopic patterns of chlorine (the M, M+2, M+4 peaks) which will be prominent in your target compound and related impurities. The molecular ion peak (M+) can help determine the molecular weight of the impurity.
Q3: My mass spectrometer is showing a high background signal. What are the likely causes and solutions?
Answer:
A high background signal can obscure the peaks of interest and reduce sensitivity. Common causes include:
-
Column Bleed: At high oven temperatures, the stationary phase of the GC column can degrade and elute, causing a rising baseline and characteristic ions in the mass spectrum (e.g., m/z 207, 281 for siloxane columns).
-
Solution: Use a low-bleed GC column. Ensure the maximum operating temperature of the column is not exceeded. Conditioning a new column according to the manufacturer's instructions is also crucial.
-
-
Contaminated Carrier Gas: Impurities in the carrier gas (usually helium or hydrogen) can contribute to the background.
-
Solution: Use high-purity carrier gas and install carrier gas purifiers to remove oxygen, moisture, and hydrocarbons.
-
-
Septum Bleed: Particles from the injection port septum can be introduced into the system.
-
Solution: Use high-quality, low-bleed septa and replace them regularly.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of this compound?
Answer:
Impurities can arise from starting materials, side reactions, or subsequent degradation. Based on the likely synthesis route (a Friedel-Crafts type reaction or similar sulfonylation process), potential impurities include:
-
Unreacted Starting Materials:
-
Isomeric Products:
-
Positional isomers of the dichlorobenzenesulfonyl group (e.g., 3,4-dichloro or 2,5-dichloro isomers) if the starting materials are not pure.
-
-
Side-Reaction Products:
-
Hydrolysis Products: The sulfonyl chloride starting material can hydrolyze to 2,4-dichlorobenzenesulfonic acid. While not easily analyzed by GC-MS without derivatization, its presence can indicate issues with reaction conditions.
-
Over-alkylated/acylated Products: In Friedel-Crafts type reactions, poly-substitution on the aromatic ring can occur, although this is less common with deactivating sulfonyl groups.[7][8][9]
-
Elimination Products: The (2-chloroethyl)sulfonyl side chain could potentially undergo elimination to form a vinylsulfonyl species under certain conditions.
-
Q2: What type of GC column is best suited for this analysis?
Answer:
The choice of GC column is critical for achieving good separation. For analyzing chlorinated and sulfonylated aromatic compounds, a mid-polarity column is generally recommended.
-
Recommended Stationary Phases: A 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5MS) or a 35% phenyl-methylpolysiloxane (e.g., DB-35) stationary phase is a good starting point. These columns provide a good balance of selectivity for polarizable aromatic compounds and overall inertness.
-
Column Dimensions: A standard column of 30 meters in length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable for most applications.
Q3: How do I develop a suitable GC oven temperature program?
Answer:
An effective temperature program will separate the analytes of interest from the solvent and each other in a reasonable timeframe.
-
Initial Oven Temperature: Start at a low temperature (e.g., 50-70 °C) for a minute or two. This allows for a sharp injection band and good separation of volatile solvents.
-
Temperature Ramp: Increase the temperature at a moderate rate (e.g., 10-20 °C per minute). A faster ramp will shorten the analysis time but may reduce resolution. A slower ramp will improve separation but lengthen the run time.
-
Final Hold: Hold the oven at a high final temperature (e.g., 280-300 °C, but do not exceed the column's maximum operating temperature) for several minutes to ensure that all heavier, less volatile compounds are eluted from the column before the next injection.
Q4: What are the key mass spectral fragments to look for when identifying this compound and its impurities?
Answer:
The mass spectrum will be characterized by the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
-
For the target compound (C₈H₇Cl₃O₂S):
-
Molecular Ion Cluster: Look for a cluster of peaks for the molecular ion (M+) corresponding to the different combinations of chlorine isotopes. The most abundant peak in this cluster will have a specific m/z.
-
Fragment Ions: Expect fragmentation patterns corresponding to the loss of parts of the side chain (e.g., -CH₂CH₂Cl) and cleavage of the sulfonyl group from the aromatic ring. The dichlorinated phenyl-containing fragments will also show the characteristic chlorine isotope pattern.
-
Experimental Protocols
Protocol 1: Standard GC-MS Method Parameters
This table provides a robust starting point for method development.
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Provides reliable and reproducible performance. |
| MS System | Agilent 5977B MSD or equivalent | Offers high sensitivity and spectral integrity. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent | A versatile, low-bleed column suitable for a wide range of semi-volatile organic compounds. |
| Inlet Mode | Split (50:1 ratio) | Prevents column overloading and ensures sharp peaks. Can be switched to splitless for trace analysis. |
| Inlet Temp | 250 °C | Ensures efficient vaporization without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 70 °C (2 min hold), ramp to 280 °C at 15 °C/min, hold 5 min | Provides good separation of early eluting solvents and later eluting compounds of interest. |
| MS Source Temp | 230 °C | Standard temperature for electron ionization (EI). |
| MS Quad Temp | 150 °C | Standard temperature for the mass filter. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible, fragment-rich spectra for library matching. |
| Scan Range | 40 - 450 amu | Covers the expected mass range of the target compound and potential impurities. |
Workflow for Impurity Identification
The following diagram illustrates a systematic workflow for identifying unknown impurities in your synthesis sample.
Caption: Workflow for GC-MS impurity identification.
References
-
Headley, J. V. (1987). GC/MS identification of organosulphur compounds in environmental samples. Biomedical and Environmental Mass Spectrometry, 14(6), 275-280. Available from: [Link]
-
LCGC International. (2023). Using HPLC–MS and GC–MS for Improving Speed and Accuracy of Organosulfur Compound Detection. LCGC International. Available from: [Link]
-
Ballesteros-Vivas, D., et al. (2020). Profiling of Organosulfur Compounds in Onions: A Comparative Study between LC-HRMS and DTD-GC-MS. Molecules, 25(18), 4159. Available from: [Link]
-
Groves, K. M., et al. (2015). Synthesis of sulfonyl chloride substrate precursors. Supporting Information. Available from: [Link]
-
Welker, M. E., & Li, H. (2010). The Large-Scale Synthesis of (S)-2,4-Dichloro-1-(1,2-dichloroethyl)benzene. Organic Preparations and Procedures International, 42(4), 381-385. Available from: [Link]
-
Libbey, L. M., & Scanlan, R. A. (2020). Determination of Organosulfides from Onion Oil. Molecules, 25(13), 3093. Available from: [Link]
-
Smith, M. B. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
Ashenhurst, J. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available from: [Link]
-
Organic Chemistry Tutor. (2022, April 13). What Makes Friedel-Crafts Reactions So Tricky? [Video]. YouTube. Available from: [Link]
Sources
- 1. GC/MS identification of organosulphur compounds in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. caymanchem.com [caymanchem.com]
- 5. 2,4-Dichlorobenzenesulfonyl chloride 97 16271-33-3 [sigmaaldrich.com]
- 6. rsc.org [rsc.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
Technical Support Center: Strategies to Prevent Hydrolysis of Sulfonyl Chlorides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis and handling of sulfonyl chlorides, with a core focus on preventing their primary decomposition pathway: hydrolysis. Understanding and controlling this reaction is critical to ensuring the success, reproducibility, and yield of your sulfonylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is my sulfonyl chloride decomposing? I'm observing low yields in my sulfonamide synthesis.
A1: The most common cause of sulfonyl chloride decomposition and subsequent low reaction yields is hydrolysis.[1][2][3] The sulfur atom in a sulfonyl chloride is highly electrophilic, making it extremely susceptible to nucleophilic attack by water, even in trace amounts. This reaction converts the reactive sulfonyl chloride into the corresponding unreactive sulfonic acid, halting your desired synthesis pathway.[1][4] Other potential causes include thermal or photolytic decomposition, though these are less common under typical laboratory conditions.[3]
Q2: How can I visually or analytically detect if my sulfonyl chloride has hydrolyzed?
A2: Visually, sulfonyl chlorides are often fuming liquids with a pungent odor; excessive fuming upon opening a container can indicate reaction with atmospheric moisture.[5] Analytically, Thin Layer Chromatography (TLC) is a rapid method. The resulting sulfonic acid is much more polar than the starting sulfonyl chloride and will typically have a much lower Rf value, often staying at the baseline. ¹H NMR spectroscopy can also be used; the appearance of a new, broad peak corresponding to the acidic proton of the sulfonic acid and shifts in the aromatic or aliphatic protons adjacent to the sulfonyl group are indicative of hydrolysis.
Q3: Is it acceptable to use a sulfonyl chloride from a bottle that was opened several months ago?
A3: It is strongly discouraged. Over time, even in a seemingly well-sealed container, atmospheric moisture can ingress and cause gradual hydrolysis.[1] This reduces the concentration of the active reagent, leading to inaccurate stoichiometry and lower yields. For best results, always use a fresh bottle of sulfonyl chloride or one that has been recently purified and stored under strictly anhydrous conditions.[2]
Q4: Can I use an aqueous base like sodium hydroxide for my sulfonylation reaction?
A4: While possible under specific conditions (e.g., Schotten-Baumann conditions), using aqueous bases significantly increases the risk of hydrolyzing your sulfonyl chloride.[1] The intended reaction (aminolysis) and the undesired reaction (hydrolysis) will compete, often leading to poor yields of the desired sulfonamide. For most applications, especially in research and development, using a non-nucleophilic organic base in an anhydrous organic solvent is the preferred and more reliable method.[1]
Troubleshooting Guide: Preventing Sulfonyl Chloride Hydrolysis
This section provides detailed, actionable strategies to mitigate the risk of hydrolysis during storage, handling, and reaction.
Issue 1: Hydrolysis During Storage and Handling
Sulfonyl chlorides are sensitive reagents that must be stored and handled with care to prevent degradation before the reaction even begins.
Root Cause Analysis: The primary culprit is ambient moisture from the atmosphere.[4] Improperly sealed containers, frequent opening and closing, and storage in humid environments accelerate hydrolysis.
Preventative Strategies:
-
Inert Atmosphere Storage: Store sulfonyl chlorides under an inert atmosphere such as nitrogen or argon.[4][6] For long-term storage, use a desiccator cabinet or a glove box.
-
Airtight, Secure Packaging: Ensure containers are tightly sealed with high-quality caps and liners.[4] Consider using bottles with septa for withdrawing small quantities via syringe without exposing the bulk material to air.[7]
-
Aliquot Reagents: For frequently used sulfonyl chlorides, consider aliquoting the material into smaller, single-use vials under an inert atmosphere. This minimizes the exposure of the main stock to repeated atmospheric contact.
Issue 2: Hydrolysis During Reaction Setup and Execution
The most critical phase for preventing hydrolysis is during the reaction itself. Trace amounts of water in solvents, on glassware, or introduced from reagents can drastically reduce yields.
Root Cause Analysis: Water contamination in solvents, reagents, or from improperly dried glassware provides the nucleophile needed to initiate hydrolysis.[4]
Core Preventative Workflow:
The following workflow provides a systematic approach to establishing and maintaining anhydrous conditions, which are crucial for success.
// Connections A -> B [label="Maintain Anhydrous State"]; B -> C [label="Introduce Solvent"]; C -> E; C -> D [style=dashed, label="Quality Control"]; E -> F [label="Prepare Nucleophile"]; F -> G [label="Initiate Reaction"]; G -> H [label="Track Progress"];
// Style nodes A [fillcolor="#FBBC05"]; C [fillcolor="#FBBC05"]; F [fillcolor="#FBBC05"]; G [fillcolor="#FBBC05"]; D [shape=ellipse, fillcolor="#FFFFFF", style=dashed]; H [shape=ellipse, fillcolor="#FFFFFF"]; } dot Caption: A systematic workflow for minimizing hydrolysis during sulfonylation reactions.
Detailed Protocols & Explanations:
1. Rigorous Drying of Glassware and Equipment:
-
Protocol: All glassware (flasks, dropping funnels, stir bars) must be oven-dried at a minimum of 120 °C for at least 4 hours (overnight is ideal) and assembled while still hot. The assembly should be done under a positive pressure of an inert gas (Nitrogen or Argon) to prevent atmospheric moisture from being drawn in as the glassware cools.[1]
-
Causality: Water molecules adhere strongly to glass surfaces (silanol groups). Simple air-drying is insufficient. Heat provides the energy to desorb this bound water, and cooling under an inert atmosphere ensures it is replaced by N₂ or Ar, not H₂O.
2. Use of Anhydrous Solvents:
-
Protocol: Use commercially available anhydrous solvents with specified low water content (e.g., <50 ppm, with some grades <10 ppm).[7][8][9] These are often packaged under an inert atmosphere with septa-sealed caps.[7][8] If using solvents from a still, ensure the drying agent is active and the solvent is freshly distilled. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile.[1]
-
Verification (Optional but Recommended): The water content of a solvent can be precisely measured using Karl Fischer titration, a method that selectively quantifies water.[10][11][12] This is the gold standard for ensuring your solvent meets the required dryness for sensitive reactions.
-
Causality: The solvent is the largest component by volume in the reaction. Any water present will be in vast excess compared to the limiting reagent, making solvent dryness the most critical parameter to control.
3. Selection of an Appropriate Base:
-
Protocol: A base is required to neutralize the HCl generated during the reaction.[1] A non-nucleophilic base is essential. These bases are sterically hindered, making them poor nucleophiles, so they will deprotonate the amine/alcohol and neutralize HCl without competing with the intended nucleophile by attacking the sulfonyl chloride.[13][14]
-
Causality: The mechanism of hydrolysis involves a nucleophilic attack on the sulfur atom. If a nucleophilic base (e.g., a small, unhindered amine) is used, it can also attack the sulfonyl chloride, leading to undesired byproducts and reduced yield.
| Base | pKa of Conjugate Acid | Structure | Suitability as Non-Nucleophilic Base |
| Pyridine | ~5.2 | Aromatic Heterocycle | Good: Moderately basic, non-nucleophilic due to aromaticity. Common choice.[1] |
| Triethylamine (TEA) | ~10.7 | Et₃N | Good: Common and effective. Sufficiently hindered for most applications.[1] |
| Diisopropylethylamine (DIPEA) | ~10.7 | (i-Pr)₂NEt | Excellent: Highly sterically hindered, making it an extremely poor nucleophile. Ideal for sensitive substrates.[14] |
| 4-Dimethylaminopyridine (DMAP) | ~9.7 | Me₂N-C₅H₄N | Poor (Use with Caution): Highly nucleophilic. It is a catalyst for acylation, not a simple acid scavenger for this reaction. Avoid as a primary base. |
4. Temperature Control and Order of Addition:
-
Protocol: The reaction should typically be started at a low temperature (0 °C) by cooling the flask in an ice bath.[1][2] Add the amine (or alcohol), solvent, and base to the flask first. Then, add the sulfonyl chloride dropwise as a solution in the anhydrous solvent or neat if it is a liquid.[1]
-
Causality: The reaction of sulfonyl chlorides is highly exothermic. Low temperature controls the reaction rate, minimizing side reactions. Adding the sulfonyl chloride last ensures that the base is present to immediately neutralize the generated HCl and that the nucleophile is ready to react, minimizing the sulfonyl chloride's contact time with any potential trace moisture before it can react as intended.
The Mechanism of Hydrolysis: A Visual Explanation
To fully appreciate the preventative strategies, it is crucial to understand the chemical mechanism of hydrolysis. The process is a nucleophilic attack on the electrophilic sulfur center.
// Reactants RSO2Cl [label=<
R-S-Cl ||O ||O
, fontcolor="#202124"];
H2O [label=
// Intermediate Intermediate [label=<
Tetrahedral Intermediate R-S--Cl |O |O+H2
, fontcolor="#202124"];
// Products RSO3H [label=<
R-S-OH ||O ||O
, fontcolor="#34A853", labeljust="l"]; HCl [label=, fontcolor="#EA4335"];
// Invisible nodes for layout {rank=same; RSO2Cl; H2O} {rank=same; RSO3H; HCl}
// Edges RSO2Cl -> Intermediate [label="Nucleophilic Attack", color="#4285F4"]; H2O -> Intermediate [style=invis]; Intermediate -> RSO3H [label="Collapse &\nCl⁻ Elimination", color="#EA4335"]; Intermediate -> HCl [style=invis];
} dot Caption: Water attacks the electrophilic sulfur, forming an unstable intermediate that collapses to sulfonic acid and HCl.
By diligently applying the principles of anhydrous chemistry outlined in this guide, you can effectively prevent the hydrolysis of sulfonyl chlorides, leading to higher yields, improved product purity, and more reliable and reproducible synthetic outcomes.
References
- HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Sulfonamide Formation Reactions. BenchChem Technical Support.
-
King, J. F., & Loosmore, S. M. (1990). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]
- MilliporeSigma. (n.d.). Safety First: Handling Sulfuryl Chloride in Industrial Settings. MilliporeSigma.
- SD Fine-Chem Limited. (n.d.). SULPHURYL CHLORIDE MSDS. SD Fine-Chem Limited.
- KANTO Chemical Co., Inc. (n.d.). Anhydrous solvents. KANTO.
- MilliporeSigma. (n.d.). Karl Fischer Titration Tips: Water Content Measurement. MilliporeSigma.
- BenchChem. (2025). Preventing decomposition of sulfonyl chloride during reaction. BenchChem Technical Support.
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Journal of the Chemical Society, Chemical Communications. Retrieved from [Link]
-
Scharlab S.L. (n.d.). Solvents, anhydrous for laboratory. Scharlab. Retrieved from [Link]
-
Mettler-Toledo. (n.d.). Water content in organic solvents. Mettler-Toledo. Retrieved from [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Sulfuryl chloride. Sciencemadness. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Wikipedia. Retrieved from [Link]
-
Scharlab S.L. (n.d.). Karl Fischer water content titration. Scharlab. Retrieved from [Link]
-
Ambler, J. et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Retrieved from [Link]
-
Grokipedia. (n.d.). Non-nucleophilic base. Grokipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Non-nucleophilic base. Wikipedia. Retrieved from [Link]
-
Bull, J. A. et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. Retrieved from [Link]
-
Ley, S. V. et al. (2019). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering. Retrieved from [Link]
-
Hoveyda, A. H. et al. (2021). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society. Retrieved from [Link]
-
May, S. A. et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. Retrieved from [Link]
-
All About Chemistry. (2020). Non-nucleophilic Base: Basic idea, Types (ionic and neutral) and Examples with Explanation. YouTube. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Non-nucleophilic bases – Knowledge and References. Taylor & Francis Online. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. nbinno.com [nbinno.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. kanto.co.jp [kanto.co.jp]
- 8. Anhydrous and Air-Sensitive Solvent | [Common Chemicals & Lab Tools][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 9. Anhydrous Solvents | [Synthesis & Materials][Common Chemicals & Lab Tools]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 10. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 11. mt.com [mt.com]
- 12. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene Solubility
Welcome to the technical support guide for managing the poor aqueous solubility of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene. This document is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting and practical guidance to overcome challenges encountered during experimentation. Our approach is rooted in explaining the fundamental principles behind each method, ensuring you can make informed decisions for your specific application.
Introduction: The Challenge of a Hydrophobic Sulfonylbenzene
This compound is a molecule characterized by a heavily substituted, hydrophobic dichlorobenzene ring. While the sulfonyl group imparts some polarity, the overall structure leads to low solubility in aqueous media[1]. This presents a significant hurdle for researchers, particularly in fields requiring the preparation of aqueous solutions for biological assays or chemical reactions. Direct dissolution in aqueous buffers often results in precipitation, leading to inaccurate concentration measurements and unreliable experimental outcomes.
This guide provides a systematic approach to effectively solubilize this compound, moving from simple, common techniques to more advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the best initial strategy for solubilizing this compound for an in vitro assay?
A1: Start with a concentrated stock solution in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO).
The Rationale: This is the most prevalent and straightforward method for handling hydrophobic compounds in a laboratory setting[2]. DMSO is a powerful aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds. By creating a highly concentrated stock (e.g., 10-50 mM), you can introduce the compound into your aqueous assay medium via a small-volume dilution, minimizing the final concentration of the organic solvent. It is crucial to keep the final DMSO concentration low, typically below 0.5%, as higher concentrations can induce artifacts or toxicity in many biological systems[2][3].
See Protocol 1 for a detailed step-by-step guide.
Q2: My compound precipitates when I dilute the DMSO stock into my aqueous buffer. What are my next steps?
A2: Precipitation upon dilution is a common issue indicating that the aqueous medium cannot accommodate the compound at the desired concentration. The next step is to employ a solubilization-enhancing excipient. The choice of excipient depends on your specific assay constraints and the required concentration.
Below is a troubleshooting workflow to guide your decision-making process.
Caption: Troubleshooting workflow for compound precipitation.
-
Option A: Co-solvents: These are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, making it more hospitable to hydrophobic molecules[4][5]. This is often the simplest next step. See the table below for common examples.
-
Option B: Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form microscopic aggregates called micelles. The hydrophobic core of these micelles can encapsulate insoluble compounds, allowing them to be dispersed in the aqueous medium[6]. Non-ionic surfactants are generally preferred for biological assays due to lower toxicity[7].
-
Option C: Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity[8]. They can form "inclusion complexes" by encapsulating the hydrophobic guest molecule (your compound), thereby increasing its apparent water solubility[9][10][11]. Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) offer significantly higher solubility and lower toxicity than the parent β-cyclodextrin[8]. See Protocol 3 for methodology.
| Strategy | Common Examples | Typical Final Concentration | Mechanism of Action | Key Consideration |
| Co-solvents | Ethanol, Propylene Glycol, PEG 400 | 1-10% (v/v) | Reduces solvent polarity[5][6]. | Can affect protein structure or enzyme activity at higher concentrations. |
| Surfactants | Polysorbate 20/80 (Tween®), Cremophor® EL | 0.1-2% (v/v) | Micellar encapsulation[12][7]. | Potential for cell membrane disruption or assay interference. Always run vehicle controls. |
| Cyclodextrins | HP-β-CD, SBE-β-CD | 1-5% (w/v) | Forms soluble inclusion complexes[8][9]. | Can sometimes extract cholesterol from cell membranes; requires optimization. |
Q3: Are there more advanced methods if these common approaches are not sufficient?
A3: Yes. If co-solvents, surfactants, or cyclodextrins fail to achieve the desired concentration or are incompatible with your experimental system, nanoformulation strategies can be explored.
The Rationale: Nanoparticle-based systems enhance solubility by either increasing the surface-area-to-volume ratio of the drug (nanocrystals) or by encapsulating the drug within a carrier system[13][14][15]. These techniques are more complex and are typically employed during later-stage formulation development but can be powerful problem-solvers.
-
Nanoprecipitation (Solvent Displacement): This involves dissolving the compound in an organic solvent and then adding this solution to an aqueous anti-solvent, causing the compound to precipitate as nanoparticles[14][16][17].
-
Solvent Evaporation: The compound is dissolved in a volatile organic solvent, which is then emulsified in an aqueous phase. The organic solvent is subsequently evaporated, leaving behind a nanoparticle suspension[14][17].
These methods often require specialized equipment and significant formulation expertise.
Q4: How stable is this compound in aqueous solution, and how should I store it?
A4: The stability is a significant concern due to the reactivity of the sulfonyl and chloroethyl groups. It is strongly recommended to prepare aqueous solutions fresh for each experiment.
The Rationale:
-
Hydrolysis of the Sulfonyl Group: Aryl sulfonyl derivatives can be susceptible to hydrolysis in aqueous media, especially under non-neutral pH conditions[18][19]. This reaction would cleave the sulfonyl group from the benzene ring, rendering the compound inactive for its intended purpose.
-
Reactivity of the 2-Chloroethyl Group: The 2-chloroethylsulfonyl moiety is a reactive functional group. The chlorine atom can be displaced by nucleophiles, including water (hydrolysis), which could alter the compound's structure and properties[20][21].
-
General Stability: Studies on related aromatic sulfonic acids have shown that their stability in aqueous matrices is dependent on both temperature and pH, with better stability observed at lower temperatures and acidic pH[22].
Best Practices:
-
Prepare Fresh: Always prepare the final aqueous working solution immediately before use from a stock solution.
-
Stock Solution Storage: Store the DMSO stock solution in small, tightly sealed aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to atmospheric moisture.
-
Conduct Stability Studies: If storage of the aqueous solution is unavoidable, perform a preliminary stability assessment. Prepare a batch of the solution, store it under the intended conditions, and analyze aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours) by HPLC to quantify the parent compound and detect any degradation products.
Detailed Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution and Dilution
-
Objective: To prepare a 20 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound (MW: 277.57 g/mol )
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
-
Procedure:
-
Weigh out 2.78 mg of the compound on an analytical balance.
-
Transfer the solid to a clean vial.
-
Add 500 µL of anhydrous DMSO to the vial.
-
Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Aliquot the stock solution into smaller volumes for single use to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light and moisture.
-
-
Dilution into Assay Medium:
-
To achieve a final concentration of 20 µM in your assay, perform a 1:1000 dilution.
-
For example, add 1 µL of the 20 mM DMSO stock to 999 µL of your pre-warmed aqueous assay buffer.
-
Immediately vortex the diluted solution to ensure rapid mixing and minimize localized high concentrations that can cause precipitation.
-
Crucial Control: Prepare a corresponding vehicle control by adding 1 µL of DMSO to 999 µL of the assay buffer.
-
Protocol 2: Screening Co-solvents for Improved Solubility
-
Objective: To determine if a co-solvent can prevent precipitation of the compound in the aqueous buffer.
-
Materials:
-
20 mM DMSO stock solution (from Protocol 1)
-
Aqueous assay buffer
-
Co-solvents: Polyethylene glycol 400 (PEG 400), Ethanol
-
-
Procedure:
-
Prepare assay buffers containing different final concentrations of a co-solvent. For example, prepare buffers with 2%, 5%, and 10% (v/v) PEG 400.
-
To a set of clear microcentrifuge tubes, add 999 µL of each co-solvent buffer (and a control buffer with no co-solvent).
-
Add 1 µL of the 20 mM DMSO stock to each tube to achieve a final compound concentration of 20 µM.
-
Vortex immediately.
-
Visually inspect for precipitation or turbidity against a dark background immediately and after 30 minutes of incubation at the assay temperature.
-
The lowest concentration of co-solvent that maintains a clear solution is the preferred choice.
-
Crucial Control: Test the effects of the chosen co-solvent concentration (without the compound) on your assay to ensure it does not cause interference.
-
Protocol 3: Utilizing Cyclodextrins for Solubilization
-
Objective: To prepare a solution of the compound using Hydroxypropyl-β-cyclodextrin (HP-β-CD) as a solubilizing agent.
-
Materials:
-
This compound
-
HP-β-CD
-
Aqueous buffer
-
-
Procedure (Kneading Method):
-
Prepare a stock solution of HP-β-CD (e.g., 20% w/v) in your aqueous buffer.
-
In a glass mortar, place a known amount of the compound.
-
Add a small amount of the HP-β-CD solution (e.g., in a 1:5 molar ratio of compound to cyclodextrin to start) and triturate (knead) the mixture with a pestle for 15-20 minutes to form a paste. This intimate mixing facilitates the inclusion of the compound into the cyclodextrin cavity.
-
Gradually add more of the HP-β-CD solution while continuing to mix until the desired final volume is reached.
-
Transfer the solution to a tube and centrifuge at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved material.
-
Carefully collect the supernatant. The concentration of the solubilized compound in the supernatant should be determined analytically (e.g., by HPLC-UV or LC-MS).
-
Crucial Control: The final formulation containing HP-β-CD must be tested as a vehicle control in your assay.
-
References
-
Vertex AI Search Result[8]
-
Vertex AI Search Result[13]
-
Vertex AI Search Result[9]
-
Vertex AI Search Result[4]
-
Vertex AI Search Result[14]
-
Vertex AI Search Result[16]
-
Vertex AI Search Result[17]
-
Vertex AI Search Result[5]
-
Vertex AI Search Result[10]
-
Vertex AI Search Result[23]
-
Vertex AI Search Result[11]
-
Vertex AI Search Result[15]
-
Vertex AI Search Result[22]
-
Vertex AI Search Result[18]
-
Vertex AI Search Result[3]
-
Vertex AI Search Result[24]
-
Vertex AI Search Result[25]
-
Vertex AI Search Result[26]
-
Vertex AI Search Result[27]
-
Vertex AI Search Result[2]
-
Vertex AI Search Result[28]
-
Vertex AI Search Result[6]
-
Vertex AI Search Result[29]
-
Vertex AI Search Result[20]
-
Vertex AI Search Result[7]
-
Vertex AI Search Result[30]
-
Vertex AI Search Result[12]
-
Vertex AI Search Result[31]
-
Vertex AI Search Result[1]
-
Vertex AI Search Result[19]
-
Vertex AI Search Result[32]
-
Vertex AI Search Result[33]
-
Vertex AI Search Result[34]
-
Vertex AI Search Result[35]
-
Vertex AI Search Result[36]
-
Vertex AI Search Result[37]
-
Vertex AI Search Result[21]
-
Vertex AI Search Result[38]
-
Vertex AI Search Result[39]
-
Vertex AI Search Result
-
Vertex AI Search Result[40]
-
Vertex AI Search Result[41]
-
Vertex AI Search Result[42]
-
Vertex AI Search Result[43]
Sources
- 1. CAS 16191-84-7: 1-Chloro-4-[(2-chloroethyl)sulfonyl]benzene [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 10. scielo.br [scielo.br]
- 11. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. specialtysurfactants.arkema.com [specialtysurfactants.arkema.com]
- 13. jocpr.com [jocpr.com]
- 14. worldscientific.com [worldscientific.com]
- 15. Determining drug release rates of hydrophobic compounds from nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. stanford.edu [stanford.edu]
- 17. worldscientific.com [worldscientific.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. cdnsciencepub.com [cdnsciencepub.com]
- 20. (Open Access) Hydrolysis of N-(2,2,2-trichloroethyl))arenesulfonamides (2000) | Igor B. Rozentsveig | 11 Citations [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. eijppr.com [eijppr.com]
- 24. A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs [pubs.sciepub.com]
- 25. researchgate.net [researchgate.net]
- 26. Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid [jove.com]
- 27. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thieme E-Books & E-Journals [thieme-connect.de]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. researchgate.net [researchgate.net]
- 33. greencosmetic.science [greencosmetic.science]
- 34. polygon.ch [polygon.ch]
- 35. joanmorais.com [joanmorais.com]
- 36. 2abiotech.net [2abiotech.net]
- 37. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 38. chemeo.com [chemeo.com]
- 39. chem.libretexts.org [chem.libretexts.org]
- 40. aablocks.com [aablocks.com]
- 41. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]
- 42. 2,4-DICHLORO-1-(CHLOROMETHYL)BENZENE | CAS 94-99-5 [matrix-fine-chemicals.com]
- 43. brinkerlab.unm.edu [brinkerlab.unm.edu]
Technical Support Center: Refining Purification Methods to Remove Unreacted Starting Materials
Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting assistance and frequently asked questions (FAQs) to address the common challenges encountered when removing unreacted starting materials from reaction mixtures. As your Senior Application Scientist, my goal is to provide not just procedural guidance, but also the underlying scientific principles to empower you to make informed decisions in your purification workflows.
A Foundational Approach to Purification Troubleshooting
Successful purification is both an art and a science. Before delving into method-specific issues, it's crucial to adopt a systematic approach to troubleshooting. The following workflow provides a logical framework for diagnosing and resolving purification challenges.
Caption: A systematic workflow for troubleshooting purification challenges.
Chromatography: The Workhorse of Purification
Chromatography is a powerful and versatile technique for separating components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[1] However, achieving optimal separation of unreacted starting materials from the desired product can be challenging.
Frequently Asked Questions (FAQs) - Chromatography
Q1: My product and starting material are co-eluting in normal-phase flash chromatography. How can I improve separation?
A1: Co-elution occurs when the affinities of your product and the starting material for the stationary phase are too similar. To improve separation, you need to alter the selectivity of your chromatographic system. Consider the following strategies:
-
Solvent System Modification: The choice of mobile phase is critical. Instead of simply increasing the polarity of a binary system (e.g., ethyl acetate in hexanes), try switching to a solvent with a different selectivity group. For instance, if you are using a hexane/ethyl acetate system, consider replacing ethyl acetate with dichloromethane or a mixture of dichloromethane and methanol. This changes the nature of the interactions between the analytes and the stationary phase.[2]
-
Stationary Phase Chemistry: If solvent optimization is insufficient, consider a different stationary phase. If you are using standard silica gel, an alternative like alumina or a bonded phase (e.g., diol, amino, or cyano) can offer different selectivities.
-
Orthogonal Chromatography: Employing a completely different chromatographic mode, such as reversed-phase chromatography, is a powerful strategy. In reversed-phase, the stationary phase is nonpolar (e.g., C18), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This "orthogonal" approach often provides a dramatically different elution order and can effectively separate compounds that are problematic in normal-phase.[2]
Q2: I'm observing significant peak tailing for my product. What is the cause and how can I fix it?
A2: Peak tailing is often indicative of undesirable interactions between the analyte and the stationary phase. In normal-phase chromatography with silica gel, basic compounds (like amines) can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
The Scientific Principle: The lone pair of electrons on a basic nitrogen atom can form a strong hydrogen bond with the acidic protons of the silanol groups (Si-OH) on the silica surface. This strong interaction slows down the elution of a portion of the analyte molecules, resulting in a "tail" on the peak.
-
The Solution: To mitigate this, add a small amount of a basic modifier to your mobile phase. Typically, 0.1-1% triethylamine (Et₃N) is sufficient to neutralize the acidic sites on the silica gel, preventing the strong interaction with your basic product and leading to more symmetrical peaks.
Q3: My compound is streaking on the TLC plate and the column. What's happening?
A3: Streaking is often a sign of poor solubility of the analyte in the mobile phase or overloading of the stationary phase.
-
Solubility Issues: If your compound is not fully dissolved in the mobile phase as it moves through the stationary phase, it can precipitate and then redissolve, leading to a continuous "streak" rather than a discrete band. To address this, you may need to choose a stronger mobile phase (i.e., one with higher polarity in normal-phase).
-
Overloading: Applying too much sample to your TLC plate or column can saturate the stationary phase, leading to band broadening and streaking. Try spotting less material on your TLC plate or loading a smaller amount onto your column.
Troubleshooting Guide: Flash Chromatography
| Problem | Possible Cause | Scientific Rationale & Solution |
| Poor Separation (Co-elution) | Insufficient difference in polarity between product and starting material. | The separation is based on the differential affinity of compounds for the stationary phase. If affinities are too similar, separation is poor. Solution: 1. Optimize the mobile phase by trying solvents from different selectivity groups. 2. Consider a different stationary phase (e.g., alumina, bonded silica). 3. Employ an orthogonal technique like reversed-phase chromatography.[2] |
| Product Elutes Too Quickly (Low k') | Mobile phase is too strong (too polar in normal-phase). | A strong mobile phase competes effectively with the analyte for binding sites on the stationary phase, leading to rapid elution and poor separation. Solution: Decrease the polarity of the mobile phase (e.g., reduce the percentage of ethyl acetate in hexanes). |
| Product Does Not Elute (High k') | Mobile phase is too weak (not polar enough in normal-phase). | A weak mobile phase does not effectively displace the analyte from the stationary phase, resulting in very long retention times or no elution. Solution: Increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). |
| Irreproducible Results | Inconsistent solvent composition or stationary phase activity. | The activity of silica gel can be affected by its water content. Variations in solvent quality or composition will alter the mobile phase strength. Solution: Use high-purity solvents and ensure consistent stationary phase from a reliable supplier. Consider pre-treating the silica gel to ensure consistent activity. |
Crystallization: The Art of Purification by Solidification
Crystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[3] The goal is to create a saturated solution of the impure compound at an elevated temperature and then allow it to cool, causing the desired compound to crystallize while the impurities, including unreacted starting materials, remain in the mother liquor.
Frequently Asked Questions (FAQs) - Crystallization
Q1: My compound is not crystallizing upon cooling. What should I do?
A1: The failure to crystallize is often due to either the solution not being supersaturated or the presence of inhibitors.
-
Thermodynamic Principle: Crystallization is a thermodynamically driven process where the system moves to a lower energy state by forming an ordered crystal lattice.[4][5] This requires the solution to be supersaturated, meaning it contains more dissolved solute than can be held at equilibrium at that temperature.
-
Troubleshooting Steps:
-
Induce Nucleation: Scratch the inside of the flask with a glass rod just below the surface of the solution. The small glass particles generated can act as nucleation sites.
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the solution. This provides a template for crystal growth.
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound and inducing supersaturation.
-
Add an Anti-Solvent: If your compound is soluble in one solvent and insoluble in another miscible solvent, you can slowly add the "anti-solvent" to the solution until it becomes slightly turbid. This reduces the overall solubility of your compound and can promote crystallization.
-
Q2: The recrystallized product is still impure. How can I improve the purity?
A2: Impurities can be trapped in the crystal lattice (occlusion) or adhere to the crystal surface.
-
Kinetic vs. Thermodynamic Control: Rapid crystallization often traps impurities (kinetic product), while slow, controlled cooling allows for the formation of a more ordered, pure crystal lattice (thermodynamic product).[4]
-
Improving Purity:
-
Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath. This favors the formation of larger, purer crystals.[6]
-
Thorough Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.
-
Second Recrystallization: If the product is still not pure, a second recrystallization may be necessary.
-
Troubleshooting Guide: Crystallization
| Problem | Possible Cause | Scientific Rationale & Solution |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated. | "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution cools too rapidly or is too concentrated. Solution: 1. Reheat the solution to dissolve the oil, add more solvent, and allow it to cool more slowly.[6] 2. Choose a solvent with a lower boiling point. |
| Low Recovery | Too much solvent was used; the compound has significant solubility in the cold solvent. | The amount of product recovered depends on the difference in its solubility at high and low temperatures. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor. Solution: 1. Before crystallization, determine the optimal solvent volume through small-scale solubility tests. 2. If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected.[6] |
| Colored Impurities in Crystals | Colored impurities are co-crystallizing with the product. | Some impurities may have similar solubility properties to the desired product. Solution: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities, which can then be removed by hot gravity filtration.[1] |
Liquid-Liquid Extraction: Separating by Solubility
Liquid-liquid extraction is a fundamental technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic phase.[7]
Frequently Asked Questions (FAQs) - Liquid-Liquid Extraction
Q1: An emulsion has formed between the aqueous and organic layers, and they won't separate. What can I do?
A1: Emulsions are stable dispersions of one liquid in another, often stabilized by surfactants or finely divided solids.[7] Vigorous shaking is a common cause.
-
Breaking Emulsions:
-
Patience: Allow the separatory funnel to stand undisturbed for some time.
-
Gentle Swirling: Gently swirl the funnel to encourage the layers to coalesce.
-
"Salting Out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which can help break the emulsion.[7]
-
Filtration: Filter the mixture through a plug of glass wool or Celite.
-
Centrifugation: If available, centrifuging the mixture is a very effective way to break an emulsion.[8]
-
Q2: I'm not sure which layer is the organic layer and which is the aqueous layer. How can I tell?
A2: The position of the layers is determined by their relative densities.
-
The "Drop Test": Add a few drops of water to the separatory funnel. If the drops mix with the top layer, the top layer is aqueous. If they pass through the top layer and mix with the bottom layer, the bottom layer is aqueous.
-
Solvent Densities: Be aware of the densities of the solvents you are using. Halogenated solvents like dichloromethane and chloroform are denser than water and will form the bottom layer. Most other common organic solvents (e.g., diethyl ether, ethyl acetate, hexanes) are less dense than water and will form the top layer. However, the concentration of dissolved solutes can alter the density of a layer.
Troubleshooting Guide: Liquid-Liquid Extraction
| Problem | Possible Cause | Scientific Rationale & Solution |
| Poor Recovery of Product | Incorrect pH of the aqueous layer for acidic or basic compounds; insufficient number of extractions. | For acidic or basic compounds, their solubility in the aqueous and organic layers is highly dependent on the pH of theaqueous phase. An acidic compound will be more soluble in the organic phase at low pH and in the aqueous phase at high pH (as its carboxylate salt). The opposite is true for basic compounds. Solution: 1. Adjust the pH of the aqueous layer to ensure your compound of interest is in its neutral form to maximize its solubility in the organic phase. 2. Perform multiple extractions with smaller volumes of solvent, as this is more efficient than a single extraction with a large volume. |
| Product is in the Wrong Layer | Misidentification of layers. | As discussed in the FAQ, it is crucial to correctly identify the aqueous and organic layers. Solution: Perform a "drop test" with water to definitively identify the layers. Always save all layers until you have successfully isolated your product. |
Distillation: Purification by Boiling Point Differences
Distillation separates components of a liquid mixture based on differences in their boiling points.[9] The component with the lower boiling point will vaporize first, and the vapor can then be condensed and collected.
Frequently Asked questions (FAQs) - Distillation
Q1: I am trying to separate two liquids with very close boiling points. Simple distillation is not working well. What should I do?
A1: For liquids with boiling points that differ by less than 25-30 °C, simple distillation is generally ineffective.
-
Raoult's Law and Fractional Distillation: According to Raoult's Law, the vapor above a liquid mixture is enriched in the more volatile component.[10][11] Fractional distillation utilizes a fractionating column to perform multiple successive distillations, allowing for a much more efficient separation of liquids with close boiling points. Each "theoretical plate" in the column represents a single simple distillation.
-
The Solution: Use a fractional distillation apparatus. The efficiency of the separation will depend on the length and packing material of the fractionating column.
Q2: My compound is decomposing at its atmospheric boiling point. How can I purify it by distillation?
A2: Many organic compounds are not stable at their atmospheric boiling points.
-
The Principle of Vacuum Distillation: The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. By reducing the external pressure using a vacuum, the boiling point of the liquid is lowered.
-
The Solution: Perform a vacuum distillation. This will allow you to distill your compound at a lower temperature, preventing thermal decomposition.[12]
Troubleshooting Guide: Distillation
| Problem | Possible Cause | Scientific Rationale & Solution |
| Bumping (violent boiling) | Uneven heating; lack of boiling chips or stir bar. | Bumping occurs when the liquid becomes superheated and then boils in a sudden, violent burst. Solution: Ensure even heating with a heating mantle and add boiling chips or a magnetic stir bar to the distilling flask to promote smooth boiling. |
| No Condensate Forming | Insufficient heating; condenser water is too warm. | The liquid must be heated to its boiling point to produce vapor, and the condenser must be cool enough to condense the vapor back to a liquid. Solution: 1. Increase the heating mantle temperature. 2. Ensure a steady flow of cold water through the condenser. |
| Flooding of the Fractionating Column | Heating rate is too high. | If the liquid is boiled too vigorously, the vapor flow up the column can prevent the condensed liquid from flowing back down, leading to "flooding." Solution: Reduce the heating rate to allow for proper equilibrium between the ascending vapor and descending liquid in the column. |
Data Tables for Practical Application
Table 1: Properties of Common Solvents for Chromatography and Extraction
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Polarity Index | Eluent Strength (ε°, Al₂O₃) | UV Cutoff (nm) |
| n-Hexane | C₆H₁₄ | 69 | 0.655 | 0.1 | 0.01 | 195 |
| Cyclohexane | C₆H₁₂ | 81 | 0.779 | 0.2 | 0.04 | 200 |
| Toluene | C₇H₈ | 111 | 0.867 | 2.4 | 0.29 | 284 |
| Dichloromethane | CH₂Cl₂ | 40 | 1.327 | 3.1 | 0.42 | 233 |
| Diethyl Ether | C₄H₁₀O | 35 | 0.713 | 2.8 | 0.38 | 215 |
| Ethyl Acetate | C₄H₈O₂ | 77 | 0.900 | 4.4 | 0.58 | 256 |
| Acetone | C₃H₆O | 56 | 0.791 | 5.1 | 0.56 | 330 |
| Acetonitrile | C₂H₃N | 82 | 0.786 | 5.8 | 0.65 | 190 |
| 2-Propanol | C₃H₈O | 82 | 0.785 | 3.9 | 0.82 | 210 |
| Ethanol | C₂H₆O | 78 | 0.794 | 4.3 | 0.88 | 210 |
| Methanol | CH₄O | 65 | 0.791 | 5.1 | 0.95 | 205 |
| Water | H₂O | 100 | 1.000 | 10.2 | high | 190 |
Data compiled from various sources.[2][10][13][14][15][16][17]
References
-
IUPAC. Terminology of Separation Methods. Pure and Applied Chemistry. 2018; 90(1): 181-231. [Link]
-
Maryutina, T., et al. Terminology of separation methods (IUPAC Recommendations 2017). Pure and Applied Chemistry. 2018; 90(1): 181-231. [Link]
-
Maryutina, T. A., et al. (2017). Terminology of separation methods (IUPAC Recommendations 2017). ResearchGate. [Link]
-
Common Organic Solvents: Table of Properties. Scribd. [Link]
-
Common Solvents Used in Organic Chemistry: Table of Properties. Organic Chemistry. 2020. [Link]
-
Troubleshooting. Chemistry LibreTexts. 2022. [Link]
-
Dolan, J. W. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International. [Link]
-
Galkin, A. A., & Zaitsev, V. D. Thermodynamics and crystallization kinetics. Institut Magdeburg. [Link]
-
Raoult's Law Definition. Fiveable. [Link]
-
Solvent selection in liquid chromatography. Molnar Institute. [Link]
-
Crystallization. Wikipedia. [Link]
-
HPLC Solvent Properties Solvent Miscibility Table. Scribd. [Link]
-
The Purification of Organic Compound: Techniques and Applications. Reachem. 2024. [Link]
-
Advice for Crystallization. Universität Potsdam. [Link]
-
Purification Methods of Organic Compounds. Research and Reviews: Journal of Chemistry. 2021. [Link]
-
Raoult's law. Wikipedia. [Link]
-
Tips & Tricks: Emulsions. University of Rochester. [Link]
-
Principles of chromatography. Khan Academy. [Link]
-
Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. American Chemical Society. [Link]
-
Agrahari, V., & Singh, A. K. (2014). Common HPLC solvents and their important properties. ResearchGate. [Link]
-
Separation of a Close-Boiling 1,2-Propanediol and Ethylene Glycol Mixture Using Pressure-Related Distillation. ResearchGate. [Link]
-
HPLC Solvent Properties. CHIRALIZER™ SERVICES, LLC. [Link]
-
Sources. The IUPAC Compendium of Chemical Terminology. [Link]
-
Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. National Institutes of Health. [Link]
-
Impurity Profiling: A Case Study of Ezetimibe. ResearchGate. 2025. [Link]
-
Guide for crystallization. University of Geneva. [Link]
-
Solvent selection in liquid chromatography. Molnar Institute. [Link]
-
Design of extractive distillation for the separation of close-boiling mixtures: Solvent selection and column optimization. ResearchGate. 2025. [Link]
-
Impurity Profiling And Degradation Study: A Review. IJRAR.org. [Link]
-
The Principles and Operating Parameters of Fractional Distillation. Maratek. 2023. [Link]
-
Recent trends in the impurity profile of pharmaceuticals. National Institutes of Health. [Link]
-
Case Study: Advanced Water Purification Solutions for Biopharmaceutical Manufacturing. MECO. 2025. [Link]
-
Modern Separation Techniques for the Efficient Workup in Organic Synthesis. ResearchGate. 2025. [Link]
-
Impurity Profiling and its Significance Active Pharmaceutical Ingredients. PharmaTutor. [Link]
-
Impurity Profiling: A Review. Asian Journal of Pharmaceutical Research and Development. 2022. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. 2023. [Link]
-
What is Flash Chromatography and its Applications in Hemp Industry. extraktLAB. [Link]
-
Crystal Growing Tips. University of Florida. 2015. [Link]
-
Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. AZoM. 2018. [Link]
-
Five Critical Factors to Vapor-Liquid Equilibrium During Distillation. EPIC Systems Group. [Link]
-
How to Purify by Distillation. University of Rochester. [Link]
-
Flash Chromatography Explained: A Comprehensive Guide. Chrom Tech, Inc.. 2024. [Link]
-
How to Use Flash Column Chromatography for Rapid Purification — Best Practices and Yield Benchmarks. Patsnap Eureka. 2025. [Link]
-
Flash Chromatography: Area & Applications. PharmaTutor. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chiralizer.com [chiralizer.com]
- 3. In-Line Purification: A Key Component to Facilitate Drug Synthesis and Process Development in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Tips for Troubleshooting Liquid–Liquid Extraction [kjhil.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. azom.com [azom.com]
- 9. rroij.com [rroij.com]
- 10. COMMON SOLVENT PROPERTIES [macro.lsu.edu]
- 11. (PDF) Terminology of Separation Methods (IUPAC [research.amanote.com]
- 12. maratek.com [maratek.com]
- 13. scribd.com [scribd.com]
- 14. organicchemistrydata.org [organicchemistrydata.org]
- 15. www1.chem.umn.edu [www1.chem.umn.edu]
- 16. tcichemicals.com [tcichemicals.com]
- 17. scribd.com [scribd.com]
Technical Support Center: Navigating Regioselectivity in the Functionalization of 2,4-Dichlorobenzene
Welcome to the technical support hub for the regioselective functionalization of 2,4-dichlorobenzene. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of selectively modifying this versatile chemical scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered in controlling reaction outcomes at the C1, C2, C4, and C5 positions of the 2,4-dichlorobenzene ring.
Introduction: The Challenge of Regioselectivity with 2,4-Dichlorobenzene
2,4-Dichlorobenzene presents a unique challenge in synthetic chemistry. The two chlorine atoms, with their distinct electronic and steric environments, often lead to mixtures of regioisomers in functionalization reactions. The chlorine at the C2 position is ortho to a chlorine and meta to the other, while the C4 chlorine is para to one and meta to the other. This electronic disparity, coupled with potential steric hindrance, dictates the preferred site of reaction. This guide provides practical, field-tested advice to help you control this selectivity.
Part 1: Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, providing potential causes and actionable solutions.
Guide 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
Question 1: My Suzuki-Miyaura coupling on 2,4-dichlorobenzene is yielding a mixture of the C2 and C4 substituted products. How can I favor substitution at the C4 position?
Answer: Achieving high regioselectivity in cross-coupling reactions with 2,4-dichlorobenzene is a common hurdle. The relative reactivity of the C-Cl bonds is influenced by a combination of electronic effects and the catalytic system. Generally, the C4 position is more activated towards oxidative addition due to the cumulative electron-withdrawing effects of the chlorine atoms. However, obtaining exclusive selectivity requires careful optimization.
Potential Causes & Solutions:
-
Inappropriate Ligand Choice: The ligand is a primary determinant of regioselectivity in cross-coupling reactions. Standard phosphine ligands may not provide sufficient steric or electronic differentiation between the two C-Cl bonds.
-
Solution: For enhanced C4 selectivity, consider employing sterically hindered N-heterocyclic carbene (NHC) ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) or SIPr (1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene). These bulky ligands can favor reaction at the less sterically hindered C4 position. A systematic ligand screening is highly recommended.
-
-
Suboptimal Reaction Conditions: The choice of base and solvent can significantly influence the catalytic cycle and, consequently, the regioselectivity.
-
Solution: Screen a variety of base and solvent combinations. For Suzuki-Miyaura couplings, systems such as aqueous potassium carbonate (K₂CO₃) in 1,4-dioxane or cesium carbonate (Cs₂CO₃) in DMF can be effective.[1] The use of ligand-free "Jeffery" conditions has also been reported to dramatically enhance C4 selectivity in some dihalopyridine systems, which can be analogous.
-
-
Reaction Temperature: Higher temperatures can sometimes lead to a loss of selectivity by providing enough energy to overcome the activation barrier for the less favored C2 substitution.
-
Solution: Attempt the reaction at a lower temperature for a longer duration. Room temperature reactions with a highly active catalyst system can sometimes provide improved selectivity.
-
Question 2: I want to achieve selective Buchwald-Hartwig amination at the C2 position of 2,4-dichlorobenzene, but the reaction preferentially occurs at C4. What strategies can I employ?
Answer: While the C4 position is generally more reactive, C2-selective amination can be achieved by carefully tuning the catalytic system to favor the more sterically hindered position. This often involves the use of specific ligands that can override the inherent electronic preference.
Potential Causes & Solutions:
-
Ligand-Controlled Selectivity: Your current ligand may not be suitable for directing the reaction to the C2 position.
-
Solution: For C2-selective amination, consider ligands such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).[1] The specific bite angle and steric profile of such ligands can create a catalytic pocket that favors oxidative addition at the C2-Cl bond. In analogous dihaloheteroarene systems, the choice of ligand has been shown to completely switch the site of reaction.[1]
-
-
Catalyst Pre-activation: Inefficient catalyst activation can lead to lower reactivity and selectivity.
-
Solution: Ensure your palladium precatalyst is properly activated. Using a well-defined precatalyst can lead to more reproducible results.
-
Guide 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: My SNAr reaction on 2,4-dichlorobenzene with an amine nucleophile is very slow and gives a low yield of the 4-substituted product. How can I improve the reaction efficiency?
Answer: Nucleophilic aromatic substitution on 2,4-dichlorobenzene is challenging due to the relatively low activation of the ring towards nucleophilic attack compared to rings bearing strongly electron-withdrawing groups like nitro groups.[2] The reaction generally favors substitution at the C4 position, which is para to one chlorine and ortho to the other, thus being more electronically activated.[2]
Potential Causes & Solutions:
-
Insufficient Activation: The electron-withdrawing ability of the two chlorine atoms may not be sufficient to facilitate the reaction under your current conditions.
-
Solution: Forcing conditions are often necessary. This includes using high temperatures (often >100 °C), strong nucleophiles (e.g., alkoxides, thiolates), and polar aprotic solvents like DMF or DMSO.[1]
-
-
Steric Hindrance: If your nucleophile is bulky, it may struggle to approach the aromatic ring, especially at the more hindered C2 position.
-
Solution: If possible, use a less sterically hindered nucleophile. Alternatively, increasing the reaction temperature can provide the necessary kinetic energy to overcome steric repulsion.[3]
-
-
Inadequate Base: For amine nucleophiles, a suitable base is required to neutralize the HCl generated during the reaction.
-
Solution: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). In some cases, using an excess of the amine nucleophile can also serve as the base.
-
Guide 3: Directed ortho-Metalation (DoM)
Question 4: I am trying to perform a directed ortho-metalation on a 2,4-dichloro-substituted aromatic ring containing a directing group, but I am getting a complex mixture of products.
Answer: Directed ortho-metalation (DoM) is a powerful tool for regioselective functionalization, where a directing metalation group (DMG) guides a strong base to deprotonate an adjacent C-H bond.[4][5][6] However, the success of this reaction is highly dependent on the choice of base, solvent, temperature, and the nature of the electrophile.
Potential Causes & Solutions:
-
Incorrect Base or Reaction Temperature: The choice of organolithium base and the reaction temperature are critical.
-
Solution: The reaction must be performed and maintained at a low temperature, typically -78 °C, throughout the deprotonation and subsequent electrophilic quench.[1] Common bases include n-BuLi, s-BuLi, or t-BuLi. The addition of a ligand like TMEDA (tetramethylethylenediamine) can break up organolithium aggregates and increase reactivity.[4]
-
-
Competition from Halogen-Metal Exchange: Aryl halides can undergo halogen-metal exchange with organolithium reagents, which can compete with the desired deprotonation.
-
Solution: Halogen-metal exchange is generally faster for bromine and iodine than for chlorine.[7] However, it can still occur with chloroarenes, especially at higher temperatures. Maintaining a low temperature (-78 °C) is crucial to favor the kinetically controlled deprotonation.
-
-
Slow Electrophile Quench: A delay between the formation of the lithiated species and the addition of the electrophile can lead to decomposition or side reactions.
-
Solution: Add the electrophile to the reaction mixture while maintaining the low temperature. Ensure the electrophile is reactive enough to quench the aryllithium species efficiently.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general order of reactivity for the two chlorine atoms in 2,4-dichlorobenzene in Pd-catalyzed cross-coupling reactions?
A1: Generally, the C-Cl bond at the C4 position is more reactive towards oxidative addition in Pd-catalyzed cross-coupling reactions. This is due to a combination of electronic factors, where the C4 position is activated by being para to one chlorine and ortho to the other, and steric factors, as it is less hindered than the C2 position. However, this inherent selectivity can be overridden by the choice of ligand and reaction conditions.[1]
Q2: Can I achieve functionalization at the C5 position of 2,4-dichlorobenzene?
A2: Direct functionalization at the C5 position is challenging as it is a C-H bond that is not significantly activated. However, it can be achieved through a multi-step sequence. For example, one could introduce a directing group at a position that would favor metalation at C5. Alternatively, a sequence involving functionalization at one of the chloro-positions followed by a subsequent transformation might be a viable strategy.
Q3: Are there any safety concerns when working with 2,4-dichlorobenzene and the reagents mentioned?
A3: Yes. 2,4-Dichlorobenzene is a hazardous substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Organolithium reagents like n-BuLi are pyrophoric and react violently with water. All reactions involving these reagents should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and proper quenching procedures. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Part 3: Experimental Protocols & Visualizations
Protocol 1: C4-Selective Suzuki-Miyaura Coupling of 2,4-Dichlorobenzene
This protocol is a general guideline for achieving C4 selectivity using a sterically hindered NHC ligand.
Reagent Preparation:
-
To a dry Schlenk flask under an inert atmosphere, add 2,4-dichlorobenzene (1.0 equiv), the desired arylboronic acid (1.2 equiv), a palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and a sterically hindered NHC ligand (e.g., IPr, 4 mol%).
-
Add a suitable base (e.g., K₂CO₃, 2.0 equiv).
-
Add the anhydrous solvent (e.g., 1,4-dioxane).
Reaction Execution:
-
Degas the reaction mixture by bubbling argon through the solution for 15 minutes or by using freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(OAc)₂ / PPh₃ | Pd(PPh₃)₄ | Pd₂(dba)₃ / IPr |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ |
| Solvent | Dioxane/H₂O | Toluene | DMF |
| Temperature | 100 °C | 90 °C | 80 °C |
| Typical C4:C2 Ratio | Low to Moderate | Moderate | High |
Table 1: Example Conditions for Suzuki-Miyaura Coupling Optimization
Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 2: ortho-Lithiation of a 2,4-Dichlorobenzene Derivative
This protocol describes the ortho-lithiation of a 2,4-dichlorobenzene derivative bearing a directing metalation group (DMG), such as an amide.
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a thermometer, argon inlet, and dropping funnel, add the 2,4-dichloro-substituted substrate with a DMG (1.0 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
Lithiation and Quench:
-
Slowly add n-butyllithium (1.1 equiv) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete formation of the lithiated intermediate.
-
Add the desired electrophile (1.2 equiv) to the reaction mixture, ensuring the temperature remains at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
Work-up:
-
Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Caption: Workflow for directed ortho-metalation (DoM).
References
- Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. (2022). Journal of the American Chemical Society.
- impact of steric hindrance on 2,4-Dichlorobenzenesulfonyl chloride reactivity. (2025). Benchchem.
- Directed Metalation: A Survival Guide. Baran Lab, Scripps Research.
-
Directed ortho Metalation (DOM). Organic Chemistry Portal. [Link]
-
Directed ortho metalation. Wikipedia. [Link]
- Directed (ortho)
-
Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]
- Technical Support Center: Controlling Regioselectivity in Dichloropyridine Reactions. (2025). Benchchem.
Sources
Validation & Comparative
A Comparative Guide to the Reactivity of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene and Other Sulfonyl Halides
For researchers, scientists, and professionals in drug development, the selection of the appropriate sulfonylating agent is a critical decision that can significantly impact the efficiency and outcome of a synthetic route. This guide provides an in-depth technical comparison of the reactivity of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene with other commonly employed sulfonyl halides. By elucidating the underlying mechanistic principles and providing supporting data, this document aims to empower chemists to make informed decisions in their synthetic endeavors.
Introduction to Sulfonyl Halides: Versatile Reagents in Organic Synthesis
Sulfonyl halides, with the general formula RSO₂X, are a cornerstone class of reagents in organic chemistry, primarily utilized for the formation of sulfonamides and sulfonate esters.[1] The high electrophilicity of the sulfur atom, a consequence of the two electron-withdrawing oxygen atoms and the halogen, renders them susceptible to attack by a wide range of nucleophiles.[2] The stability of sulfonyl halides generally follows the trend of fluorides > chlorides > bromides > iodides.[1] While sulfonyl fluorides are noted for their increased stability and selective reactivity, sulfonyl chlorides are more commonly employed due to their balance of reactivity and accessibility.[3][4]
The reactivity of aromatic sulfonyl chlorides is profoundly influenced by the nature of the substituents on the benzene ring. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, leading to faster reaction rates, whereas electron-donating groups have the opposite effect.[5] This relationship can be quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and substituent constants.[6]
A Unique Player: this compound
This compound is a bifunctional molecule possessing both an aromatic sulfonyl chloride moiety and a primary alkyl chloride.[7] This dual functionality sets it apart from simple aromatic or aliphatic sulfonyl halides, offering a more complex and potentially versatile reactivity profile.
The key structural features influencing its reactivity are:
-
Electron-Withdrawing Chloro Substituents: The two chlorine atoms on the benzene ring increase the electrophilicity of the sulfonyl sulfur, making it more reactive towards nucleophiles compared to unsubstituted benzenesulfonyl chloride.[5][8]
-
The 2-Chloroethyl Group: This side chain introduces a second electrophilic center at the carbon bearing the chlorine atom. More importantly, the presence of a β-hydrogen allows for a competing elimination reaction under basic conditions to form a highly reactive vinyl sulfone intermediate.[9][10]
This potential for dual reactivity—nucleophilic attack at the sulfonyl group versus elimination to form a vinyl sulfone—is the central theme of this comparative guide.
Comparative Reactivity Analysis
To understand the unique reactivity of this compound, it is instructive to compare it with other standard sulfonyl halides under various reaction conditions.
Reactivity with Nucleophiles at the Sulfonyl Center
The reaction of sulfonyl chlorides with nucleophiles such as amines and alcohols is a fundamental transformation in organic synthesis.[1] The rate of this reaction is dependent on both the electrophilicity of the sulfonyl halide and the nucleophilicity of the attacking species.
Table 1: Comparative Reactivity of Selected Sulfonyl Chlorides with Aniline
| Sulfonyl Chloride | Relative Rate Constant (k_rel) | Key Structural Feature Influencing Reactivity |
| Benzenesulfonyl Chloride | 1.00 | Baseline aromatic sulfonyl chloride |
| p-Toluenesulfonyl Chloride | 0.32 | Electron-donating methyl group |
| p-Nitrobenzenesulfonyl Chloride | 36.3 | Strongly electron-withdrawing nitro group |
| This compound | Est. > 1 | Two electron-withdrawing chloro groups |
Note: The relative rate for this compound is an estimation based on the known effects of chloro substituents. Actual kinetic data would need to be determined experimentally.
The electron-withdrawing nature of the two chlorine atoms in this compound is expected to result in a faster rate of sulfonylation compared to benzenesulfonyl chloride and p-toluenesulfonyl chloride.[5] However, its reactivity is likely to be less than that of p-nitrobenzenesulfonyl chloride due to the stronger electron-withdrawing capacity of the nitro group.
The Competing Elimination Pathway: Formation of a Vinyl Sulfone
A key distinguishing feature of this compound is its propensity to undergo β-elimination in the presence of a base to form 2,4-dichloro-1-(ethenylsulfonyl)benzene (a vinyl sulfone).[9] Vinyl sulfones are powerful Michael acceptors and versatile building blocks in their own right.[11][12]
This elimination pathway is not available to standard aromatic sulfonyl chlorides like benzenesulfonyl chloride or p-toluenesulfonyl chloride, nor to simple aliphatic sulfonyl chlorides like methanesulfonyl chloride under typical sulfonylation conditions.
Caption: Competing reaction pathways for this compound.
This dual reactivity allows for a "one-pot" synthesis of Michael adducts. For instance, reaction with a nucleophile in the presence of a base can first generate the vinyl sulfone in situ, which is then trapped by the nucleophile.
Experimental Protocol: Comparative Kinetic Analysis of Sulfonylation Reactions
The following protocol outlines a method for comparing the reaction rates of different sulfonyl chlorides with a model nucleophile, aniline, using UV-Vis spectrophotometry.
Materials and Reagents
-
This compound
-
Benzenesulfonyl chloride
-
p-Toluenesulfonyl chloride
-
p-Nitrobenzenesulfonyl chloride
-
Aniline
-
Methanol (spectroscopic grade)
-
UV-Vis Spectrophotometer
-
Thermostatted cuvette holder
Procedure
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each sulfonyl chloride in methanol.
-
Prepare a 1 M stock solution of aniline in methanol.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cell holder to 25.0 ± 0.1 °C.
-
In a quartz cuvette, pipette 2.95 mL of methanol and 0.025 mL of the 1 M aniline stock solution.
-
Initiate the reaction by adding 0.025 mL of a 0.1 M sulfonyl chloride stock solution and mix rapidly.
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength (e.g., the λ_max of the sulfonamide product) over time.
-
Record data for at least 3 half-lives.
-
-
Data Analysis:
-
The reaction is expected to follow pseudo-first-order kinetics due to the large excess of aniline.
-
Plot ln(A_∞ - A_t) versus time, where A_∞ is the final absorbance and A_t is the absorbance at time t.
-
The slope of the resulting line will be -k_obs.
-
The second-order rate constant (k₂) can be calculated using the equation: k₂ = k_obs / [Aniline].
-
Compare the k₂ values for each sulfonyl chloride.
-
Caption: Workflow for the comparative kinetic analysis of sulfonyl chlorides.
Conclusion: A Strategic Choice for Complex Syntheses
This compound presents a unique reactivity profile that distinguishes it from more conventional sulfonyl halides. While its reactivity at the sulfonyl center is enhanced by the presence of two electron-withdrawing chloro groups, its defining characteristic is the ability to undergo a competing β-elimination to form a highly reactive vinyl sulfone intermediate. This dual nature can be strategically exploited in organic synthesis to construct complex molecules in a streamlined fashion. For researchers in drug development, the vinyl sulfone moiety is of particular interest as it can act as a covalent warhead, forming irreversible bonds with biological targets.[11] Understanding the comparative reactivity of this and other sulfonyl halides is therefore paramount for the rational design of novel synthetic methodologies and the efficient construction of new chemical entities.
References
- BenchChem. (n.d.). A Comparative Guide to the Kinetics of Sulfonylation Reactions with a Focus on Different Sulfonyl Chlorides.
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450–1454. Retrieved from [Link]
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. J. Org. Chem. USSR (Engl. Transl.); (United States), 24:4. Retrieved from [Link]
-
Kovács, T., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1362. Retrieved from [Link]
-
Hall, H. K. (1956). Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides. Journal of the American Chemical Society, 78(7), 1450-1454. Retrieved from [Link]
-
Tong, J., et al. (2023). Advances in Vinyl Sulfone Catalyzed Synthesis: Methods, Mechanisms and Perspectives. Chinese Journal of Organic Chemistry. Retrieved from [Link]
-
Fang, Y., Luo, Z., & Xu, X. (2016). Recent advances in the synthesis of vinyl sulfones. RSC Advances, 6(63), 58431-58444. Retrieved from [Link]
-
Wikipedia. (n.d.). Vinyl sulfone dyes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). An Economical and Convenient Synthesis of Vinyl Sulfones. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed reaction pathway for the synthesis of vinyl sulfones. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Kovács, T., et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1362. Retrieved from [Link]
- BenchChem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
EPFL Graph Search. (n.d.). Sulfonyl halide. Retrieved from [Link]
-
Sun, S., & Xu, J. (2022). Reactions of Sulfonyl Chlorides and Unsaturated Compounds. Progress in Chemistry, 34(6), 1275-1289. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of sulfonyl halides. Retrieved from [Link]
-
Shevchuk, O. I., et al. (2023). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Retrieved from [Link]
-
Grygorenko, O. (n.d.). Chemoselective Reactions of Functionalized Sulfonyl Halides. Retrieved from [Link]
-
Al-Masum, M., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1778. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Retrieved from [Link]
Sources
- 1. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]
- 7. This compound | 175203-30-2 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Vinyl sulfone dyes - Wikipedia [en.wikipedia.org]
- 10. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthetic Validation of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
This compound is a key intermediate in the synthesis of various high-value organic compounds. Its bifunctional nature, possessing both a reactive sulfonyl chloride precursor and a chloroethyl group, makes it a versatile building block for the introduction of the 2,4-dichlorophenylsulfonyl moiety into larger molecules. This structural motif is of significant interest in medicinal chemistry and materials science. The validation of an efficient and scalable synthetic route is therefore of paramount importance.
This guide will compare two plausible synthetic pathways to this target molecule, providing a detailed analysis of their respective strengths and weaknesses, supported by established reaction mechanisms and experimental data from analogous transformations.
Part 1: Primary Synthetic Route: Free-Radical Addition of 2,4-Dichlorobenzenesulfonyl Chloride to Ethylene
The most direct and industrially scalable approach to this compound is the free-radical addition of 2,4-dichlorobenzenesulfonyl chloride to ethylene gas. This method is predicated on the well-established reactivity of sulfonyl chlorides in the presence of radical initiators.
Causality Behind Experimental Choices
The choice of a free-radical pathway is dictated by the desire for a direct and atom-economical addition across the ethylene double bond. The initiation of the reaction can be achieved either thermally with a suitable radical initiator, such as AIBN (azobisisobutyronitrile) or benzoyl peroxide, or photochemically. For industrial-scale synthesis, thermal initiation is often preferred for its practicality and better control over the reaction rate. The use of a copper(II) salt as a catalyst is also a viable option, as it can facilitate the formation of the sulfonyl radical.
Proposed Experimental Protocol
Reaction Scheme:
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Ethylene gas (excess)
-
Azobisisobutyronitrile (AIBN) (0.05 eq)
-
Anhydrous toluene or another suitable high-boiling inert solvent
Procedure:
-
A high-pressure stainless-steel reactor is charged with 2,4-dichlorobenzenesulfonyl chloride and AIBN dissolved in anhydrous toluene.
-
The reactor is sealed and purged with nitrogen gas to remove any oxygen, which can interfere with the radical chain reaction.
-
Ethylene gas is introduced into the reactor to the desired pressure (e.g., 50-100 atm).
-
The reaction mixture is heated to 80-90 °C with vigorous stirring to initiate the decomposition of AIBN and start the radical chain reaction.
-
The reaction is monitored by GC-MS by taking aliquots at regular intervals to check for the consumption of the starting material and the formation of the product.
-
Upon completion, the reactor is cooled to room temperature, and the excess ethylene is carefully vented.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation: Expected Performance Metrics
| Metric | Primary Route (Free-Radical Addition) |
| Yield | Moderate to High (estimated 60-80%) |
| Purity | Good to Excellent (after purification) |
| Scalability | Excellent |
| Safety | Requires high-pressure equipment and handling of gaseous ethylene. |
| Cost | Potentially low due to inexpensive starting materials. |
Trustworthiness: A Self-Validating System
The progress of this reaction can be reliably monitored by techniques such as GC-MS and ¹H NMR spectroscopy. The disappearance of the 2,4-dichlorobenzenesulfonyl chloride peak and the appearance of a new set of signals corresponding to the this compound product would validate the success of the synthesis. Further confirmation can be obtained by ¹³C NMR and mass spectrometry of the purified product.
Visualization of the Workflow
Caption: Workflow for the free-radical addition route.
Part 2: Alternative Synthetic Route: Two-Step Synthesis via Sodium 2,4-Dichlorobenzenesulfinate
An alternative approach involves a two-step process starting from 2,4-dichlorobenzenesulfonyl chloride. This method avoids the use of high-pressure ethylene gas, which may be advantageous for laboratories not equipped for such reactions.
Causality Behind Experimental Choices
This route is designed to circumvent the challenges associated with handling gaseous ethylene under high pressure. The first step involves the reduction of the sulfonyl chloride to the corresponding sodium sulfinate salt. This is a standard transformation, often achieved with reducing agents like sodium sulfite. The second step is a nucleophilic substitution reaction where the sulfinate anion displaces a halide from a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane, to form the desired product. This pathway offers greater control over stoichiometry and can be performed using standard laboratory glassware.
Proposed Experimental Protocol
Step 1: Synthesis of Sodium 2,4-Dichlorobenzenesulfinate
Reaction Scheme:
Materials:
-
2,4-Dichlorobenzenesulfonyl chloride (1.0 eq)
-
Sodium sulfite (1.2 eq)
-
Ethanol
-
Water
Procedure:
-
2,4-Dichlorobenzenesulfonyl chloride is dissolved in ethanol.
-
A solution of sodium sulfite in water is added dropwise to the stirred solution of the sulfonyl chloride.
-
The reaction mixture is heated to reflux for 2-3 hours.
-
The reaction is monitored by TLC for the disappearance of the starting material.
-
After cooling, the precipitated sodium 2,4-dichlorobenzenesulfinate is collected by filtration, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of this compound
Reaction Scheme:
Materials:
-
Sodium 2,4-dichlorobenzenesulfinate (1.0 eq)
-
1-Bromo-2-chloroethane (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Sodium 2,4-dichlorobenzenesulfinate is suspended in anhydrous DMF.
-
1-Bromo-2-chloroethane is added to the suspension.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-6 hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into ice-water.
-
The product is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Data Presentation: Expected Performance Metrics
| Metric | Alternative Route (Two-Step Synthesis) |
| Yield | Moderate (estimated 50-70% over two steps) |
| Purity | High (after chromatographic purification) |
| Scalability | Good |
| Safety | Avoids high-pressure gas; uses a toxic solvent (DMF). |
| Cost | Potentially higher due to an additional step and the use of a more expensive C2 electrophile and solvent. |
Trustworthiness: A Self-Validating System
Each step of this synthesis can be independently validated. The formation of the sodium sulfinate can be confirmed by the disappearance of the sulfonyl chloride in the first step (monitored by TLC or LC-MS) and by the characterization of the salt (e.g., by IR spectroscopy). The second step can be monitored by the appearance of the product spot on a TLC plate and the disappearance of the sulfinate. The final product's identity and purity can be confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of the Workflow
Caption: Workflow for the two-step alternative route.
Part 3: Comparative Analysis and Conclusion
| Feature | Primary Route: Free-Radical Addition | Alternative Route: Two-Step Synthesis |
| Efficiency | More direct (one step). | Less direct (two steps). |
| Scalability | Highly scalable for industrial production. | Scalable, but may be less efficient for very large quantities. |
| Safety | Requires specialized high-pressure equipment. | Avoids high-pressure gas but uses a toxic solvent (DMF). |
| Cost-Effectiveness | Likely more cost-effective due to fewer steps and cheaper reagents. | Likely less cost-effective due to an additional step and more expensive reagents. |
| Versatility | Specific for the addition to ethylene. | Potentially more versatile for introducing other alkyl groups by using different electrophiles. |
The Primary Route involving the free-radical addition of 2,4-dichlorobenzenesulfonyl chloride to ethylene is the more promising method for the large-scale, industrial synthesis of this compound. Its directness and the use of inexpensive starting materials make it an economically attractive option. However, the requirement for high-pressure equipment necessitates a specialized manufacturing setup.
The Alternative Route provides a viable laboratory-scale synthesis that avoids the need for high-pressure apparatus. While it is a longer process and likely more expensive, it offers greater flexibility for chemists who may not have access to the necessary equipment for the primary route. The purification by column chromatography can also lead to a very pure final product, which is advantageous for research and development purposes.
The choice between these two routes will ultimately depend on the specific needs of the research or production team, including the desired scale of synthesis, available equipment, and cost considerations. Both routes are based on sound and well-documented chemical principles, providing a solid foundation for the successful synthesis of this important chemical intermediate.
References
-
Free Radical Addition Reactions: For a general overview of the mechanism of free-radical addition to alkenes, please refer to standard organic chemistry textbooks.
- Title: Explaining the polymeris
- Source: Chemguide
-
URL: [Link]
-
Synthesis of Sulfones: A comprehensive overview of various methods for synthesizing sulfones can be found in the chemical literature.
- Title: Aryl sulfone synthesis by C-S coupling reactions
- Source: Organic Chemistry Portal
-
URL: [Link]
-
Synthesis of Sulfonyl Chlorides: The preparation of the starting material, 2,4-dichlorobenzenesulfonyl chloride, is a critical first step. General methods for the synthesis of sulfonyl chlorides are well-documented.
- Title: Sulfonyl chloride synthesis by chlorosulfon
- Source: Organic Chemistry Portal
-
URL: [Link]
A Comparative Guide to the Efficacy of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene as a crosslinking agent against other common alternatives. As Senior Application Scientists, we aim to deliver not just protocols, but a foundational understanding of the chemical principles at play, empowering you to make informed decisions in your research and development endeavors.
Unveiling the Potential of this compound: A Latent Vinyl Sulfone Donor
This compound is a unique crosslinking agent due to its nature as a precursor to a reactive vinyl sulfone. The chloroethyl sulfone group is relatively stable under neutral conditions but can be readily converted to a highly reactive vinyl sulfone moiety under basic conditions. This "latent reactivity" offers a degree of temporal control over the crosslinking reaction.
Proposed Mechanism of Action
The crosslinking process with this compound is proposed to occur in two key steps:
-
Base-catalyzed Elimination: In the presence of a base, the chloroethyl group undergoes an elimination reaction to form a vinyl sulfone. This is the activation step.
-
Michael Addition: The newly formed vinyl sulfone is an electrophilic Michael acceptor that readily reacts with nucleophilic functional groups on target molecules, such as proteins or polymers, to form stable covalent bonds.
Caption: Proposed two-step mechanism of crosslinking.
Comparative Analysis with Alternative Crosslinking Agents
The efficacy of a crosslinking agent is highly dependent on the specific application. Here, we compare the anticipated performance of this compound (as a vinyl sulfone precursor) with other widely used crosslinkers.
| Feature | This compound (Vinyl Sulfone) | N-hydroxysuccinimide (NHS) Esters (e.g., DSS, BS3) | Maleimides (e.g., SMCC) | Glutaraldehyde |
| Target(s) | Cysteine, Lysine, Histidine[1] | Primary Amines (Lysine, N-terminus) | Cysteine | Primary Amines |
| Bond Type | Stable Thioether or Amine | Amide | Stable Thioether | Schiff base (can be unstable) |
| Reaction pH | Slightly alkaline (pH 7.5-9.5)[2] | Neutral to slightly alkaline (pH 7-9) | Neutral (pH 6.5-7.5)[3] | Broad range, often slightly acidic to neutral |
| Specificity | Moderate; primarily targets thiols but can react with other nucleophiles at higher pH. | High for primary amines | High for thiols | Low; can lead to polymerization and undesirable side reactions |
| Bond Stability | High; thioether bond is very stable.[4] | High; amide bond is stable | High; thioether bond is stable | Variable; initial Schiff base can be unstable and may require a reduction step. |
| Reversibility | Irreversible | Irreversible | Irreversible | Reversible (unless reduced) |
Key Considerations:
-
Target Availability: The choice of crosslinker should be guided by the availability of target functional groups on your molecule of interest. Vinyl sulfones offer broader reactivity than highly specific maleimides or NHS esters.[1]
-
pH Sensitivity: The reactivity of vinyl sulfones is pH-dependent.[5] This can be used to control the reaction, but also requires careful buffer selection.
-
Bond Stability: The stable thioether bond formed by the reaction of vinyl sulfones with thiols is a significant advantage over linkages that may be prone to hydrolysis.[6]
Experimental Protocols for Efficacy Evaluation
To objectively assess the efficacy of this compound, we present the following experimental workflows.
Workflow for Comparative Crosslinking of a Model Protein (BSA)
This protocol allows for the direct comparison of crosslinking efficiency between this compound and a standard crosslinker like Disuccinimidyl suberate (DSS).
Caption: Workflow for comparing protein crosslinking efficiency.
Step-by-Step Protocol:
-
Prepare Stock Solutions:
-
Bovine Serum Albumin (BSA): Prepare a 10 mg/mL solution in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).
-
This compound: Prepare a 10 mM stock solution in an organic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).
-
Disuccinimidyl suberate (DSS): Prepare a 10 mM stock solution in DMF or DMSO.
-
-
Reaction Setup:
-
In separate microcentrifuge tubes, combine the following:
-
Control: 50 µL BSA solution + 5 µL Buffer
-
Test Crosslinker: 50 µL BSA solution + 5 µL of 10 mM this compound solution.
-
Reference Crosslinker: 50 µL BSA solution + 5 µL of 10 mM DSS solution.
-
-
Vortex briefly to mix.
-
-
Incubation: Incubate the reactions at room temperature for 30-60 minutes.
-
Quenching: Add 5 µL of 1 M Tris-HCl, pH 7.5 to each tube to quench the reaction by reacting with any unreacted crosslinker.
-
Analysis by SDS-PAGE:
-
Mix an aliquot of each reaction with SDS-PAGE sample loading buffer.
-
Run the samples on a polyacrylamide gel.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
Interpretation: Crosslinking is indicated by the appearance of higher molecular weight bands (dimers, trimers, etc.) and a decrease in the intensity of the monomeric BSA band.
-
Evaluation of Crosslinking in a Hydrogel System
For applications in biomaterials, evaluating the effect of the crosslinker on the physical properties of a hydrogel is crucial.
Caption: Workflow for hydrogel crosslinking and characterization.
Step-by-Step Protocol for Swelling Studies:
-
Hydrogel Preparation:
-
Prepare hydrogels using a constant concentration of polymer and varying concentrations of the crosslinking agent.
-
Allow the hydrogels to fully form.
-
-
Initial Measurement:
-
Record the initial weight of the hydrated hydrogel (W_i).
-
-
Drying:
-
Lyophilize or oven-dry the hydrogels until a constant weight is achieved. Record the dry weight (W_d).
-
-
Swelling:
-
Immerse the dried hydrogels in a buffer solution (e.g., PBS) and allow them to swell to equilibrium (typically 24-48 hours).
-
Remove the swollen hydrogel, gently blot to remove excess surface water, and record the swollen weight (W_s).
-
-
Calculation of Swelling Ratio:
-
Swelling Ratio = (W_s - W_d) / W_d
-
Interpretation: A lower swelling ratio indicates a higher degree of crosslinking.
-
Data Interpretation and Best Practices
-
SDS-PAGE Analysis: When analyzing protein crosslinking, the disappearance of the monomer band and the appearance of higher-order oligomers are qualitative indicators of successful crosslinking. For a more quantitative analysis, densitometry can be used to measure the relative intensities of the bands.
-
Control Reactions are Crucial: Always include a negative control (no crosslinker) to ensure that any observed changes are due to the crosslinking agent. A positive control with a well-characterized crosslinker provides a benchmark for comparison.
-
Optimization of Reaction Conditions: The efficiency of crosslinking with this compound will likely be sensitive to pH, temperature, and reaction time. It is recommended to perform optimization experiments to determine the ideal conditions for your specific application.
Conclusion
This compound presents itself as a promising, yet underexplored, crosslinking agent. Its latent reactivity, mediated by the in-situ formation of a vinyl sulfone, offers a unique mechanism of action. The resulting stable thioether or amine linkages and its reactivity towards a broader range of nucleophilic residues compared to more specific reagents make it a versatile tool. However, its efficacy must be empirically determined for each specific application. The experimental protocols provided in this guide offer a robust framework for such an evaluation.
References
- Chatani, S., et al. (2013).
- Morpurgo, M., et al. (1996). Preparation of characterization of poly(ethylene glycol) vinyl sulfone.
- López-Jaramillo, F. J., et al. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. InTech.
- Phelps, E. A., et al. (2012).
- Fontani, M., et al. (2018).
- Stewart, S. A., et al. (2018). Synthetic hydrogels formed by thiol–ene crosslinking of vinyl sulfone-functional poly(methyl vinyl ether-alt-maleic acid) with α,ω-dithio-polyethylenegol.
- Luo, Y., et al. (2015).
- García-Gallego, S., et al. (2018).
- O'Donnell, J. P., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers.
- Nair, D. P., et al. (2014). Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks. Polymer.
- S. J. MacLeod, M. C., et al. (2010). Detoxication of sulfur half-mustards by nucleophilic scavengers: robust activity of thiopurines. Chemical Research in Toxicology.
Sources
- 1. Expanding the Crosslinking Mass Spectrometry Toolbox With Vinyl Sulfone Crosslinkers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of characterization of poly(ethylene glycol) vinyl sulfone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - BG [thermofisher.com]
- 4. Multifunctional Monomers based on Vinyl Sulfonates and Vinyl Sulfonamides for Crosslinking Thiol-Michael Polymerizations: Monomer Reactivity and Mechanical Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of Glassy Step Growth Thiol-Vinyl Sulfone Polymer Networks - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Confirmation of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene Derivatives
Introduction: The Imperative for Unambiguous Structural Elucidation
This guide provides a comprehensive comparison of the primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy—for the structural verification of this specific class of molecules. We will delve into the causality behind experimental choices, present detailed protocols, and demonstrate how the synergistic use of these methods provides a self-validating system for structural confirmation, moving beyond simple data reporting to a holistic analytical interpretation.
The Analytical Workflow: A Multi-Technique Strategy
Confirming the structure of a molecule like 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene is not a linear process but an integrated workflow. Each spectroscopic technique provides a unique piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework, Mass Spectrometry provides the molecular weight and fragmentation map, and Infrared Spectroscopy identifies the key functional groups.
Caption: Overall analytical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of ¹H and ¹³C nuclei.
A. ¹H NMR Spectroscopy: Proton Environments and Connectivity
The ¹H NMR spectrum provides a quantitative map of all protons in the molecule. For our target structure, we anticipate signals in two distinct regions: the aromatic region (downfield, ~7.5-8.5 ppm) and the aliphatic region (upfield, ~3.5-4.5 ppm). The significant downfield shift of the aromatic protons is caused by the strong electron-withdrawing nature of the sulfonyl group.
Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |
|---|---|---|---|---|---|
| H-3 | ~8.10 | d | ~2.0 | 1H | Ortho to -SO₂R and meta to -Cl; most deshielded. |
| H-5 | ~7.85 | dd | ~8.5, 2.0 | 1H | Ortho to one -Cl, meta to -SO₂R and the other -Cl. |
| H-6 | ~7.65 | d | ~8.5 | 1H | Ortho to -SO₂R and one -Cl. |
| -SO₂-CH ₂- | ~3.90 | t | ~6.5 | 2H | Deshielded by the adjacent sulfonyl group. |
| -CH₂-Cl | ~3.75 | t | ~6.5 | 2H | Deshielded by the adjacent chlorine atom.[1] |
Caption: Structure of this compound with proton assignments.
B. ¹³C NMR Spectroscopy: The Carbon Backbone
The ¹³C NMR spectrum reveals all unique carbon environments. Due to the lack of symmetry in the 1,2,4-substitution pattern, all eight carbon atoms are expected to be chemically distinct, resulting in eight discrete signals.
Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C-1 | ~140.0 | Quaternary carbon attached to the sulfonyl group. |
| C-2 | ~137.5 | Carbon bearing a chlorine atom. |
| C-3 | ~132.0 | Aromatic CH. |
| C-4 | ~135.0 | Carbon bearing a chlorine atom. |
| C-5 | ~130.5 | Aromatic CH. |
| C-6 | ~128.0 | Aromatic CH. |
| -SO₂-C H₂- | ~58.0 | Aliphatic carbon attached to the sulfonyl group. |
| -C H₂-Cl | ~40.0 | Aliphatic carbon attached to the chlorine atom. |
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the spectrum using a standard single-pulse experiment. A pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds are typically sufficient. Process the resulting Free Induction Decay (FID) with an exponential window function and Fourier transform. Phase and baseline correct the spectrum, and calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A longer relaxation delay (5-8 seconds) may be necessary for quantitative observation of quaternary carbons.[2] Process the data similarly to the ¹H spectrum.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, confirms the connectivity of the molecular components. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).
A. Molecular Ion and Isotopic Pattern
The target molecule has a molecular formula of C₈H₇Cl₃O₂S. It contains three chlorine atoms, which will produce a highly characteristic isotopic cluster for the molecular ion ([M]⁺•). This pattern is a definitive fingerprint.
Predicted Isotopic Pattern for the Molecular Ion [C₈H₇Cl₃O₂S]⁺•
| Ion | m/z (Nominal) | Relative Intensity (%) |
|---|---|---|
| [M]⁺• | 290 | 100.0 (³⁵Cl₃) |
| [M+2]⁺• | 292 | 97.5 (³⁵Cl₂³⁷Cl₁) |
| [M+4]⁺• | 294 | 31.7 (³⁵Cl₁³⁷Cl₂) |
| [M+6]⁺• | 296 | 3.4 (³⁷Cl₃) |
B. Key Fragmentation Pathways
Under Electron Ionization (EI), the molecular ion will undergo predictable fragmentation, providing further structural proof. The fragmentation of aromatic sulfones often involves rearrangement and loss of SO₂.[3]
Caption: Predicted key fragmentation pathways in EI-MS.
Protocol 2: GC-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution (10-100 µg/mL) of the compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the sample into a Gas Chromatograph equipped with a suitable capillary column (e.g., DB-5ms). Use a temperature program that effectively separates the analyte from any impurities (e.g., start at 80°C, ramp to 280°C at 15°C/min).
-
MS Analysis: The GC eluent is directed into the ion source of a mass spectrometer operating in Electron Ionization (EI) mode at 70 eV. Scan a mass range of m/z 40-400.
-
Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions. Compare the observed isotopic patterns with theoretical values.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. While it doesn't provide the detailed connectivity of NMR, it serves as an excellent complementary check. The most telling signals for our target compound will be the strong, characteristic stretches of the sulfonyl (S=O) group.
Expected Key IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| 2980-2850 | Medium-Weak | Aliphatic C-H Stretch |
| ~1580, ~1470 | Medium | Aromatic C=C Stretch |
| 1370-1350 | Strong | Asymmetric SO₂ Stretch [1][4] |
| 1180-1160 | Strong | Symmetric SO₂ Stretch [1][4] |
| ~820 | Strong | C-H Out-of-plane bend (1,2,4-substitution) |
| 800-600 | Medium-Strong | C-Cl Stretch |
The presence of two very strong bands in the 1370-1160 cm⁻¹ region is a definitive indicator of the sulfonyl functional group.[1][4]
Protocol 3: ATR-FTIR Data Acquisition
-
Sample Preparation: Place a small amount (a few milligrams) of the solid, purified compound directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the ATR crystal. Collect a background spectrum of the clean, empty crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
Data Analysis: The instrument software will automatically ratio the sample spectrum against the background. Identify the major absorption bands and assign them to the corresponding functional groups.
Comparative Analysis and Conclusion
No single technique provides a complete structural picture. This guide demonstrates the necessity of a multi-pronged approach where each method validates the others.
-
IR spectroscopy provides the initial, rapid confirmation of the sulfonyl group's presence.
-
Mass spectrometry confirms the molecular weight and elemental composition (C, H, Cl, O, S) through the unique isotopic pattern of the three chlorine atoms, while fragmentation data supports the proposed connectivity.
-
NMR spectroscopy (¹H and ¹³C) provides the final, unambiguous proof of structure by mapping the exact carbon-hydrogen framework, showing the 1,2,4-substitution pattern on the aromatic ring and the specific arrangement of the chloroethyl sulfonyl side chain.
By integrating the data from these three orthogonal techniques, researchers can establish a self-validating system, ensuring the highest level of confidence in the structure of this compound derivatives. This rigorous characterization is the bedrock upon which reliable and reproducible scientific research is built.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Available at: [Link]
-
Chemistry Blog. (n.d.). Sufonyl chloride infrared spectra. Available at: [Link]
-
King, J. F., & Durst, T. (1963). THE SULFUR–CHLORINE STRETCHING BAND IN SULFONYL CHLORIDES. Canadian Journal of Chemistry, 41(8), 1983-1985. Available at: [Link]
-
Still, I. W. J., & Leong, S. H. (1972). Mass Spectra of Some Sulfinate Esters and Sulfones. Organic Mass Spectrometry, 6(11), 1239-1245. Available at: [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of P-Iodobenzene sulfonyl chloride. Available at: [Link]
-
Pemberton, J. E., & Sobocinski, R. L. (1994). Spectroscopic Characterization of Sulfonyl Chloride Immobilization on Silica. Langmuir, 10(10), 3506-3512. Available at: [Link]
-
SpectraBase. (n.d.). 1,4-Dichloro-benzene - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
ResearchGate. (n.d.). 2 H-NMR spectra of dichlorobenzene solutes. Available at: [Link]
-
Chemistry Stack Exchange. (2014, September 13). para-dichlorobenzene - number of proton NMR signals. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Electronic Supplementary Information. Available at: [Link]
-
ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]
-
ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. Available at: [Link]
-
Zhang, Q., et al. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Journal of the American Society for Mass Spectrometry, 33(4), 629-636. Available at: [Link]
-
ACS Publications. (2022, February 1). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Figure S1: Mass spectral fragmentations of sulfonates. Available at: [Link]
-
The Royal Society of Chemistry. (2022, July 15). metal- and photocatalytic approaches for C–S bond functionalization of sulfones. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). Calculated and experimental 1 H and 13 C chemical shifts of the benzene part. Available at: [Link]
-
PubMed. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Available at: [Link]
Sources
A Comparative Guide to the Biological Activity of Compounds Derived from 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
Introduction: The Versatility of the Dichlorinated Benzenesulfonyl Scaffold
In the landscape of medicinal chemistry, the identification of versatile molecular scaffolds is a cornerstone of efficient drug discovery. The 2,4-dichloro-benzenesulfonyl moiety, often derived from precursors like 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene or its more reactive sulfonyl chloride analogue, represents one such privileged structure. The sulfonamide group (SO₂NH) is a key bioisostere of the carboxylic acid group and is a fundamental component in a wide array of therapeutic agents, owing to its ability to form stable, directed hydrogen bonds with biological targets.[1][2] This structural feature, combined with the specific substitution pattern of the dichlorinated phenyl ring, imparts unique physicochemical properties that can be exploited to develop potent and selective modulators of various biological processes.
This guide provides an in-depth, comparative analysis of the biological activities of compounds synthesized using this scaffold. We will objectively examine their performance as anticancer agents, enzyme inhibitors, and antimicrobial compounds, comparing them against established alternatives and providing the supporting experimental data and protocols essential for researchers, scientists, and drug development professionals. Our narrative is grounded in the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust and reproducible results.
Part 1: Anticancer Activity Screening
The quest for novel anticancer therapeutics is driven by the need for agents with improved efficacy and reduced side effects. The 2,4-dichlorobenzenesulfonamide scaffold has been incorporated into various molecular designs to target cancer cells through diverse mechanisms.
Featured Compound Class: Sulfonamide-Chalcone Hybrids
A noteworthy class of compounds integrates the 2,4-dichlorobenzenesulfonamide moiety with a chalcone framework. Chalcones are known for their broad biological activities, and this hybridization aims to leverage the properties of both pharmacophores.[3]
Experimental Findings: Recent studies have demonstrated that these hybrid molecules exhibit significant cytotoxic effects against a range of human cancer cell lines, including cervical (HeLa), acute promyelocytic leukemia (HL-60), and gastric adenocarcinoma (AGS) cells, with IC₅₀ values in the low microgram per milliliter range.[3][4] One particularly potent derivative, referred to as Derivative 5 in a key study, was shown to induce cancer cell death by arresting the cell cycle, triggering depolarization of the mitochondrial membrane, and activating executioner caspases-8 and -9.[3][4] This multi-faceted mechanism of action is a promising attribute for an anticancer drug candidate.
Comparative Analysis
To contextualize the efficacy of these sulfonamide-chalcone hybrids, we compare their performance against another potent dichlorinated sulfonamide and a standard-of-care chemotherapeutic agent.
-
Alternative 1: 2,5-Dichlorothiophene-3-sulfonamide: This compound, while structurally distinct from the phenyl-based scaffold, shares the dichlorinated and sulfonamide features. It has demonstrated potent growth inhibitory (GI₅₀) activity against HeLa, MDA-MB-231 (breast), and MCF-7 (breast) cancer cell lines, with values in the single-digit micromolar range.[1]
-
Alternative 2: Doxorubicin & Cisplatin: These are well-established chemotherapeutic drugs used as positive controls in cytotoxicity assays.[1] Their potent, albeit often non-specific, cytotoxicity provides a benchmark for the therapeutic potential of novel compounds.
Data Summary: Comparative Anticancer Potency (IC₅₀/GI₅₀)
| Compound/Drug | HeLa (Cervical) | AGS (Gastric) | HL-60 (Leukemia) | MDA-MB-231 (Breast) | MCF-7 (Breast) |
| Sulfonamide-Chalcone Derivative 5 | 2.50 µg/mL | 0.89 µg/mL | 1.12 µg/mL | Not Reported | Not Reported |
| 2,5-Dichlorothiophene-3-sulfonamide | 7.2 µM | Not Reported | Not Reported | 4.62 µM | 7.13 µM |
| Cisplatin (Reference) | ~4.62 - 7.21 µM[1] | Not Reported | Not Reported | ~4.62 - 7.21 µM[1] | ~4.62 - 7.21 µM[1] |
| Doxorubicin (Reference) | ~10.91 - 19.22 µM[1] | Not Reported | Not Reported | ~10.91 - 19.22 µM[1] | ~10.91 - 19.22 µM[1] |
Note: Direct comparison requires conversion of units (µg/mL to µM), which depends on the molecular weight of each specific derivative. The table highlights the most potent activities reported.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Visualization: Anticancer Screening Workflow
Caption: Workflow for MTT-based cell viability assay.
Part 2: Enzyme Inhibition Screening
The precise geometry and hydrogen-bonding capabilities of the sulfonamide group make it an excellent scaffold for designing enzyme inhibitors. Derivatives of 2,4-dichlorobenzenesulfonamide have shown potent activity against several important enzyme classes.
Featured Targets: Carbonic Anhydrases and Neutrophil Elastase
-
Carbonic Anhydrases (CAs): These metalloenzymes are crucial in pH regulation and are implicated in various diseases. Tumor-associated isoforms like hCA IX and XII are validated targets for anticancer therapy.[5] Derivatives of 2,4-dichloro-5-sulfamoylbenzoic acid (lasamide) have been synthesized and evaluated as potent CA inhibitors.[5]
-
Neutrophil Elastase: This is a serine protease involved in inflammatory processes. Unregulated activity can lead to tissue damage. The same sulfonamide-chalcone hybrids that showed anticancer activity also demonstrated inhibitory properties against this enzyme.[3][4]
Comparative Analysis
The inhibitory potential of these compounds is best understood when compared to established, standard inhibitors for each enzyme.
-
Alternative 1 (for CAs): Acetazolamide (AAZ): A clinically used, non-selective CA inhibitor that serves as a gold standard in screening assays.[5]
-
Alternative 2 (for Neutrophil Elastase): Oleanolic Acid: A natural triterpenoid used as a reference inhibitor in elastase activity assays.[3][4]
Data Summary: Comparative Enzyme Inhibition (Kᵢ/IC₅₀)
| Compound | Target Enzyme | Inhibition Constant (Kᵢ or IC₅₀) |
| Lasamide Derivative 11 | hCA IX (Tumor-Associated) | Kᵢ = 3.4 - 43.3 nM range |
| Lasamide Derivative 11 | hCA XII (Tumor-Associated) | Selective over cytosolic isoforms [5] |
| Acetazolamide (AAZ) | hCA IX / XII | Potent but less selective |
| Sulfonamide-Chalcone Derivative 7 | Neutrophil Elastase | IC₅₀ = 25.61 µg/mL |
| Sulfonamide-Chalcone Derivative 8 | Neutrophil Elastase | IC₅₀ = 25.73 µg/mL |
| Oleanolic Acid (Reference) | Neutrophil Elastase | IC₅₀ ≈ 25 µg/mL |
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay (for CAs)
This method measures the enzyme's catalytic activity by monitoring the pH change resulting from the hydration of its substrate, CO₂.
-
Reagent Preparation: Prepare a buffer solution (e.g., Trizma) with a pH indicator (e.g., 4-nitrophenol). Prepare stock solutions of the enzyme (e.g., hCA IX) and the test inhibitors.
-
Instrument Setup: Use a stopped-flow spectrophotometer. One syringe contains the enzyme solution, and the other contains the CO₂-saturated buffer solution with the pH indicator and the test inhibitor at various concentrations.
-
Measurement: Rapidly mix the contents of the two syringes. The enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton causes a pH drop, which is monitored by the change in the indicator's absorbance over time.
-
Data Acquisition: Record the initial rates of the reaction (the slope of the absorbance vs. time curve) for each inhibitor concentration.
-
Analysis: Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀. The inhibition constant (Kᵢ) can then be calculated using the Cheng-Prusoff equation.
Visualization: Mechanism of Carbonic Anhydrase Inhibition
Caption: Sulfonamide group coordinating to the active site Zinc ion.
Part 3: Antimicrobial Activity Screening
With the rise of antimicrobial resistance, scaffolds that can yield new antibacterial or antifungal agents are of critical importance. The 2,4-dichloro-phenyl motif has been explored for this purpose, with mixed but interesting results.
Featured Compound Class: Hydrazone Derivatives
While the sulfonamide-chalcone hybrids showed poor direct antibacterial activity (MIC >500 µg/mL)[4], other derivatives incorporating a 2,4-dichloro moiety, such as hydrazones, have demonstrated significant potential.
Experimental Findings: Synthesized hydrazones containing the 2,4-dichloro-phenyl group have shown significant antibacterial and antifungal activities, with potency comparable to the standard drugs ciprofloxacin and fluconazole against certain strains.[6] Notably, these compounds were active against bacterial strains that were resistant to ciprofloxacin, such as Staphylococcus aureus and Proteus mirabilis, with MIC values as low as 12.5 µg/mL.[6]
Furthermore, a different derivative, SPI009 (1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol) , has shown promise not as a standalone antibiotic, but as an adjuvant. It enhances the activity of conventional antibiotics against clinically relevant ESKAPE pathogens and helps eradicate biofilms, representing an alternative strategy to combat resistance.[7]
Comparative Analysis
The efficacy of these antimicrobial compounds is evaluated against widely used clinical standards.
-
Alternative 1: Ciprofloxacin: A broad-spectrum fluoroquinolone antibiotic used as a positive control in antibacterial assays.[6]
-
Alternative 2: Fluconazole: A common azole antifungal agent used as a positive control in antifungal assays.[6]
Data Summary: Comparative Antimicrobial Activity (MIC)
| Compound/Drug | S. aureus (MRSA) | P. mirabilis | Fungal Strains |
| Hydrazone Derivative 3b | ZI = 25-31 mm | MIC = 12.5 µg/mL | Comparable to Fluconazole [6] |
| Ciprofloxacin (Reference) | Resistant | ZI and MIC variable | Not Applicable |
| Fluconazole (Reference) | Not Applicable | Not Applicable | Standard Control |
| (ZI = Zone of Inhibition) |
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Culture the microbial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5x10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization: Antimicrobial Screening Workflow
Caption: Workflow for MIC determination via broth microdilution.
Conclusion and Future Directions
The 2,4-dichloro-benzenesulfonyl scaffold is a remarkably fruitful starting point for the synthesis of biologically active compounds. The evidence presented demonstrates its successful incorporation into molecules with potent anticancer , enzyme inhibitory , and antimicrobial properties.
-
Structure-Activity Relationship Insights: The data suggests that hybridization, such as with chalcones, can yield potent anticancer and anti-inflammatory agents. Meanwhile, incorporation into hydrazone structures appears more favorable for direct antimicrobial activity. The specific substitution patterns on appended rings are critical for modulating potency and selectivity, as seen in the carbonic anhydrase inhibitors.
-
Future Outlook: The promising in vitro results for these compound classes warrant further investigation. Future efforts should focus on lead optimization to improve potency and drug-like properties (ADME/Tox). For anticancer candidates, in vivo studies in xenograft models are the logical next step. For antimicrobial agents, exploring their efficacy against a broader panel of resistant pathogens and their potential to overcome resistance mechanisms is crucial. The adjuvant strategy, exemplified by SPI009, also represents a vital and underexplored avenue for derivatives of this scaffold.
This guide underscores the power of scaffold-based drug discovery and provides a robust framework for researchers to build upon the significant potential of this compound and its derivatives.
References
- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. National Institutes of Health.
- New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PubMed.
- Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health.
- Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. IRIS.
- Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. ResearchGate.
- Antimicrobial activities of hydrazones with 2,4-dichloro moiety. ChemRxiv.
- Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. PubMed.
Sources
- 1. Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iris.unibs.it [iris.unibs.it]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Catalytic Synthesis of Dichlorobenzenesulfonyl Chloride: A Head-to-Head Comparison
For researchers and professionals in drug discovery and fine chemical synthesis, the efficient production of key intermediates like dichlorobenzenesulfonyl chloride is paramount. This versatile building block is integral to the development of a wide array of pharmaceuticals and agrochemicals. The selection of an appropriate catalytic system for its synthesis is a critical decision that directly impacts yield, purity, and process efficiency. This guide provides an in-depth, head-to-head comparison of various catalytic strategies for the synthesis of dichlorobenzenesulfonyl chloride, grounded in experimental evidence and mechanistic insights.
Catalytic Strategies for Dichlorobenzenesulfonyl Chloride Synthesis
The two primary routes for the synthesis of dichlorobenzenesulfonyl chloride are the direct chlorosulfonation of dichlorobenzenes and the Sandmeyer-type reaction of dichloroanilines. The efficacy of both pathways can be significantly enhanced through the use of catalysts.
Direct Chlorosulfonation of Dichlorobenzenes
This approach involves the electrophilic aromatic substitution of a dichlorobenzene isomer with chlorosulfonic acid. The choice of catalyst can influence the reaction rate and, in some cases, the regioselectivity of the sulfonation.
Lewis acids are classic catalysts for electrophilic aromatic substitution reactions, including chlorosulfonation. Their primary role is to enhance the electrophilicity of the sulfonating agent.
Mechanism of Lewis Acid-Catalyzed Chlorosulfonation:
The Lewis acid (e.g., AlCl₃ or FeCl₃) coordinates with chlorosulfonic acid, increasing the polarization of the S-Cl bond and facilitating the formation of the highly electrophilic chlorosulfonium ion (SO₂Cl⁺). This powerful electrophile is then attacked by the electron-rich dichlorobenzene ring to form a sigma complex, which subsequently loses a proton to yield the dichlorobenzenesulfonyl chloride.
Comparative Analysis:
-
Aluminum Chloride (AlCl₃): Generally considered a more potent Lewis acid than ferric chloride, AlCl₃ can significantly accelerate the rate of chlorosulfonation.[1] However, its high reactivity can sometimes lead to the formation of undesired byproducts, and it is highly sensitive to moisture, making it more challenging to handle.
-
Ferric Chloride (FeCl₃): While a milder Lewis acid compared to AlCl₃, FeCl₃ is often a more practical choice.[2][3] It is less sensitive to moisture and can offer better selectivity in some cases.[3] For the synthesis of dichlorobenzenesulfonyl chloride, FeCl₃ can effectively catalyze the reaction, providing a good balance between reactivity and ease of handling.[4]
Experimental Workflow: Lewis Acid-Catalyzed Chlorosulfonation
Caption: Generalized workflow for Lewis acid-catalyzed chlorosulfonation.
Solid acid catalysts, such as zeolites (e.g., ZSM-5), offer significant advantages in terms of catalyst recovery, reusability, and reduced waste generation.[5]
Mechanism of Solid Acid-Catalyzed Chlorosulfonation:
The acidic sites on the surface of the solid catalyst protonate the chlorosulfonic acid, enhancing its electrophilicity. The reaction then proceeds via a similar electrophilic aromatic substitution mechanism as with Lewis acids. The shape-selectivity of some zeolites can also influence the isomeric distribution of the product.[6]
Performance and Practical Considerations:
While the use of zeolites like ZSM-5 has been explored for the chlorination of chlorobenzene to produce dichlorobenzenes, their application as catalysts for the direct chlorosulfonation to dichlorobenzenesulfonyl chloride is less documented in readily available literature.[5] However, the principles of solid acid catalysis suggest that appropriately chosen solid acids could be effective and environmentally benign catalysts for this transformation. The main challenge lies in catalyst deactivation, which can occur due to coking or leaching of active sites.
In reactions where the reactants are in different phases (e.g., an aqueous sulfonating agent and an organic substrate), phase transfer catalysts (PTCs) can significantly accelerate the reaction rate.[7]
Mechanism of Phase Transfer Catalysis:
A phase transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the reactive anion (in this case, potentially a complex of the sulfonating agent) from the aqueous or solid phase into the organic phase where the dichlorobenzene is dissolved.[8] This increases the concentration of the reactive species in the organic phase, leading to a faster reaction.
Applicability to Dichlorobenzenesulfonyl Chloride Synthesis:
While the concept is sound, specific examples with quantitative data for the phase transfer-catalyzed synthesis of dichlorobenzenesulfonyl chloride are not extensively reported. However, for related reactions, PTC has been shown to be effective.[9] This remains an area ripe for exploration and optimization.
Sandmeyer-Type Reaction of Dichloroanilines
This classic named reaction provides an alternative route to dichlorobenzenesulfonyl chloride, starting from the corresponding dichloroaniline. The key catalytic step involves the use of copper salts.
Mechanism of the Sandmeyer Reaction for Sulfonyl Chloride Synthesis:
The reaction is initiated by the diazotization of a dichloroaniline to form a diazonium salt. A single electron transfer (SET) from a copper(I) species to the diazonium salt generates an aryl radical with the loss of nitrogen gas. This aryl radical then reacts with sulfur dioxide to form an arylsulfonyl radical, which is subsequently trapped by a chloride ion, often coordinated to a copper(II) species, to yield the dichlorobenzenesulfonyl chloride and regenerate the copper(I) catalyst.[10][11][12]
Catalytic Cycle of the Sandmeyer Reaction
Sources
- 1. quora.com [quora.com]
- 2. FeCl3 as an Ion-Pairing Lewis Acid Catalyst. Formation of Highly Lewis Acidic FeCl2+ and Thermodynamically Stable FeCl4- To Catalyze the Aza-Diels-Alder Reaction with High Turnover Frequency [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. CN101037385A - Method for synthesizing 2,4-Dichlorobenzoyl chloride - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Dichlorobenzene isomers separation Zeolite adsorbent – zsm-5 zeolite catalyst [zsm-5.cc]
- 7. Phase transfer catalysis in dichlorocarbene chemistry: basic principles and specific features [ouci.dntb.gov.ua]
- 8. researchgate.net [researchgate.net]
- 9. ijcmas.com [ijcmas.com]
- 10. jk-sci.com [jk-sci.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. orgosolver.com [orgosolver.com]
assessing the stability of bioconjugates formed with 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
A Comparative Guide to the Stability of Bioconjugates Formed with Divinyl Sulfone Reagents
Introduction: The Critical Role of Linker Stability in Bioconjugate Performance
In the landscape of advanced therapeutics and diagnostics, the efficacy of a bioconjugate—be it an antibody-drug conjugate (ADC), a PEGylated protein, or a fluorescently labeled antibody—is fundamentally dependent on the stability of the covalent linkage between the biological macromolecule and its payload. An unstable linker can lead to premature payload release, resulting in off-target toxicity and a diminished therapeutic window. Conversely, an overly stable linker might prevent the payload from being released at the target site. The ideal linker offers robust stability in systemic circulation while allowing for controlled release or retained activity where it matters most.
This guide provides an in-depth assessment of bioconjugates formed using 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene. This compound serves as a precursor to a potent, bifunctional vinyl sulfone reagent, which has gained traction as a valuable tool in bioconjugation. We will explore the underlying chemistry, compare its performance against common alternatives, and provide detailed, validated protocols for researchers to assess the stability of their own bioconjugates.
The Chemistry of Divinyl Sulfone Bioconjugation
The specified reagent, this compound, is not the direct reactive species. Its utility lies in its facile, in-situ conversion under basic conditions to 2,4-dichloro-1-(ethenylsulfonyl)benzene, a divinyl sulfone derivative. This transformation occurs via the elimination of hydrogen chloride from the 2-chloroethyl sulfonyl group, unmasking the reactive vinyl group.
The vinyl sulfone moiety is a powerful Michael acceptor, readily reacting with nucleophilic side chains of amino acids.[1][2] The primary targets on a protein are:
-
Cysteine Thiols: The highly nucleophilic thiol group of cysteine residues reacts rapidly and efficiently with vinyl sulfones to form a highly stable thioether bond.[3]
-
Lysine Amines: The ε-amino group of lysine residues can also participate in this reaction, forming a stable secondary amine linkage.
-
Histidine Imidazoles: The imidazole ring of histidine is another potential, though less frequent, reaction site.[1]
The selectivity of the reaction can be effectively controlled by pH.[4] At neutral or slightly acidic pH (e.g., pH 6.5-7.5), the reaction is highly selective for the more nucleophilic cysteine thiols. As the pH increases (pH 8.0 and above), the deprotonation of lysine's amino group enhances its nucleophilicity, leading to increased conjugation at these sites.[1][4]
Caption: High-level workflow for bioconjugate stability assessment.
Protocol 1: Synthesis of a Model Antibody-Dye Conjugate
This protocol describes the conjugation of a fluorescent dye to a monoclonal antibody (mAb) as a model system.
1. Materials:
-
Monoclonal Antibody (e.g., Trastuzumab) in PBS, pH 7.4
-
This compound
-
Amine-containing fluorescent dye (e.g., DyLight 650-Amine)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Conjugation Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification: Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)
2. Methodology:
-
Activate the Linker: In a microfuge tube, dissolve this compound (10 eq. relative to dye) and the fluorescent dye-amine (1 eq.) in anhydrous DMF. Add TEA (2 eq.) to initiate the reaction of one of the vinyl sulfone precursors with the dye. Incubate for 2 hours at room temperature. This step forms the dye-linker complex.
-
Prepare the Antibody: Exchange the antibody into the Conjugation Buffer (pH 8.5) using a desalting column. Adjust the concentration to 5-10 mg/mL. The basic pH facilitates the reaction with lysine residues.
-
Conjugation Reaction: Add the activated dye-linker complex (in DMF) to the antibody solution at a molar ratio of 10:1 (linker:mAb). The final concentration of DMF should not exceed 10% v/v.
-
Incubation: Gently mix and incubate the reaction at room temperature for 4 hours or overnight at 4°C.
-
Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction by consuming any unreacted linker. Incubate for 30 minutes.
-
Purification: Purify the resulting antibody-dye conjugate from unreacted dye and linker using an SEC column equilibrated with PBS, pH 7.4.
-
Characterization (T=0): Analyze the purified conjugate immediately using HIC (to determine DAR), SEC (to assess aggregation), and LC-MS (for intact mass confirmation).
Protocol 2: In Vitro Plasma Stability Assay
This protocol assesses the stability of the conjugate in a physiologically relevant matrix.
1. Materials:
-
Purified Bioconjugate (from Protocol 1)
-
Human Plasma (or species of choice), citrated
-
Incubator at 37°C
-
Control Buffer: PBS, pH 7.4
-
Analytical instruments (HIC, SEC, LC-MS)
2. Methodology:
-
Sample Preparation: Dilute the bioconjugate to a final concentration of 1 mg/mL in two separate tubes: one with 90% human plasma and one with 90% PBS (control).
-
Incubation: Place both tubes in an incubator at 37°C.
-
Time Points: At specified time points (e.g., 0, 4, 24, 48, 96, and 168 hours), withdraw an aliquot from each tube.
-
Sample Cleanup (for plasma samples): Immediately before analysis, purify the conjugate from the plasma matrix. This is typically done using affinity chromatography (e.g., Protein A/G spin columns) to capture the antibody conjugate.
-
Analysis: Analyze the samples from both the plasma and PBS incubations by SEC to measure the percentage of monomer vs. aggregate/fragment, and by HIC to determine the stability of the drug-to-antibody ratio (DAR).
-
Data Interpretation: Compare the degradation or aggregation in the plasma sample to the PBS control. A significant difference indicates plasma-mediated instability. The rate of decrease in the main monomer peak or a change in DAR over time is used to calculate the conjugate's half-life.
Protocol 3: pH and Thermal Stress Stability Assay
This protocol evaluates the intrinsic chemical stability of the linkage and the physical stability of the protein under stress.
1. Materials:
-
Purified Bioconjugate
-
Buffer Series: e.g., 50 mM Acetate (pH 5.0), 50 mM Phosphate (pH 7.0), 50 mM Borate (pH 9.0)
-
Incubators/water baths at various temperatures (e.g., 4°C, 25°C, 40°C)
2. Methodology:
-
Sample Preparation: Dilute the bioconjugate to 1 mg/mL in each of the different pH buffers.
-
Incubation: For each pH condition, create aliquots and incubate them at the different temperatures.
-
Time Points: At specified time points (e.g., 0, 1, 3, 7, and 14 days), remove one aliquot from each condition.
-
Analysis: Analyze each sample by SEC to quantify aggregation and fragmentation and by HIC to assess for any changes in the conjugate profile.
-
Data Interpretation: Plot the percentage of remaining monomer versus time for each pH and temperature condition. This data reveals the conditions under which the conjugate is most and least stable, providing critical information for formulation development. [5][6]
Conclusion and Future Outlook
The bioconjugation reagent derived from this compound provides a robust and versatile platform for creating highly stable bioconjugates. The resulting thioether and amine linkages exhibit superior stability compared to common alternatives like maleimides, particularly in the demanding in vivo environment. [3][7]This enhanced stability translates directly to a more predictable pharmacokinetic profile and a potentially wider therapeutic window.
By employing the systematic evaluation protocols outlined in this guide—combining controlled stress studies with orthogonal analytical techniques such as SEC, HIC, and LC-MS—researchers can confidently characterize the stability of their bioconjugates. This rigorous, data-driven approach is essential for making informed decisions in the development of next-generation protein therapeutics and diagnostics, ensuring that the final product is not only potent but also safe and stable.
References
-
Barbas, C. F., et al. (2008). Vinyl sulfone: A versatile function for simple bioconjugation and immobilization. Chemical Society Reviews, 37(7), 1445-1454. [Link]
-
Pozo, M., et al. (2013). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. Organic & Biomolecular Chemistry, 11(11), 1845-1854. [Link]
-
Bernardes, G. J., et al. (2019). Azabicyclic vinyl sulfones for residue-specific dual protein labelling. Chemical Science, 10(16), 4445-4450. [Link]
-
Bisht, T., et al. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. Journal of Pharmaceutical Research International, 25(3), 226-243. [Link]
-
Pozo, M., et al. (2013). Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation. RSC Publishing. [Link]
-
MacMillan, D. W. C., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. Journal of the American Chemical Society, 136(32), 11402-11407. [Link]
-
Kumar, A., et al. (2021). From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals. RSC Chemical Biology, 2(4), 1037-1055. [Link]
-
Beck, A., et al. (2012). Analytical methods for physicochemical characterization of antibody drug conjugates. Analytical Chemistry, 84(11), 4637-4646. [Link]
-
MacMillan, D. W. C., et al. (2014). Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. [Link]
-
Pillow, T. H., et al. (2014). Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers. Bioconjugate Chemistry, 25(8), 1547-1553. [Link]
-
Macmillan Group. (2014). Photoredox α‑Vinylation of α‑Amino Acids and N‑Aryl Amines. Princeton University. [Link]
-
Ajinomoto Co., Inc. (2025). Biological Evaluation of Cleavable Linkers in Exatecan-Based Antibody–Drug Conjugates: A Comparative Study of DXd and Exo-Linker Platforms. ACS Omega. [Link]
-
Demarest, S. J., et al. (2015). Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates. mAbs, 7(5), 944-955. [Link]
-
Ajinomoto Co., Inc. (2024). Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates. Pharmaceuticals, 17(3), 349. [Link]
-
Semantic Scholar. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
-
Engels, B., et al. (2015). Vinyl sulfone building blocks in covalently reversible reactions with thiols. RSC Advances, 5(63), 51106-51114. [Link]
-
Kalia, J., & Raines, R. T. (2014). A new reagent for stable thiol-specific conjugation. Organic & Biomolecular Chemistry, 12(12), 1846-1850. [Link]
-
IntechOpen. (2012). Vinyl Sulfone: A Multi-Purpose Function in Proteomics. [Link]
-
SciSpace. (2012). Vinyl sulfones: Click applications in bioconjugation. The resurgence of a chemical function. [Link]
-
Blue, E. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28. [Link]
-
ACS Publications. (2019). Optimization and Structural Stability of Gold Nanoparticle-Antibody Bioconjugates. [Link]
-
PubMed. (2023). The vinyl sulfone motif as a structural unit for novel drug design and discovery. [Link]
-
Celebi, N., et al. (2022). Temperature and pH-Dependent Behaviors of mAb Drugs: A Case Study for Trastuzumab. International Journal of Molecular Sciences, 23(19), 11847. [Link]
-
Winter, G., et al. (2019). Orthogonal Techniques to Study the Effect of pH, Sucrose, and Arginine Salts on Monoclonal Antibody Physical Stability and Aggregation During Long-Term Storage. Journal of Pharmaceutical Sciences, 108(11), 3558-3567. [Link]
-
Cava, F., et al. (2019). A protocol for testing the stability of biochemical analytes. Technical document. Biochemical Medicine, 29(3), 030101. [Link]
-
PubMed. (2024). Bioconjugation Techniques for Enhancing Stability and Targeting Efficiency of Protein and Peptide Therapeutics. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vinyl sulfone-based ferrocenylation reagents: applications in conjugation and bioconjugation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB27209E [pubs.rsc.org]
- 3. From molecules to medicine: thiol selective bioconjugation in synthesis of diagnostic and therapeutic radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Orthogonal Techniques to Study the Effect of pH, Sucrose, and Arginine Salts on Monoclonal Antibody Physical Stability and Aggregation During Long-Term Storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Reaction Kinetics of Aromatic Sulfonyl Chlorides: A Comparative Analysis Featuring 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the realm of medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore. The judicious selection of a sulfonylating agent is therefore a critical decision that dictates reaction efficiency, substrate scope, and ultimately, the viability of a synthetic route. This guide provides an in-depth, objective comparison of the reaction kinetics of aromatic sulfonyl chlorides, with a particular focus on understanding the reactivity of 2,4-dichloro-1-[(2-chloroethyl)sulfonyl]benzene. By grounding our discussion in the principles of physical organic chemistry and supporting it with experimental data, we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.
The Causality of Reactivity: Understanding the Electrophilic Nature of the Sulfonyl Group
The reactivity of an aromatic sulfonyl chloride in a nucleophilic substitution reaction is fundamentally governed by the electrophilicity of the sulfur atom. This, in turn, is modulated by the electronic properties of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the sulfonyl sulfur, thereby increasing the rate of reaction with a nucleophile. Conversely, electron-donating groups decrease electrophilicity and slow down the reaction. This relationship is quantitatively described by the Hammett equation, which provides a linear free-energy relationship between reaction rates and the electronic properties of substituents.[1][2]
A Quantitative Comparison of Aromatic Sulfonyl Chloride Reactivity
While direct kinetic data for every conceivable sulfonyl chloride is not always available, a comparative analysis of a series of substituted benzenesulfonyl chlorides provides a robust framework for predicting reactivity. The following table presents the second-order rate constants for the chloride-chloride exchange reaction of various arenesulfonyl chlorides. This identity reaction serves as an excellent model for assessing the intrinsic electrophilicity of the sulfonyl sulfur, as the nucleophile remains constant.[3]
Table 1: Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction of Substituted Arenesulfonyl Chlorides [3]
| Substituent on Benzenesulfonyl Chloride | Second-Order Rate Constant (k) x 104 (M-1s-1) at 25°C |
| 4-Methoxy | 0.25 |
| 4-Methyl | 0.67 |
| Benzenesulfonyl Chloride (Unsubstituted) | 1.33 |
| 4-Fluoro | 1.85 |
| 4-Chloro | 3.20 |
| 4-Bromo | 3.65 |
| 3-Trifluoromethyl | 20.1 |
| 4-Nitro | 78.9 |
| 2,4-Dichloro (Predicted) | ~5-10 |
Data sourced from Mikołajczyk et al. (2020).[3] The predicted value for 2,4-dichloro-benzenesulfonyl chloride is an estimation based on the additive effects of the chloro substituents.
As the data clearly illustrates, electron-withdrawing substituents (e.g., -NO2, -CF3, -Cl) lead to a significant increase in the reaction rate constant, while electron-donating substituents (e.g., -OCH3, -CH3) decrease the rate.
Profiling this compound and Its Alternatives
This compound:
Based on the principles outlined above, the two chlorine atoms on the benzene ring of this molecule are expected to significantly enhance the electrophilicity of the sulfonyl sulfur, making it a relatively reactive sulfonylating agent. The presence of the 2-chloroethyl group is less likely to have a substantial electronic effect on the aromatic ring but introduces another potential reactive site for nucleophilic attack, which could lead to side reactions depending on the reaction conditions.
Common Alternatives:
-
p-Toluenesulfonyl Chloride (TsCl): A widely used, crystalline, and relatively stable sulfonylating agent.[3][4] The methyl group is weakly electron-donating, making it less reactive than benzenesulfonyl chloride.[3] Its ease of handling and the crystallinity of its derivatives make it a popular choice.[5]
-
Benzenesulfonyl Chloride (BsCl): The parent compound, serving as a baseline for reactivity comparisons. It is a liquid and can be more challenging to handle than TsCl.[4][5]
-
Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride): A fluorescent sulfonyl chloride primarily used for derivatizing amines and amino acids for analytical purposes.[6][7][8] The dimethylamino group is strongly electron-donating, which would suggest lower reactivity. However, the naphthalene ring system and the specific reaction conditions under which it is used (typically high pH) contribute to its utility.[6]
-
2-Naphthalenesulfonyl Chloride: An alternative to benzenesulfonyl and p-toluenesulfonyl chlorides, often used in the synthesis of dyes and pharmaceuticals.[9][10][11] Its reactivity is expected to be comparable to that of benzenesulfonyl chloride.
Experimental Protocol for Quantitative Kinetic Analysis by HPLC
To empower researchers to conduct their own comparative kinetic studies, we provide a detailed, self-validating protocol for monitoring the reaction of a sulfonyl chloride with a primary amine using High-Performance Liquid Chromatography (HPLC).
Objective: To determine the second-order rate constant for the reaction between a sulfonyl chloride and a primary amine.
Materials:
-
Sulfonyl chloride of interest (e.g., this compound)
-
Alternative sulfonyl chlorides (e.g., p-toluenesulfonyl chloride)
-
Primary amine (e.g., aniline or benzylamine)
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine)
-
Internal standard (a stable compound that does not react with the reactants or products and is chromatographically resolved)
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Thermostatted column compartment
-
Autosampler
Experimental Workflow:
Caption: Experimental workflow for kinetic analysis.
Step-by-Step Methodology:
-
HPLC Method Development: Develop an isocratic or gradient HPLC method that provides good resolution between the starting materials, the sulfonamide product, and the internal standard. A typical starting point would be a mobile phase of acetonitrile and water (both with 0.1% formic acid) and a C18 column.
-
Solution Preparation:
-
Prepare stock solutions of the sulfonyl chloride, primary amine, tertiary amine base, and internal standard in acetonitrile at known concentrations.
-
-
Kinetic Run:
-
In a thermostatted vial, combine the primary amine, tertiary amine base, and internal standard solutions.
-
Initiate the reaction by adding the sulfonyl chloride stock solution and start a timer.
-
At predetermined time intervals, withdraw an aliquot of the reaction mixture and immediately quench it by diluting it in a vial containing an excess of acidified water. This will stop the reaction by protonating the amine and hydrolyzing any remaining sulfonyl chloride.
-
-
HPLC Analysis:
-
Inject the quenched aliquots into the HPLC system.
-
Record the chromatograms and integrate the peak areas of the sulfonamide product and the internal standard.
-
-
Data Analysis:
-
Create a calibration curve for the sulfonamide product using standards of known concentrations.
-
Use the peak area ratios of the product to the internal standard in the kinetic samples to determine the concentration of the sulfonamide at each time point.
-
For a second-order reaction, a plot of 1/([A]t - [P]t) versus time will be linear, where [A]t is the initial concentration of the amine and [P]t is the concentration of the product at time t. The slope of this line will be equal to the second-order rate constant, k.
-
Logical Relationships in Sulfonyl Chloride Reactivity
The following diagram illustrates the key factors influencing the rate of a sulfonylation reaction.
Caption: Factors influencing sulfonylation reaction rates.
Conclusion
References
-
Brainly.in. (2024, March 14). However, these days benzenesulphonyl chloride is replaced by p-toluenesulphonyl chloride. why? [Online]. Available: [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Substituent effects on the kinetics of pyridine-catalysed hydrolysis of aromatic sulphonyl chlorides; Brønsted and Hammett correlations. [Online]. Available: [Link]
-
MDPI. (2025, January 8). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Online]. Available: [Link]
-
ResearchGate. (2025, August 6). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Online]. Available: [Link]
-
Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1438. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Mechanism of reaction of dansyl chloride with carboxylic acid functional group. [Online]. Available: [Link]
-
Wikipedia. (n.d.). Dansyl chloride. [Online]. Available: [Link]
-
Semantic Scholar. (n.d.). Effect of amine nature on reaction rate and mechanism in nucleophilic substitution reactions of 2,4-dinitrophenyl X-substituted benzenesulfonates with alicyclic secondary amines. [Online]. Available: [Link]
-
ACS Publications. (n.d.). The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. [Online]. Available: [Link]
-
ResearchGate. (n.d.). Representation of the reaction between biogenic amines and dansyl chloride. [Online]. Available: [Link]
-
MDPI. (n.d.). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. [Online]. Available: [Link]
-
Trends in Sciences. (2023, March 15). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Online]. Available: [Link]
-
Oxford Reference. (n.d.). Hammett equation. [Online]. Available: [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... [Online]. Available: [Link]
-
ResearchGate. (n.d.). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Online]. Available: [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Naphthalenesulfonyl chloride (CAS 93-11-8). [Online]. Available: [Link]
-
PMC - NIH. (2019, January 28). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. [Online]. Available: [Link]
-
Chemistry LibreTexts. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Online]. Available: [Link]
-
Scilit. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Online]. Available: [Link]
-
MSU Denver Sites. (2020). Quantitative Measurement of Substituent Effects on Chemical Reactivity. [Online]. Available: [Link]
-
NIST WebBook. (n.d.). 2-Naphthalenesulfonyl chloride. [Online]. Available: [Link]
-
PMC - NIH. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Online]. Available: [Link]
-
ResearchGate. (2023, March 15). (PDF) Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. [Online]. Available: [Link]
-
MDPI. (n.d.). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. [Online]. Available: [Link]
-
Anshul Specialty Molecules. (n.d.). Naphthalene-2-Sulfonyl Chloride. [Online]. Available: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. allresearchjournal.com [allresearchjournal.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. New determination method for sulfonation degree of phthalic anhydride by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis and Application of Sulfonyl Compounds in Modern Research
The sulfonyl group (R-SO₂-R'), a hexavalent sulfur core, stands as a cornerstone in the architecture of functional molecules. Its unique stereoelectronic properties—a tetrahedral geometry, the capacity for strong hydrogen bonding, and profound metabolic stability—have cemented its role as a privileged scaffold in medicinal chemistry, materials science, and agrochemicals.[1][2] This guide offers an in-depth comparison of peer-reviewed synthetic methodologies for key sulfonyl classes—sulfonamides, sulfones, and sulfonyl fluorides—and explores their differential applications, providing researchers, scientists, and drug development professionals with a robust framework for strategic molecular design.
Part I: A Comparative Guide to the Synthesis of Sulfonyl Compounds
The selection of a synthetic route is a critical decision dictated by substrate scope, functional group tolerance, and overall efficiency. This section dissects both classical and contemporary methods for synthesizing the three principal classes of sulfonyl compounds.
The Synthesis of Sulfonamides (R-SO₂-NR'R'')
Sulfonamides are perhaps the most pharmacologically recognized sulfonyl compounds, forming the backbone of "sulfa drugs" and a multitude of other therapeutics.[3][4]
Method A: Classical Sulfonylation via Sulfonyl Chlorides
This remains the most traditional and widely practiced method for forging the S-N bond.[5][6] The underlying principle is the nucleophilic attack of a primary or secondary amine on a highly electrophilic sulfonyl chloride, with a base scavenger (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[5]
Experimental Protocol: General Synthesis of a Sulfonamide from a Sulfonyl Chloride
-
Dissolution: Dissolve the amine (1.0 eq.) in a suitable aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran) under an inert atmosphere (N₂).
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.2 eq.) or pyridine (2.0 eq.), to the solution and cool to 0 °C in an ice bath.
-
Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 eq.), either neat or as a solution in the reaction solvent, dropwise to the cooled amine solution. The reaction is often exothermic.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-16 hours, monitoring progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water or a dilute acid (e.g., 1M HCl) to neutralize excess base. Extract the aqueous layer with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography or recrystallization to yield the pure sulfonamide.
Method B: Modern Catalytic and Alternative Approaches
The limitations of the classical method, such as the need for often unstable sulfonyl chloride precursors and poor tolerance for sensitive functional groups, have driven the development of milder and more convergent strategies.[7]
-
Metal-Free Oxidative Coupling: This approach bypasses the need for pre-formed sulfonyl chlorides. For instance, an open-air, metal-free oxidative coupling can be achieved by reacting a sodium sulfinate with phenyl trimethyl ammonium tribromide (PTAB) to generate a sulfonyl bromide in situ, which is then trapped by an amine.[5] This method avoids harsh chlorinating agents.
-
Three-Component Reactions with SO₂ Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable, solid source of sulfur dioxide.[7] In copper-catalyzed systems, DABSO can couple aryl boronic acids and various amines in a one-pot reaction, rapidly building molecular complexity.[7][8]
Table 1: Comparison of Sulfonamide Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Classical Sulfonylation [5] | Sulfonyl Chloride, Amine | Pyridine or Triethylamine | Good to Excellent | Simple, well-established, high-yielding for simple substrates. | Requires sulfonyl chloride precursor; harsh conditions; limited functional group tolerance. |
| Metal-Free Oxidative Coupling [5] | Thiol or Sulfinate, Amine | Oxidant (e.g., PTAB, NCS) | Moderate to Good | Milder conditions; avoids pre-synthesis of sulfonyl chlorides. | Relies on stoichiometric oxidants; can have substrate limitations. |
| Three-Component (DABSO) [7][8] | Aryl Source, Amine, SO₂ Surrogate | Copper or other metal catalyst | Good to Excellent | Highly convergent and efficient; broad functional group tolerance. | Requires a catalyst; can be more expensive for large-scale synthesis. |
The Synthesis of Sulfones (R-SO₂-R')
Sulfones are prized in medicinal chemistry for their ability to enhance metabolic stability and act as hydrogen bond acceptors.[9][10][11]
Method A: Oxidation of Sulfides
This is arguably the most direct and common route to sulfones.[1][10] The synthesis involves the oxidation of a precursor sulfide, typically proceeding through a sulfoxide intermediate. The primary challenge is controlling the oxidation to prevent stopping at the sulfoxide stage, which is often achieved by using a stoichiometric excess of the oxidant.
Experimental Protocol: General Synthesis of a Sulfone by Sulfide Oxidation
-
Dissolution: Dissolve the sulfide (1.0 eq.) in a suitable solvent such as Dichloromethane or Acetic Acid.
-
Oxidant Addition: Cool the solution to 0 °C. Add the oxidant, such as hydrogen peroxide (H₂O₂, >2.2 eq.) or meta-chloroperoxybenzoic acid (m-CPBA, >2.2 eq.), portion-wise or dropwise, maintaining the temperature.
-
Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding a reducing agent (e.g., saturated sodium thiosulfate solution for m-CPBA) or water.
-
Purification: Extract the product with an organic solvent, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material via column chromatography or recrystallization.
Method B: Alkylation of Sulfinate Salts
This method builds the C-S bond by reacting a nucleophilic sulfinate salt with an electrophile, such as an alkyl or activated aryl halide.[1] This approach offers excellent control over the regiochemistry of the newly formed bond but is limited by the availability of the requisite sulfinate salts.
Table 2: Comparison of Sulfone Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Sulfide Oxidation [1][10] | Sulfide | Oxidant (H₂O₂, m-CPBA) | Excellent | Simple, high-yielding, atom-economical with H₂O₂. | Risk of incomplete oxidation; requires sulfide precursor. |
| Sulfinate Alkylation [1] | Sulfinate Salt, Electrophile | Varies (e.g., alkyl halide) | Good to Excellent | High regiocontrol for C-S bond formation. | Limited commercial availability of diverse sulfinate salts. |
| C-H Functionalization [1][12] | Arene, Sulfonylating Agent | Metal Catalyst (e.g., Ru, Pd) | Moderate to Good | Atom economical; ideal for late-stage functionalization. | Catalyst cost; potential for regioselectivity issues. |
The Synthesis of Sulfonyl Fluorides (R-SO₂-F)
Sulfonyl fluorides have surged in prominence due to their unique "tunable" reactivity. They are significantly more stable than sulfonyl chlorides but can be coaxed to react with protein nucleophiles, making them ideal covalent warheads. They are also the key electrophilic partner in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[13][14][15]
Method A: Halide Exchange from Sulfonyl Chlorides
The most straightforward method involves a nucleophilic substitution of the chloride in a sulfonyl chloride with a fluoride anion.[13][16] This is typically achieved with sources like potassium fluoride (KF), often with a phase-transfer catalyst, or tetrabutylammonium fluoride (TBAF).
Method B: Oxidative Fluorination of Thiols and Disulfides
To circumvent the need for sulfonyl chloride precursors, methods have been developed that start from more fundamental sulfur sources. Reagents like Selectfluor™ can serve as both the oxidant and the fluorine source in a one-pot transformation of thiols or disulfides to the corresponding sulfonyl fluoride.[16][17] Green, electrochemical approaches using KF as a cheap fluorine source have also been reported.[17]
Table 3: Comparison of Sulfonyl Fluoride Synthesis Methods
| Method | Starting Materials | Key Reagents/Conditions | Typical Yields | Advantages | Disadvantages |
| Halide Exchange [13][16] | Sulfonyl Chloride | Fluoride Source (KF, TBAF) | Excellent | Simple, high-yielding, and reliable. | Dependent on the availability of the sulfonyl chloride precursor. |
| Oxidative Fluorination [16][17] | Thiol, Disulfide | Selectfluor™ or Electrochemical Cell with KF | Good | Bypasses sulfonyl chloride intermediates; good scope. | Requires specialized reagents or equipment (electrosynthesis). |
digraph "Synthetic_Workflow_for_Sulfonyl_Compounds" { graph [rankdir="LR", splines=ortho, nodesep=0.6, label="General Synthetic Pathways to Sulfonyl Compounds", labelloc=t, fontname="Arial", fontsize=14, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin=0.2]; edge [fontname="Arial", fontsize=9, color="#5F6368"];// Nodes Thiol [label="Thiols / Disulfides\n(R-SH / R-S-S-R)", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfonicAcid [label="Sulfonic Acids / Salts\n(R-SO3H)", fillcolor="#F1F3F4", fontcolor="#202124"]; SulfonylChloride [label="Sulfonyl Chlorides\n(R-SO2Cl)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfonamide [label="Sulfonamides\n(R-SO2NR'R'')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sulfone [label="Sulfones\n(R-SO2R')", fillcolor="#34A853", fontcolor="#FFFFFF"]; SulfonylFluoride [label="Sulfonyl Fluorides\n(R-SO2F)", fillcolor="#FBBC05", fontcolor="#202124"]; Sulfide [label="Sulfides\n(R-S-R')", fillcolor="#F1F3F4", fontcolor="#202124"]; // Edges Thiol -> SulfonylChloride [label=" Oxidative\n Chlorination "]; SulfonicAcid -> SulfonylChloride [label=" Dehydrative\n Chlorination (SOCl2) "]; SulfonylChloride -> Sulfonamide [label=" + Amine (R'R''NH)\n + Base "]; SulfonylChloride -> SulfonylFluoride [label=" Halide Exchange\n (e.g., KF) "]; Thiol -> SulfonylFluoride [label=" Oxidative\n Fluorination "]; Sulfide -> Sulfone [label=" Oxidation\n (e.g., H2O2) "];
}
Caption: General Synthetic Pathways to Sulfonyl Compounds.
Part II: A Comparative Guide to the Applications of Sulfonyl Compounds
The choice to incorporate a specific sulfonyl moiety is a strategic decision aimed at achieving a desired biological or material outcome.
Sulfonamides: The Therapeutic Workhorse
The sulfonamide group is a premier "privileged scaffold" in drug design, capable of engaging in critical hydrogen bonding interactions with biological targets.[18]
-
Antibacterials (Sulfa Drugs): This is the classical application. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[4][6] Their structural mimicry of the natural substrate, para-aminobenzoic acid (PABA), is the basis for their bacteriostatic action.
-
Carbonic Anhydrase Inhibitors: The unsubstituted sulfonamide group (-SO₂NH₂) is a potent zinc-binding group. This property is exploited in drugs that inhibit carbonic anhydrase, leading to applications as diuretics (e.g., hydrochlorothiazide) and anti-glaucoma agents (e.g., acetazolamide, dorzolamide).[3][18]
-
Diverse Therapeutic Roles: The application of sulfonamides has expanded dramatically to include anticancer, antiviral, anti-inflammatory, and antidiabetic agents, highlighting the group's versatility.[19][20][21]
Sulfones: The Stability Enhancer and Covalent Modifier
The sulfone group is generally considered more chemically inert than the sulfonamide, making it an excellent choice for modulating physicochemical properties without introducing reactive handles.[9][11]
-
Improving Drug-like Properties: As a strong electron-withdrawing group and hydrogen bond acceptor, the sulfone moiety can increase polarity, enhance solubility, and block sites of metabolic degradation, thereby improving a drug candidate's pharmacokinetic profile.[2][22] The FDA-approved drug Belzutifan, used for von Hippel-Lindau disease, features a prominent sulfone group.[11]
-
Bioisosterism: The tetrahedral geometry and charge distribution of the sulfone group allow it to serve as a stable bioisostere for less stable functionalities like carbonyls, carboxyls, or phosphate groups.[2]
-
Vinyl Sulfones as Covalent Inhibitors: When positioned adjacent to a double bond, the sulfone group activates the alkene for Michael addition. This feature is leveraged in vinyl sulfone drugs, which act as irreversible covalent inhibitors by forming a stable bond with nucleophilic residues (typically cysteine) in a target protein's active site.[23][24]
Sulfonyl Fluorides: The Precision Covalent Warhead
Sulfonyl fluorides are at the forefront of chemical biology and targeted drug discovery. Their stability is high enough to survive physiological conditions, yet their S-F bond can be activated by proximal nucleophilic amino acid residues like lysine, tyrosine, and serine.[15]
-
Targeted Covalent Inhibitors: Unlike traditional warheads that primarily target cysteine, sulfonyl fluorides expand the landscape of covalent drug design by reacting with other, often more abundant, nucleophilic residues.[15] This allows for the development of highly selective inhibitors for proteins that lack a targetable cysteine.
-
SuFEx Click Chemistry: The Sharpless group identified the reaction between a sulfonyl fluoride and a silyl-protected phenol (or other nucleophile) as a new-generation "click" reaction.[13][14] Termed SuFEx, this transformation is exceptionally reliable, high-yielding, and tolerant of a vast range of functional groups, making it a powerful tool for bioconjugation, polymer synthesis, and modular drug discovery.[15]
Caption: Functional Roles of Sulfonyl Groups in Drug Discovery.
Table 4: Comparative Application Summary
| Compound Class | Primary Role in Biology/Medicine | Mechanism of Action Example | Key Example(s) |
| Sulfonamides | Direct Therapeutic Agents | Competitive Enzyme Inhibition (DHPS, Carbonic Anhydrase).[3][6] | Sulfanilamide, Acetazolamide.[18] |
| Sulfones | Structural Scaffolds, Covalent Modifiers | Improves PK/PD properties; Michael Addition with Cys residues.[22][23] | Dapsone, Belzutifan, Rigosertib (vinyl sulfone).[11][24] |
| Sulfonyl Fluorides | Covalent Probes, Click Chemistry Hubs | Covalent bond formation with protein residues (Lys, Tyr); SuFEx ligation.[15] | Targeted Covalent Kinase Inhibitors, Bioconjugation Probes. |
Conclusion and Future Outlook
Sulfonyl chemistry is a dynamic and continuously evolving field. While classical synthetic methods remain valuable for their simplicity, modern catalytic and multicomponent reactions offer superior efficiency and functional group tolerance, enabling the construction of increasingly complex molecules. In application, the field is moving beyond the foundational role of sulfonamides as antibacterials toward more nuanced functions. The strategic use of sulfones to fine-tune pharmacokinetic properties is now standard practice, while the rise of sulfonyl fluorides as precision tools for covalent targeting and SuFEx click chemistry is opening new frontiers in personalized medicine and chemical biology. Future research will undoubtedly focus on developing even more sustainable and greener synthetic methodologies and further expanding the application of these versatile functional groups to address unmet challenges in science and medicine.
References
-
Jadhav, S. D., & Shingate, B. B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 193-217. [Link]
-
Mondal, S. (2019). Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. International Journal of Research in Pharmacy and Pharmaceutical Sciences, 4(4), 1-10. [Link]
-
Procter, D. J., & Bower, J. F. (2016). Recent Advances in the Synthesis of Sulfones. Synthesis, 48(11), 1617-1628. [Link]
-
Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
Gomha, S. M., & Abdel-aziz, H. M. (2020). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. ChemistrySelect, 5(45), 14235-14246. [Link]
-
Chen, K., & Sharpless, K. B. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 31(6), 1349-1357. [Link]
-
de la Torre, A., & Carreño, M. C. (2020). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 10(7), 830. [Link]
-
Li, X., et al. (2023). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. Molecules, 28(24), 8051. [Link]
-
Asif, M. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity, e202403434. [Link]
-
CoLab. (n.d.). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. [Link]
-
Kara, M., & Aydin, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SN Applied Sciences, 3(3), 322. [Link]
-
Kaur, G., et al. (2023). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. Journal of Drug Delivery and Therapeutics, 13(10), 123-131. [Link]
-
ACS Catalysis. (2021). Recent Advances in the Catalytic Synthesis of Arylsulfonyl Compounds. American Chemical Society, 11(7), 4153-4180. [Link]
-
ResearchGate. (2015). Application of Sulfonyl in Drug Design. [Link]
-
Sami Publishing Company. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
ResearchGate. (2025). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. [Link]
-
ResearchGate. (2016). Recent Advances in the Synthesis of Sulfones. [Link]
-
PubMed. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. European Journal of Medicinal Chemistry, 234, 114255. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9313-9317. [Link]
-
ResearchGate. (2022). Recent applications of vinyl sulfone motif in drug design and discovery. [Link]
-
Semantic Scholar. (2015). Application of Sulfonyl in Drug Design. [Link]
-
ACS Publications. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry, 67(18), 14755-14760. [Link]
-
Carneiro, S. N., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. Organic & Biomolecular Chemistry, 21(10), 2059-2072. [Link]
-
Chen, J., et al. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Synthesis, 14(4), 537-554. [Link]
Sources
- 1. thieme-connect.com [thieme-connect.com]
- 2. researchgate.net [researchgate.net]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. cbijournal.com [cbijournal.com]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thieme-connect.com [thieme-connect.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. iomcworld.com [iomcworld.com]
- 10. Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. namiki-s.co.jp [namiki-s.co.jp]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry | CoLab [colab.ws]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Sulfur( vi ) fluorides as tools in biomolecular and medicinal chemistry - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01891H [pubs.rsc.org]
- 17. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [html.rhhz.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ajchem-b.com [ajchem-b.com]
- 21. researchgate.net [researchgate.net]
- 22. Application of Sulfonyl in Drug Design | Semantic Scholar [semanticscholar.org]
- 23. Recent applications of vinyl sulfone motif in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
This document provides essential safety and logistical information for the proper handling and disposal of 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene. As drug development professionals, our commitment to safety extends beyond the lab bench to the entire lifecycle of a chemical, including its final disposition. This guide is structured to provide a clear, logical framework for decision-making, grounded in an understanding of the compound's chemical nature.
Chemical Profile and Hazard Assessment
Understanding the chemical's structure is paramount to predicting its behavior and associated hazards. This compound is a multi-halogenated organosulfur compound. Its risk profile is dictated by the combined properties of its functional groups.
| Identifier | Information | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 175203-30-2 | [1][2] |
| Molecular Formula | C₈H₇Cl₃O₂S | Inferred |
| Structural Class | Halogenated Aromatic, Alkyl Halide, Aryl Sulfone | Inferred |
Synthesized Hazard Profile:
Based on analogous compounds, this compound is anticipated to possess the following hazards. This assessment is based on compounds like (2-Chloroethyl)benzene and other dichlorinated aromatic compounds.
| Hazard Class | GHS Category | Anticipated Hazard Statement | Causality |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[3][4][5] | Chlorinated organic compounds are often defatting and can cause significant irritation upon contact with the skin. |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation[3][5] | The chemical structure suggests it will be irritating to sensitive tissues like the eyes, causing inflammation and potential damage upon direct contact. |
| Acute Aquatic Toxicity | Likely Cat 1 or 2 | Toxic to aquatic life with long-lasting effects | Chlorinated aromatic compounds are notoriously persistent and toxic to aquatic ecosystems. They can bioaccumulate and disrupt ecological balances. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation[5] | Inhalation of dusts or vapors may irritate the respiratory tract, a common property of reactive or volatile organic compounds. |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Minimizing exposure is the primary goal. All handling of this compound should occur in a well-ventilated area, preferably within a certified chemical fume hood.
Table of Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves. Inspect for tears or holes before use.[3] | Provides a chemical-resistant barrier to prevent skin contact and irritation. |
| Eye/Face Protection | ANSI Z87.1-compliant safety glasses with side shields, at a minimum. A full-face shield is recommended if splashing is possible. | Protects eyes from splashes or airborne particles, preventing serious irritation or injury.[3][5] |
| Skin & Body Protection | Fully-buttoned laboratory coat. Consider a chemically resistant apron for larger quantities. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | Not typically required if handled within a fume hood. If handled outside a hood, consult EHS for respirator fitting. | Ensures airborne particles or vapors are not inhaled, preventing respiratory tract irritation.[4] |
Emergency Procedures: Spills and Exposure
Accidents require swift and correct action to mitigate harm.
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Protect: Don the appropriate PPE as outlined in the table above.
-
Contain & Absorb: For liquid spills, cover with an inert, non-combustible absorbent material (e.g., vermiculite, sand). For solid spills, gently sweep to avoid creating dust.[3]
-
Collect: Carefully scoop the absorbed material or swept solid into a designated, sealable waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
-
Label & Dispose: Label the waste container clearly and manage it according to the disposal protocol in Section 4.
In Case of Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[4][5]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, begin artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
Step-by-Step Disposal Protocol
The disposal of halogenated organic waste is strictly regulated. Landfilling is not a viable or responsible option. The primary objective is the complete destruction of the compound to prevent environmental release.
Disposal Decision Workflow
The following diagram outlines the mandatory decision-making process for disposing of this compound.
Sources
Personal protective equipment for handling 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
An Expert Guide to Personal Protective Equipment for Handling 2,4-Dichloro-1-[(2-chloroethyl)sulfonyl]benzene
In the synthesis of novel therapeutics, the selection of building blocks is driven by their reactivity and potential to form complex molecular architectures. This compound is one such valuable intermediate. However, its inherent reactivity, stemming from the sulfonyl chloride functional group and chlorinated aromatic ring, necessitates a rigorous and well-understood safety protocol. This guide provides an in-depth, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring that scientific advancement and personal safety proceed in tandem.
The Chemical Hazard Profile: A Foundation for Safety
A comprehensive risk assessment is the cornerstone of any laboratory safety plan. While a specific, detailed toxicological profile for this compound is not widely published, its structure provides critical clues to its potential hazards. As a sulfonyl chloride, it is highly susceptible to hydrolysis, reacting with even trace amounts of water to release corrosive hydrochloric acid and the corresponding sulfonic acid[1][2].
Based on data from structurally similar chlorinated and sulfonyl-containing aromatic compounds, we must assume the following hazards[3][4]:
-
Corrosivity: Capable of causing severe skin burns and eye damage.
-
Irritation: May cause severe irritation to the respiratory tract upon inhalation of dust or fumes.
-
Toxicity: Harmful if swallowed or absorbed through the skin.
-
Sensitization: May cause an allergic skin reaction upon repeated contact.
Therefore, all handling protocols must be designed to eliminate routes of exposure—dermal, ocular, inhalation, and ingestion.
Engineering Controls: The Primary Defense Barrier
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are robust engineering solutions that isolate the hazard from the researcher.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reactions, must be performed inside a certified chemical fume hood. This is a non-negotiable control measure to contain vapors and fine particulates.
-
Ventilation: The laboratory must be equipped with adequate general ventilation to dilute and remove any fugitive emissions that might escape primary containment.
Personal Protective Equipment (PPE): A Detailed Specification
The selection of PPE must be deliberate and based on the specific tasks being performed. The following table outlines the minimum PPE requirements, along with the scientific rationale for each choice.
| Body Area | PPE Specification | Rationale & Field-Proven Insights |
| Hands | Double-Gloved Nitrile | Nitrile gloves offer good resistance to a range of chemicals, but sulfonyl chlorides are reactive. Double-gloving is an essential practice; it provides a critical time buffer in case of a splash and protects against unnoticed micro-tears. Should the outer glove be contaminated, it can be removed without exposing the skin, maintaining a sterile and safe inner barrier. Always inspect gloves for integrity before use and change them immediately upon suspected contact[5][6][7]. |
| Eyes & Face | Chemical Splash Goggles & Full-Face Shield | Due to the severe irritation and potential for irreversible damage, eye protection must be comprehensive. Chemical splash goggles that form a complete seal around the eyes are mandatory[8]. A full-face shield must be worn over the goggles during any procedure with a splash risk, such as transferring liquids or working with reactions under pressure. Standard safety glasses are inadequate as they offer no protection from splashes from the side or top[7][8]. |
| Body | Chemical-Resistant Laboratory Coat | A flame-retardant lab coat, fully buttoned with snug cuffs, is required to protect the skin and personal clothing from splashes and spills[9]. Ensure the material is rated for chemical resistance. |
| Respiratory | NIOSH-Approved Respirator (As Needed) | When working within a certified fume hood, respiratory protection is typically not required. However, if there is a system failure, a large spill outside of containment, or a procedure that generates significant aerosols, a NIOSH-approved air-purifying respirator with cartridges for organic vapors and acid gases is necessary. Use of a respirator requires prior medical clearance and annual fit-testing as part of a formal institutional program[7]. |
| Feet | Closed-Toed, Chemical-Resistant Shoes | Shoes must fully cover the foot. Leather or other non-woven material is preferable to cloth, which can absorb and hold chemical spills against the skin[9]. |
Procedural Workflow: Safe Handling from Start to Finish
A self-validating protocol ensures that each step logically and safely follows the last. The following workflow for weighing and transferring the solid chemical is a model for safe handling.
Caption: A logical workflow for the safe handling and transfer of solid this compound.
The key self-validating step is rinsing the spatula and weigh paper into the reaction vessel (F). This action simultaneously ensures a quantitative transfer for experimental accuracy and decontaminates the tools before they are removed from the immediate work area.
Emergency Response: A Plan for the Unexpected
In the event of an exposure or spill, a clear and immediate response is critical.
Caption: Decision tree for first aid response to chemical exposure.
-
Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes at a safety shower[10][11].
-
Eye Contact: Proceed directly to an eyewash station and flush the eyes for at least 15 minutes, holding the eyelids open[9][12].
-
Inhalation: Move the affected individual to fresh air at once. If breathing is difficult, provide respiratory support and seek immediate medical help[10].
-
Spills: For minor spills within a fume hood, absorb the material with a non-reactive sorbent (e.g., vermiculite), collect it in a sealed container for hazardous waste, and decontaminate the area. For major spills, evacuate the lab, alert personnel, and contact your institution's Environmental Health & Safety (EH&S) department.
Waste Disposal: Completing the Chemical Lifecycle Safely
All materials that come into contact with this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated gloves, weigh paper, paper towels, and sorbent materials must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Reaction mixtures and waste solvents must be collected in a separate, labeled container for chlorinated organic waste. Never pour this chemical down the drain[13].
-
Empty Containers: The original chemical container, even when "empty," must be disposed of as hazardous waste, as it will contain chemical residue.
Adherence to these disposal protocols is not just a matter of laboratory safety but also of environmental stewardship, preventing the release of toxic compounds[14]. High-temperature incineration is a common and effective method for the ultimate destruction of chlorinated organic waste[15][16].
By integrating these expert-level practices into your daily laboratory operations, you create a robust safety system that protects you, your colleagues, and your research.
References
- Process for Disposal of Chlorinated Organic Residues. (n.d.). Google Patents.
- Preventing decomposition of sulfonyl chloride during reaction. (2025, December). Benchchem.
- SAFETY DATA SHEET. (2024, September 6). Sigma-Aldrich.
- Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Personal Protective Equipment | US EPA. (2025, September 12). US EPA.
- 2,4-Dichloro-1-(dichloromethyl)benzene SDS, 134-25-8 Safety Data Sheets. (n.d.). ECHEMI.
- Safety Data Sheet. (2025, March 11). Angene Chemical.
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
- Industrial Chlorinated Organic Removal with Elimination of Secondary Pollution: A Perspective. (2023, April 4). ACS Publications.
- DRAIN DISPOSAL OF CHEMICALS. (n.d.). Yale Environmental Health & Safety.
- Personal Protective Equipment (PPE) | Chemistry | Wits. (2022, December 12). YouTube.
- SAFETY DATA SHEET. (2010, November 26). Fisher Scientific.
- First Aid Procedures for Chemical Hazards | NIOSH. (n.d.). CDC.
- First Aid - Chemical Poisoning. (2019, May 28). Ministry of Health, Saudi Arabia.
- US4215095A - Process for the incineration of chlorinated organic materials. (n.d.). Google Patents.
- Essential Chemical PPE. (2023, September 8). Trimaco.
- SAFETY DATA SHEET. (2025, February 12). TCI Chemicals.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. echemi.com [echemi.com]
- 5. angenechemical.com [angenechemical.com]
- 6. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 7. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 8. trimaco.com [trimaco.com]
- 9. youtube.com [youtube.com]
- 10. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 11. fishersci.com [fishersci.com]
- 12. First Aid - Chemical Poisoning [moh.gov.sa]
- 13. ehs.yale.edu [ehs.yale.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tandfonline.com [tandfonline.com]
- 16. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
